molecular formula C9H8N2O2 B2581234 3-Methyl-5-nitro-1H-indole CAS No. 61861-88-9

3-Methyl-5-nitro-1H-indole

Cat. No.: B2581234
CAS No.: 61861-88-9
M. Wt: 176.175
InChI Key: LPFQDJBJGFUMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitro-1H-indole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQDJBJGFUMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346890
Record name 3-Methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61861-88-9
Record name 3-Methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-nitro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Methyl-5-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to interact with numerous biological targets, making them a fertile ground for drug discovery.[1] Within this important class of heterocycles, 3-Methyl-5-nitro-1H-indole emerges as a significant synthetic intermediate and a molecule of interest for its own potential bioactivities. The strategic placement of a methyl group at the C3 position and a nitro group at the C5 position imparts specific reactivity and physicochemical properties that are highly valuable for the development of novel therapeutic agents.

This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, explore logical synthetic pathways, discuss its applications in modern research—particularly in oncology and infectious diseases—and outline critical safety and handling protocols.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[2] Its identity and key physical characteristics are summarized in the table below. The presence of the electron-withdrawing nitro group on the benzene ring significantly influences the molecule's electronic distribution and reactivity, while the methyl group at the C3 position, the most common site for electrophilic attack on an unsubstituted indole, sterically and electronically modifies this reactivity.

Identifier/PropertyValueSource(s)
CAS Number 61861-88-9[2][3][4][5]
Molecular Formula C₉H₈N₂O₂[2][3][6]
Molecular Weight 176.17 g/mol [3][5][6]
IUPAC Name This compound[3]
Appearance Yellow crystalline solid[2]
Melting Point ~125 °C[5]
Synonyms Skatole, 5-nitro-[3]

Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and versatile method discovered in 1883.[4][7] This reaction remains a primary route for constructing the indole core from readily available precursors. For this compound, a logical approach involves the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with methyl ethyl ketone (MEK).

Proposed Synthetic Pathway: Fischer Indole Synthesis

The reaction proceeds through several key mechanistic steps:

  • Hydrazone Formation : The initial step is the condensation of (4-nitrophenyl)hydrazine with methyl ethyl ketone to form the corresponding phenylhydrazone.

  • Tautomerization : The phenylhydrazone tautomerizes to its enamine form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.

  • [7][7]-Sigmatropic Rearrangement : Following protonation of the enamine, a[7][7]-sigmatropic rearrangement (a type of Claisen rearrangement) occurs. This is the key bond-forming step that establishes the indole framework.

  • Aromatization : The resulting intermediate undergoes cyclization and subsequent elimination of ammonia under acidic conditions, leading to the formation of the aromatic indole ring.

The choice of an acid catalyst, such as polyphosphoric acid, hydrochloric acid, or zinc chloride, is critical for promoting both the rearrangement and the final dehydration and aromatization steps.[2][7]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A (4-nitrophenyl)hydrazine C Condensation A->C + Acid Catalyst B Methyl Ethyl Ketone (MEK) B->C + Acid Catalyst D Tautomerization to Enamine C->D Forms Hydrazone Intermediate E [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) D->E F Cyclization & Elimination of NH₃ E->F G This compound F->G Aromatization

Caption: Fischer Indole Synthesis Workflow for this compound.

An alternative strategy involves the direct nitration of 3-methyl-1H-indole (skatole). However, this approach often presents challenges with regioselectivity. Electrophilic substitution on the indole ring typically occurs at the C3 position. Since this position is already occupied by a methyl group, nitration would be directed to the benzene portion of the ring. While the 5-position is often favored, mixtures of 4-, 5-, 6-, and 7-nitro isomers can be formed, necessitating difficult chromatographic separation.[1] Therefore, the Fischer synthesis using a pre-nitrated phenylhydrazine offers a more direct and regioselective route to the desired product.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of more complex molecules with therapeutic potential.[2][6] The nitro group can be readily reduced to an amine, providing a handle for a wide range of chemical modifications, while the indole core itself is a privileged scaffold for biological activity.

Anticancer Research: Targeting the c-Myc Oncogene

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers. Its promoter region contains a guanine-rich sequence capable of folding into a non-canonical DNA structure known as a G-quadruplex (G4). Stabilization of this G4 structure can inhibit c-Myc transcription, making it an attractive target for anticancer drug development.

Recent studies have identified substituted 5-nitroindole derivatives as potent binders and stabilizers of the c-Myc G-quadruplex.[8][9] These compounds have been shown to:

  • Bind to the terminal G-quartets of the c-Myc G4 DNA.[9]

  • Downregulate c-Myc expression in cancer cells.

  • Induce cell-cycle arrest and apoptosis.[9]

  • Increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[9]

The 5-nitroindole scaffold is crucial for this activity, and further derivatization, often starting from intermediates like this compound, allows for the optimization of binding affinity and cellular activity.[10]

G cluster_drug Drug Action cluster_target Cellular Target cluster_pathway Cellular Pathway Drug 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Drug->G4 Binds & Stabilizes Transcription c-Myc Transcription G4->Transcription Inhibits Protein c-Myc Protein (Oncogene) Transcription->Protein Apoptosis Apoptosis Transcription->Apoptosis Leads to Proliferation Cancer Cell Proliferation Protein->Proliferation

Caption: Mechanism of c-Myc Inhibition by 5-Nitroindole Derivatives.
Antimicrobial Potential

Indole derivatives have long been investigated for their antimicrobial properties.[11] They are known to act via various mechanisms, including the inhibition of bacterial cell division, disruption of cell membranes, and inhibition of biofilm formation. Specifically, nitro-containing heterocycles are a well-established class of antimicrobial agents.[12]

While direct studies on the antimicrobial activity of this compound are limited, related structures like 5-nitro-2-phenylindole have been identified as promising leads that can increase the susceptibility of Staphylococcus aureus to antibiotics like ciprofloxacin.[13][14] This suggests a potential role as efflux pump inhibitors or as scaffolds for developing new classes of antibiotics. One report highlights this compound as a potent inhibitor of rifampicin, an antibiotic used to treat tuberculosis, by binding to the 50S ribosomal subunit and preventing protein synthesis.[5] This indicates a promising avenue for developing agents to combat drug-resistant bacterial strains.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant and requires appropriate protective measures.

GHS Hazard Classification

Based on available data, this compound has the following GHS hazard classifications:[3]

  • H315: Causes skin irritation (Warning, Skin corrosion/irritation, Category 2).

  • H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation, Category 2A).

  • H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).

Some suppliers also include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[7]

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block with significant potential in medicinal chemistry and drug development. Its well-defined properties and accessible synthesis via the Fischer indole reaction make it a valuable intermediate for creating diverse chemical libraries. The demonstrated utility of the 5-nitroindole scaffold in developing potent anticancer agents targeting the c-Myc G-quadruplex highlights the compound's relevance in modern oncology research. Furthermore, its potential as a precursor for novel antimicrobial agents addresses the urgent global need for new treatments against resistant pathogens. As research continues, the tactical use of this compound is poised to contribute to the discovery of the next generation of targeted therapeutics.

References

Physical and chemical properties of 3-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Methyl-5-nitro-1H-indole

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of an electron-rich pyrrole ring with a nitro-substituted benzene ring, make it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications in drug development. Tailored for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable biological versatility stems from its ability to mimic peptide structures and engage in various interactions with biological targets such as enzymes and receptors.[3][4] The functionalization of the indole nucleus allows for the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly strategic starting material. The methyl group at the C3 position (skatole scaffold) blocks the most reactive site of the indole ring, thereby directing further functionalization.[5] Concurrently, the nitro group at the C5 position acts as a powerful electron-withdrawing group and a synthetic handle. It not only modulates the electronic properties of the entire molecule but can also be readily transformed into other functional groups, such as amines, providing a gateway to diverse chemical libraries.[6] This guide will delve into the essential characteristics of this compound, providing the foundational knowledge required for its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical reactions and biological systems. A summary of its key physical and chemical properties is presented below.

Core Properties

The compound typically appears as a yellow crystalline solid, a characteristic attributed to the nitroaromatic chromophore.[7] Its solubility profile is typical for a moderately polar organic molecule; it exhibits poor solubility in water but is soluble in common organic solvents like DMSO and ethanol.[8]

PropertyValueSource(s)
IUPAC Name This compound[9]
Molecular Formula C₉H₈N₂O₂[9]
Molecular Weight 176.17 g/mol [9]
CAS Number 61861-88-9[9]
Appearance Yellow solid[7][10]
Melting Point 130-131 °C[10]
SMILES CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-][9]
InChIKey LPFQDJBJGFUMRG-UHFFFAOYSA-N[9]
Spectroscopic Validation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are a direct reflection of its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the C3-methyl protons (around 2.39 ppm), distinct signals for the aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring (around 8.52 ppm).[10] The downfield shift of the aromatic protons is influenced by the electron-withdrawing nitro group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the ¹H NMR data. It will show nine distinct carbon signals, including the methyl carbon (around 9.58 ppm) and aromatic carbons, with the carbon attached to the nitro group (C5) being significantly deshielded.[10]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying key functional groups. Characteristic absorption bands include:

    • N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H bond.[11]

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Asymmetric & Symmetric NO₂ Stretch: Strong, characteristic peaks around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. These are definitive for the nitro group.

    • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.[11]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion (M+) peak at m/z = 176, confirming the molecular weight.[10] Common fragmentation patterns involve the loss of NO₂ (m/z = 130) and other characteristic fragments of the indole core.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through the regioselective nitration of 3-methylindole (skatole). The choice of nitrating agent and reaction conditions is critical to control selectivity and minimize side-product formation.

Synthetic Workflow: Electrophilic Nitration

A common and effective method involves the use of a nitrating agent in a non-acidic medium to prevent polymerization of the acid-sensitive indole ring. The workflow below illustrates a typical laboratory-scale synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start 3-Methylindole (Skatole) ReactionVessel Reaction at Low Temperature (0-5 °C) Start->ReactionVessel Reagent Nitrating Agent (e.g., CF₃COONO₂) Reagent->ReactionVessel Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench Reaction Completion Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Causality in Experimental Design
  • Choice of Substrate: 3-methylindole is used because the C3 position is already substituted, preventing nitration at this highly reactive site and favoring substitution on the benzene ring.

  • Nitrating Agent: Traditional nitrating agents like nitric acid can cause degradation of the indole. Milder, non-acidic reagents, such as trifluoroacetyl nitrate (generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride), provide a controlled electrophilic source of NO₂⁺, ensuring high regioselectivity for the C5 position.[12]

  • Low Temperature: The reaction is conducted at low temperatures (0–5 °C) to manage its exothermic nature and suppress the formation of undesired byproducts.

Chemical Reactivity

The reactivity of this compound is a duality of its constituent parts:

  • Indole Nucleus: While the C3 position is blocked, the N1 position remains reactive and can be alkylated or acylated under basic conditions.

  • Nitro Group: The nitro group is a versatile functional handle. Its most significant transformation is its reduction to a primary amine (5-amino-3-methyl-1H-indole). This is a cornerstone reaction, as the resulting aniline derivative is a nucleophile ready for a vast range of subsequent reactions, including amide bond formation, diazotization, and construction of new heterocyclic rings.[6] This reduction is typically achieved with high efficiency using reagents like Pd/C with hydrogen gas or tin(II) chloride.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in providing a robust platform for building more complex molecules with therapeutic potential.[7][13]

  • Anticancer Agents: The corresponding 5-amino derivative is a precursor for synthesizing compounds that bind to biological targets like c-Myc G-quadruplex DNA, which is implicated in cancer cell proliferation.[6][14]

  • Antimicrobial Agents: The indole scaffold is present in many antimicrobial compounds. Derivatives of this compound have been investigated for their activity against various bacterial strains, including Mycobacterium tuberculosis.[3][15] Some derivatives function by inhibiting essential bacterial enzymes involved in DNA replication and transcription.[15]

  • Enzyme Inhibitors: The structure serves as a template for designing inhibitors for various enzymes. For example, related indole derivatives have been developed as inhibitors of kinases and other signaling proteins crucial in disease pathways.[2]

Caption: Role as a key intermediate in drug development pathways.

Experimental Protocols

The following protocols are provided as a self-validating system, where the successful synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.

Protocol 5.1: Synthesis of this compound

Materials:

  • 3-Methylindole (Skatole)

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 3-methylindole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.

  • Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.

  • Addition of Reagent: While maintaining the temperature between 0–5 °C, add a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous acetonitrile dropwise over 30 minutes. The trifluoroacetyl nitrate is generated in situ.

  • Reaction Monitoring: Stir the reaction mixture at 0–5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound as a yellow solid.

Protocol 5.2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized product.

  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare a sample by dissolving ~10 mg of the product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Validation Criteria: The obtained spectra should match the reference data. For example, in CDCl₃, expect ¹H NMR signals at δ 8.57 (d, 1H), 8.52 (s, 1H), 8.11 (dd, 1H), 7.38 (d, 1H), 7.14 (s, 1H), and 2.39 (s, 3H). The ¹³C NMR should show 9 distinct signals.[10]

  • FT-IR Spectroscopy:

    • Acquire an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

    • Validation Criteria: Confirm the presence of strong absorption bands for the N-O stretches of the nitro group (approx. 1510 cm⁻¹ and 1340 cm⁻¹) and the N-H stretch of the indole (approx. 3400 cm⁻¹).

  • Mass Spectrometry:

    • Obtain a mass spectrum using GC-MS (with EI source).

    • Validation Criteria: The spectrum should show a molecular ion peak (M⁺) at m/z = 176. Key fragments at m/z = 130 ([M-NO₂]⁺) should be present.[10]

Safety and Handling

This compound is classified as an irritant.[9]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands out as a high-value synthetic intermediate due to its unique combination of a blocked C3 position and an activatable C5 nitro group. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting point for constructing complex molecular architectures. The protocols and data presented in this guide offer a robust framework for researchers to confidently synthesize, characterize, and strategically deploy this compound in their drug discovery and development endeavors.

References

3-Methyl-5-nitro-1H-indole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive examination of 3-Methyl-5-nitro-1H-indole, a heterocyclic compound with considerable importance in medicinal chemistry and materials science. This document will explore its fundamental molecular characteristics, synthesis, and reactivity, emphasizing its practical applications and the chemical principles governing its behavior. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile molecule.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a "privileged structure" in the realm of drug discovery, serving as the foundational core for a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The distinct electronic properties of the indole ring and its capacity for diverse intermolecular interactions make it an exceptional starting point for the design of novel therapeutic agents. The strategic placement of substituents, such as a methyl group at the 3-position and a nitro group at the 5-position in this compound, profoundly alters its physicochemical properties and biological profile. This guide will delve into the nuances of these substitutions and their consequential impact.

Molecular Structure and Physicochemical Properties

A thorough characterization of a molecule's structure and physical properties is the bedrock of understanding its chemical behavior.

2.1. Molecular Structure

This compound features a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The methyl group at the C3 position and the potent electron-withdrawing nitro group at the C5 position are pivotal in defining its reactivity and biological functions.

Caption: 2D representation of this compound.

2.2. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for predicting its behavior in various experimental and biological contexts.

PropertyValue
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 61861-88-9[1]
Appearance Yellow to brown crystalline powder
Melting Point 168-172 °C
Boiling Point 339.2±15.0 °C (Predicted)[2]
Density 1.29±0.1 g/cm³ (Predicted)[2]
LogP 2.4

Expert Insight: The LogP value of 2.4 indicates moderate lipophilicity, a critical factor in drug design that influences a compound's ability to traverse cell membranes and interact with hydrophobic binding sites on target proteins. The nitro group, a strong electron-withdrawing moiety, significantly modulates the electron density of the indole ring, thereby affecting its reactivity and hydrogen bonding potential.

Synthesis and Reactivity

The synthesis of this compound can be accomplished via several synthetic pathways. The Fischer indole synthesis is a widely employed and reliable method.

3.1. Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a venerable and versatile method for constructing the indole core. It generally involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Nitrophenylhydrazine->Hydrazone Formation Propionaldehyde Propionaldehyde Propionaldehyde->Hydrazone Formation Tautomerization Tautomerization Hydrazone Formation->Tautomerization Acid Catalyst (e.g., H₂SO₄) [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->[3,3]-Sigmatropic Rearrangement Aromatization Aromatization [3,3]-Sigmatropic Rearrangement->Aromatization This compound This compound Aromatization->this compound Loss of NH₃

Caption: A simplified workflow of the Fischer Indole Synthesis.

Causality in Experimental Choices: The selection of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is pivotal. The acid protonates the intermediate hydrazone, thereby facilitating the crucial[3][3]-sigmatropic rearrangement, which is the rate-determining step. The subsequent aromatization, driven by the formation of the stable aromatic indole ring, proceeds with the elimination of an ammonia molecule.

3.2. Step-by-Step Laboratory Protocol

This protocol outlines a representative method for the synthesis of this compound.

Materials:

  • 4-Nitrophenylhydrazine

  • Propionaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, heating mantle, etc.)

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenylhydrazine in glacial acetic acid.

  • Aldehyde Addition: To the stirred solution, slowly add a stoichiometric equivalent of propionaldehyde.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validating System: This protocol's success hinges on precise temperature control and reaction time monitoring. The purification step is critical for removing impurities, and the final analytical characterization provides definitive structural and purity validation.

Applications in Drug Development and Research

The distinct structural attributes of this compound make it a valuable synthon for creating a variety of biologically active molecules.

  • Anticancer Agents: The indole nucleus is a prevalent scaffold in the design of anticancer drugs.[4] The nitro group can be reduced to an amine, providing a handle for further functionalization to introduce pharmacophores that can interact with specific cancer targets.[5]

  • Antimicrobial Agents: Derivatives of 5-nitroindole have demonstrated notable activity against various bacteria and fungi. The electron-withdrawing character of the nitro group is often implicated in their mechanism of action.

  • Enzyme Inhibitors: The indole ring can serve as a crucial binding motif in the design of enzyme inhibitors, including kinase inhibitors, which are a significant class of drugs for treating cancer and inflammatory conditions.[4]

  • Building Block in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anti-inflammatory properties.[3]

Safety and Handling

As with all chemical reagents, adherence to proper safety protocols is essential when handling this compound.

  • GHS Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[6]

  • Storage: Store in a cool, dry, and well-ventilated location, away from incompatible substances.[7]

  • Disposal: Dispose of the compound in accordance with all applicable local, state, and federal regulations.[6]

Conclusion

This compound is a compound with a rich and versatile chemistry, holding significant promise in diverse scientific fields, most notably in drug discovery. Its synthesis is well-documented, and its reactivity profile allows for extensive chemical modification. A comprehensive understanding of its molecular structure, physicochemical properties, and reactivity is fundamental to its effective application in the design and synthesis of novel functional molecules. This guide has provided a detailed and accessible overview to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to 3-Methyl-5-nitro-1H-indole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-5-nitro-1H-indole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indole core, a prevalent motif in numerous biologically active natural products and pharmaceuticals, coupled with the presence of a methyl group at the 3-position and a nitro group at the 5-position, bestows upon it unique chemical and biological properties. This guide provides a comprehensive technical overview of this compound, covering its discovery and history, synthesis, chemical and physical properties, analytical characterization, potential therapeutic applications, and safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 61861-88-9--INVALID-LINK--
Appearance Yellow crystalline solid--INVALID-LINK--
Melting Point 125 °C--INVALID-LINK--
SMILES CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-]--INVALID-LINK--
InChIKey LPFQDJBJGFUMRG-UHFFFAOYSA-N--INVALID-LINK--

Historical Context and Discovery

While a singular, definitive publication detailing the initial discovery of this compound is not readily apparent in contemporary databases, its synthesis falls within the broader historical development of indole chemistry. The foundational method for synthesizing a wide array of substituted indoles is the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883.[1] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone remains a cornerstone of indole synthesis.[1] It is highly probable that this compound was first prepared using this classical method, likely in the mid-20th century as the interest in nitro-containing compounds as synthetic intermediates grew. The synthesis of various nitroindoles was notably explored in the 1950s, laying the groundwork for the preparation of compounds like this compound.[2]

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This method offers a straightforward approach from commercially available starting materials.

Plausible Synthetic Pathway: Fischer Indole Synthesis

The reaction proceeds through the acid-catalyzed condensation of 4-nitrophenylhydrazine with acetone, followed by a[3][3]-sigmatropic rearrangement to form the indole ring.

Fischer_Indole_Synthesis 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone_Intermediate Hydrazone Intermediate 4-Nitrophenylhydrazine->Hydrazone_Intermediate + Acetone (Acid Catalyst, e.g., H₂SO₄) Acetone Acetone This compound This compound Hydrazone_Intermediate->this compound [3,3]-Sigmatropic Rearrangement

Caption: Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the Fischer indole synthesis of similar nitroindoles.[3]

Materials:

  • 4-Nitrophenylhydrazine hydrochloride

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-nitrophenylhydrazine hydrochloride in a minimal amount of warm ethanol.

    • Add an equimolar amount of acetone to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate may be observed as a precipitate.

    • Cool the mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Indolization:

    • To a clean, dry round-bottom flask, add the dried hydrazone intermediate.

    • Carefully add a suitable acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, with stirring. The reaction is often exothermic.

    • Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
TechniqueKey Data
¹H NMR Spectral data would be consistent with the structure, showing characteristic peaks for the aromatic protons, the N-H proton, and the methyl group protons.
¹³C NMR The spectrum would display the expected number of carbon signals corresponding to the indole ring, the methyl group, and the carbons influenced by the nitro group.
Mass Spectrometry (GC-MS) The mass spectrum would show a molecular ion peak (M+) at m/z 176, corresponding to the molecular weight of the compound.[4]
Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the purity of the compound and to obtain its mass spectrum for structural confirmation.[4]

Biological Activity and Potential Applications

This compound has emerged as a molecule of interest due to its potential biological activities, primarily as an antibacterial agent.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

It has been reported that this compound is a potent inhibitor of rifampicin, an antibiotic used in the treatment of tuberculosis. While the precise molecular interactions of this compound are yet to be fully elucidated in dedicated studies, its inhibitory action is proposed to be analogous to that of rifampicin. Rifampicin functions by specifically inhibiting bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcription.[5][6] The proposed mechanism involves the binding of the inhibitor to the β-subunit of the bacterial RNA polymerase, thereby blocking the elongation of the mRNA chain.[5]

Mechanism_of_Action cluster_transcription Bacterial Transcription DNA DNA RNA_Polymerase RNA Polymerase (RNAP) DNA->RNA_Polymerase binds to mRNA mRNA RNA_Polymerase->mRNA synthesizes This compound This compound RNA_Polymerase->this compound inhibits

Caption: Proposed mechanism of action of this compound.

It is also suggested that this compound may inhibit bacterial growth by binding to the 50S ribosomal subunit, which would disrupt protein synthesis.[5] However, further experimental validation is required to confirm this specific mode of action.

Applications in Drug Discovery

The indole scaffold is a privileged structure in drug discovery, and the functionalization with methyl and nitro groups provides opportunities for further chemical modifications.[3] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities, including antitumor, antiviral, and anti-inflammatory properties.[3][7] Its utility in structure-activity relationship (SAR) studies is also significant, allowing medicinal chemists to explore the impact of modifications on biological activity.[3]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word is "Warning".[4]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: If inhaled, move the person to fresh air and keep comfortable for breathing.

    • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a synthetically accessible and versatile indole derivative with significant potential in the realm of drug discovery. Its role as a potential inhibitor of bacterial RNA polymerase warrants further investigation and could lead to the development of novel antibacterial agents. The synthetic routes, analytical methods, and safety protocols outlined in this guide provide a solid foundation for researchers and scientists to work with this compound and explore its full therapeutic potential. As our understanding of the biological activities of substituted indoles continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

Literature review on 3-Methyl-5-nitro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-Methyl-5-nitro-1H-indole Derivatives

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Among its myriad derivatives, the this compound core has emerged as a particularly promising pharmacophore, demonstrating a versatile range of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating current knowledge on the synthesis, anticancer and antimicrobial mechanisms, and structure-activity relationships of these potent compounds. We will delve into the causality behind synthetic strategies, dissect the molecular pathways these derivatives modulate, and present field-proven protocols to empower further research and development in this area.

The Privileged Indole Scaffold: A Foundation for Drug Discovery

The indole ring system is often described as a "privileged scaffold" because its derivatives can interact with numerous biological targets with high affinity.[1] This structural motif mimics peptide structures and can bind reversibly to a wide array of enzymes and receptors, providing vast opportunities for the development of novel therapeutics.[1][2] The presence of this nitrogen-containing heterocycle is a hallmark of many biologically active molecules, from alkaloids to modern pharmaceuticals.[3] The strategic placement of substituents, such as a methyl group at the C3 position and a nitro group at the C5 position, significantly modulates the electronic and steric properties of the indole core, unlocking unique and potent biological activities. This guide focuses specifically on this substituted scaffold, a focal point of recent research in oncology and infectious diseases.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of functionalized this compound derivatives requires precise control over regioselectivity. While classical methods for indole synthesis exist, modern strategies often employ multi-component reactions or targeted functionalization of a pre-existing indole nucleus to achieve higher yields and molecular diversity.[4]

Key Synthetic Strategies

A prevalent and effective method for introducing functionality at the C3 position of the 5-nitroindole core is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like DMF) to install a formyl group (aldehyde) at the electron-rich C3 position. This aldehyde then serves as a versatile handle for subsequent modifications, such as reductive amination, to attach various side chains.[5]

Another critical reaction is the reduction of the nitro group. The conversion of the 5-nitro group to a 5-amino group, often achieved through Pd/C-catalysed hydrogenation, can dramatically alter the compound's biological activity and provides another point for chemical diversification.[5] However, it is crucial to note that the resulting 5-aminoindole derivatives can be unstable and susceptible to air oxidation.[5]

A representative synthetic scheme is illustrated below, showcasing the generation of diverse derivatives from a common 5-nitro-1H-indole starting material.

Synthetic_Scheme 5-nitro-1H-indole (1) 5-nitro-1H-indole (1) Intermediate_Aldehyde (8) Intermediate_Aldehyde (8) 5-nitro-1H-indole (1)->Intermediate_Aldehyde (8) Vilsmeier-Haack Reaction (POCl3, DMF) Final_Conjugates (9-13) Final_Conjugates (9-13) Intermediate_Aldehyde (8)->Final_Conjugates (9-13) Reductive Amination (R-NH2, NaBH4)

Caption: Vilsmeier-Haack and Reductive Amination route for C3 functionalization.

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the one-pot in-situ reaction for generating C3-substituted amine conjugates from the corresponding C3-carbaldehyde intermediate, a cornerstone step in creating libraries of these derivatives.[5]

Objective: To synthesize a C3-aminomethyl substituted 5-nitroindole derivative.

Materials:

  • 5-nitro-1H-indole-3-carbaldehyde (Intermediate 8)

  • Substituted amine (e.g., pyrrolidine)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Stir plate, round bottom flask, standard glassware

Procedure:

  • Dissolution: Dissolve 5-nitro-1H-indole-3-carbaldehyde (1.0 eq) in methanol in a round bottom flask with magnetic stirring.

  • Amine Addition: Add the desired substituted amine (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium borohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath). The choice of NaBH₄ as the reducing agent is critical; it is mild enough to selectively reduce the imine in the presence of the nitro group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the final conjugate.

Biological Activities and Therapeutic Mechanisms

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and microbiology.

Anticancer Activity

Substituted 5-nitroindoles exhibit broad-spectrum anticancer activities against various cancer cell lines.[5] Their mechanism is multi-faceted, primarily revolving around the targeting of non-canonical DNA structures and the induction of cellular stress.

Mechanism of Action: c-Myc G-Quadruplex Binding

A key oncogene, c-Myc, is overexpressed in a majority of human cancers. Its promoter region contains a guanine-rich sequence capable of forming a non-canonical DNA structure known as a G-quadruplex (G4).[5][6] The formation of this G4 structure represses c-Myc transcription. Certain 5-nitroindole derivatives have been identified as potent binders and stabilizers of the c-Myc G4 DNA.[5][6]

By binding to the G-quadruplex, these compounds prevent the transcriptional machinery from accessing the c-Myc promoter, leading to the downregulation of c-Myc mRNA and protein levels.[5] This suppression of a critical oncogene triggers a cascade of downstream effects, including cell cycle arrest and apoptosis.[5][6]

Anticancer_Mechanism cluster_0 Cellular Effects Drug 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Drug->G4 Binds & Stabilizes ROS Increased Intracellular ROS Drug->ROS cMyc c-Myc Transcription Downregulation G4->cMyc Arrest Cell Cycle Arrest (G1 Phase) cMyc->Arrest Apoptosis Apoptosis ROS->Apoptosis Contributes to Arrest->Apoptosis

Caption: Proposed anticancer mechanism of 5-nitroindole derivatives.

Downstream Effects:

  • Cell Cycle Arrest: Treatment with these compounds leads to an accumulation of cells in the G1 phase, preventing their progression into the DNA synthesis (S) phase.[5][6]

  • Induction of Reactive Oxygen Species (ROS): These derivatives have been shown to increase the concentration of intracellular ROS.[5][6] This oxidative stress can damage cellular components and contribute to the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds has been evaluated against various cancer cell lines. The IC₅₀ value represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

Compound IDCell LineIC₅₀ (µM)Reference
Compound 5 HeLa5.08 ± 0.91[5]
Compound 7 HeLa5.89 ± 0.73[5]
Indoline HNPMI MCF-764.10[7]
Indoline HNPMI SkBr3119.99[7]

Protocol: Cell Viability (Alamar Blue) Assay

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

  • HeLa cells (or other cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Alamar Blue reagent

  • 96-well microplate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well. The choice of this reagent is based on its low toxicity and reliable correlation with cell number.

  • Final Incubation: Incubate for another 2-4 hours, or until a color change is observed in the control wells.

  • Measurement: Measure the fluorescence or absorbance of each well using a microplate reader (typically Ex/Em of 560/590 nm for fluorescence).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity

The this compound scaffold also exhibits potent antimicrobial properties, particularly against bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

Evidence suggests that this compound acts as an inhibitor of bacterial protein synthesis. It is proposed to bind to the 50S ribosomal subunit, a critical component of the bacterial ribosome. This binding event likely prevents the formation of functional antibiotic-ribosome complexes that are essential for peptide bond formation and polypeptide chain elongation, thereby halting bacterial growth. This mechanism is distinct from many common antibiotics, suggesting potential efficacy against resistant strains.

Structure-Activity Relationship (SAR) Insights

Lead optimization of the 5-nitroindole scaffold has yielded critical insights into the structural features required for potent biological activity, particularly for c-Myc G4 binding.[5]

  • The 5-Position is Critical: The substituent at the C5 position of the indole ring is a key determinant of activity. The 5-nitro group is often associated with higher potency compared to an unsubstituted (H) or 5-amino (NH₂) derivative in certain contexts.[5] For example, the 5-nitroindole compound 9 binds more weakly than its 5-aminoindole counterpart 9a, while the unsubstituted compound 5b is weaker than both its nitro (5) and amino (5a) analogues, indicating that electronic properties at this position are crucial for target interaction.[5]

  • C3 Side Chain Modulates Affinity: The nature of the substituent introduced at the C3 position via reductive amination significantly impacts binding affinity and cellular activity. Flexible pyrrolidine-containing side chains have proven effective.[5]

  • N1-Alkylation: Substitution on the indole nitrogen (N1) can also influence activity. For instance, N1-methylation is a common modification in many active derivatives.[5]

Caption: Key positions on the indole scaffold for structure-activity relationship studies.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and druggable chemical entity. The dual-action potential—targeting oncogenic pathways and inhibiting bacterial growth—makes it an attractive starting point for the development of novel therapeutics. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing new libraries with diverse C3 side chains to further probe the SAR and optimize potency and selectivity.

  • In Vivo Evaluation: Moving the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: Further elucidating the precise binding modes with the c-Myc G-quadruplex and the 50S ribosomal subunit to guide rational drug design.

  • Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial agents.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 3-Methyl-5-nitro-1H-indole (CAS No. 61861-88-9). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical databases to ensure a narrative grounded in technical accuracy and field-proven insights. The primary objective is to equip laboratory personnel with the knowledge to manage this compound responsibly, minimizing risk and ensuring experimental integrity.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound utilized as a building block in organic synthesis, particularly for pharmaceutical and agrochemical development.[1] While its utility is significant, a thorough understanding of its intrinsic hazards is paramount before any laboratory work commences. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this assessment.[2]

GHS Classification

The compound is classified with specific warnings that dictate the necessary handling precautions.[3] All personnel must be familiar with these classifications and the associated pictograms.

Hazard Class GHS Pictogram Signal Word Hazard Statement Source
Skin Corrosion/IrritationWarningH315 : Causes skin irritation[3]
Serious Eye Damage/Eye IrritationWarningH319 : Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)WarningH335 : May cause respiratory irritation[3]

Causality: The nitro group (-NO2) and the indole ring structure contribute to the compound's reactivity and irritant properties. These functional groups can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to the observed irritation.

Toxicological Profile

While a comprehensive toxicological profile is not fully detailed in all public records, the GHS classifications imply acute effects upon direct contact.[4] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure and is considered harmful.[6][7] Chronic effects have not been fully investigated, and as a standard precautionary measure, all chemical products should be treated with the recognition of potentially unknown hazards.[8]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is non-negotiable.

Engineering Controls: The First Line of Defense

The causality behind requiring specific engineering controls is the compound's potential to become airborne as a dust and its irritant nature.[3][7]

  • Chemical Fume Hood : All weighing and handling of this compound must be performed in a certified chemical fume hood. This is a critical control to mitigate the risk of respiratory tract irritation (H335) by containing dust and vapors.[7]

  • Ventilation : The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][9]

  • Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental exposure.[5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is directly informed by the identified hazards (H315, H319).[3] Each item serves a specific protective function.

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory. Standard safety glasses are insufficient. This is a direct countermeasure to the "serious eye irritation" hazard (H319).[7][10]

  • Skin Protection :

    • Gloves : Nitrile gloves should be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination. Dispose of contaminated gloves immediately.[7]

    • Lab Coat : A full-length laboratory coat must be worn and kept fastened to protect against skin contact.[7]

  • Respiratory Protection : If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used.[9] However, standard procedure should rely on engineering controls to prevent this scenario.

PPE_Protocol cluster_ppe Mandatory PPE for Handling this compound cluster_skin ppe_eyes Eye Protection (Chemical Goggles) rationale_eyes Prevents Serious Eye Irritation (H319) ppe_eyes->rationale_eyes ppe_skin Skin Protection gloves Nitrile Gloves coat Lab Coat rationale_skin Prevents Skin Irritation (H315) ppe_skin->rationale_skin ppe_respiratory Respiratory Protection (As Needed) rationale_resp Prevents Respiratory Irritation (H335) ppe_respiratory->rationale_resp

Caption: Personal Protective Equipment (PPE) aligned with GHS hazards.

Standard Operating Procedure (SOP) for Handling

This section outlines the step-by-step methodology for safely using this compound in a research setting.

Receiving and Storage
  • Verification : Upon receipt, confirm the container is intact and properly labeled.

  • Storage : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11] The container must be kept tightly closed.[10] Recommended storage is often refrigerated (2-8°C) to ensure stability.[10][12]

  • Inventory : Log the compound into the chemical inventory system.

Experimental Workflow: Weighing and Dissolution

This workflow is designed to prevent contamination and exposure.

Handling_Workflow start Start: Prepare Workspace don_ppe Don Appropriate PPE (Goggles, Gloves, Coat) start->don_ppe fume_hood Work Inside Chemical Fume Hood weigh Weigh Compound on Analytical Balance fume_hood->weigh don_ppe->fume_hood dissolve Add to Solvent in Closed/Covered Vessel weigh->dissolve cleanup Clean Spatula & Work Area dissolve->cleanup storage Return Stock to Proper Storage cleanup->storage end End: Dispose of Waste storage->end

Caption: Step-by-step workflow for handling this compound.

Detailed Protocol:

  • Preparation : Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, solvent, glassware).

  • Don PPE : Put on all required PPE as detailed in Section 2.2.

  • Transfer : Retrieve the stock container. Inside the fume hood, carefully open the container.

  • Weighing : Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat or paper. Avoid creating dust.[7]

  • Dissolution : Immediately transfer the weighed solid into the reaction vessel or solvent container.

  • Cleanup : Clean the spatula thoroughly. Wipe down the balance and the work surface inside the fume hood with an appropriate solvent to remove any residual dust.

  • Storage : Securely close the stock container and return it to its designated storage location.[10]

  • Waste Disposal : Dispose of contaminated weigh paper, gloves, and cleaning materials in a designated hazardous waste container.[10]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

The following first aid measures are based on established safety protocols.[7][9][10]

  • Inhalation : If dust is inhaled, immediately remove the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][10]

  • Skin Contact : If the compound contacts the skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation develops or persists.[13]

  • Eye Contact : In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]

Spill and Leak Response
  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect : Carefully sweep up the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[7][9] Avoid creating dust during this process.

  • Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

  • Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10]

References

An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitro-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-5-nitro-1H-indole, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] In the absence of extensive published quantitative solubility data, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in solvent selection and solubility determination. We will delve into the molecular structure of this compound, predict its solubility in various organic solvents based on the "like dissolves like" principle, and introduce advanced predictive models such as Hansen Solubility Parameters. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of solubility, ensuring a self-validating system for in-house data generation.

Introduction: The Significance of this compound

This compound is a nitroaromatic heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[3] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] The presence of the nitro group at the 5-position and the methyl group at the 3-position significantly influences its physicochemical properties, including its solubility, which is a critical parameter in its synthesis, purification, formulation, and biological applications.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and formulating it for toxicological and efficacy studies.[5]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[3]
Molecular Weight176.17 g/mol [3]
AppearanceYellow crystalline solid[2]
XLogP32.4[3]

The XLogP3 value of 2.4 suggests that this compound has a moderate lipophilicity, indicating it will likely have limited solubility in water and a preference for organic solvents.

Theoretical Framework for Solubility Prediction

The "Like Dissolves Like" Principle: A Qualitative Assessment

The adage "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[6][7] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its interaction with different types of solvents.

  • Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The N-H bond of the indole ring is also capable of hydrogen bonding. These groups will interact favorably with polar solvents.

  • Non-Polar Moieties: The benzene ring and the methyl group (-CH₃) are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on this, we can make the following qualitative predictions:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the N-H of the indole and the oxygen atoms of the nitro group. Good to moderate solubility is expected.[5]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have strong dipoles that can interact with the polar nitro group. Good solubility is anticipated.[5][8]

  • Non-Polar Solvents (e.g., hexane, toluene): The non-polar regions of this compound will have some affinity for these solvents, but the highly polar nitro group will likely limit overall solubility. Low to moderate solubility is expected.

  • Chlorinated Solvents (e.g., dichloromethane (DCM), chloroform): These solvents have a moderate polarity and are often good at dissolving a wide range of organic compounds. Moderate to good solubility is predicted.[9]

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[10][11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[10][11]

Predicted Solubility Profile of this compound

The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolGoodHydrogen bonding with -NO₂ and N-H.
EthanolGoodSimilar to methanol.[8]
IsopropanolModerateIncreased non-polar character compared to methanol and ethanol.
Polar Aprotic AcetoneGoodStrong dipole-dipole interactions with the nitro group.[8]
AcetonitrileGoodStrong dipole-dipole interactions.[8][9]
Dimethylformamide (DMF)Very GoodHighly polar aprotic solvent, effective for many nitroaromatic compounds.[5]
Dimethyl Sulfoxide (DMSO)Very GoodHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[15]
Non-Polar HexaneLowMismatch in polarity; the polar nitro group will not be well-solvated.[8]
TolueneModerateThe aromatic nature of toluene can interact with the indole ring, but the nitro group limits solubility.
Chlorinated Dichloromethane (DCM)GoodA versatile solvent with moderate polarity that can solvate both polar and non-polar regions.[9]
ChloroformGoodSimilar to DCM.[9]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination of the solubility of this compound is crucial for many applications. The following protocol describes a reliable method for determining solubility in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial Add excess solid to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent shake Shake at constant temperature until equilibrium is reached add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge aliquot Take a known volume of the supernatant centrifuge->aliquot filter Filter the aliquot aliquot->filter dilute Dilute the filtered aliquot filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[7]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety Considerations

This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The molecular structure, with its combination of polar and non-polar moieties, suggests good solubility in polar aprotic and polar protic solvents, and moderate solubility in chlorinated and some non-polar aromatic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method for in-house determination. This knowledge is critical for the effective use of this compound in research, development, and manufacturing.

References

A Researcher's Guide to Sourcing and Qualifying 3-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing and verifying the quality of 3-Methyl-5-nitro-1H-indole (CAS No. 61861-88-9). Ensuring the identity, purity, and consistency of this critical research chemical is paramount for generating reproducible and reliable experimental data. This document moves beyond a simple list of vendors to offer a robust methodology for supplier evaluation and in-house quality control.

Introduction: The Imperative of Reagent Quality

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. It serves as a precursor for the synthesis of a wide range of biologically active compounds and functional materials.[1] The presence of impurities, isomers, or residual solvents can drastically alter reaction outcomes, lead to misleading biological assay results, and compromise the integrity of research findings. Therefore, a rigorous approach to sourcing and validation is not merely a matter of good practice but a fundamental requirement for scientific validity.

Part 1: Commercial Supplier Landscape

Identifying a reliable supplier is the foundational step. The chemical marketplace includes large global distributors, specialized manufacturers, and smaller niche suppliers. Each has distinct advantages regarding stock levels, documentation, and technical support.

Key Commercial Suppliers:

Leading global suppliers are often a primary choice due to their extensive quality control systems and established distribution networks. Researchers can typically source this compound and related indole derivatives from the following reputable vendors:

  • Sigma-Aldrich (Merck): A major supplier known for a wide range of research chemicals and extensive documentation.

  • Thermo Fisher Scientific (Alfa Aesar): Offers a broad portfolio of chemicals, including various indole derivatives, often with detailed specifications.[2][3][4]

  • TCI America: A global manufacturer of chemicals for research, known for high-purity reagents.[5][6]

  • ChemScene: A supplier of building blocks and bioactive small molecules for drug discovery.[7]

  • Biosynth: Provides a range of chemical products, including reference standards for pharmaceutical testing.[8]

Supplier Evaluation Matrix:

When selecting a supplier, researchers should consider factors beyond price and availability. The following table outlines key criteria for a comparative evaluation.

Evaluation Criterion Description Why It Matters
Purity Specification The minimum purity guaranteed by the supplier (e.g., >97%, >98%).Directly impacts the concentration of the desired molecule and potential for side reactions.
Analytical Data Availability of a Certificate of Analysis (CoA) with lot-specific data (e.g., from ¹H NMR, HPLC).Provides evidence of identity and purity for the specific batch being purchased.
Documentation Access to Safety Data Sheets (SDS) and other technical information.Ensures safe handling and provides physical and chemical property data.
Lot-to-Lot Consistency The supplier's ability to provide a product with a consistent impurity profile over time.Crucial for long-term studies and reproducibility of experimental results.
Technical Support Access to chemists or technical staff to answer questions about product specifications or stability.Can be invaluable for troubleshooting unexpected experimental outcomes.
Packaging & Shipping Proper packaging to ensure stability during transit and clear labeling.Protects the integrity of the chemical from environmental factors like light and moisture.

Part 2: The Due Diligence Workflow: Qualifying a Supplier

A systematic approach is necessary to qualify a vendor and their product. The following workflow illustrates the key decision points for a researcher.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Decision & Procurement s1 Identify Potential Suppliers (e.g., Sigma, TCI, Thermo) s2 Request Quotes & Availability s1->s2 s3 Review Website for Technical Data s2->s3 d1 Obtain Example Certificate of Analysis (CoA) s3->d1 Proceed if data is promising d2 Analyze Purity Data (HPLC, NMR) d1->d2 d3 Check for Residual Solvents/Impurities d2->d3 p1 Select Supplier Based on Data & Support d3->p1 Proceed if CoA meets requirements p2 Place Order for Smallest Practical Quantity p1->p2 end_node Proceed with Research Using Qualified Reagent p2->end_node

Caption: Supplier Qualification Workflow.

Part 3: Incoming Quality Control: A Practical Verification Guide

Upon receiving a shipment of this compound, researchers should not rely solely on the supplier's CoA. Independent verification is a critical step to ensure the material's integrity before its use in experiments. Management of the impurity profile of any active pharmaceutical ingredient (API) or key starting material is essential.[9]

Visual and Physical Inspection
  • Appearance: The compound should be a yellow solid.[1][10] Note any discoloration or heterogeneity, which could indicate degradation or contamination.

  • Labeling: Cross-reference the information on the bottle (Name, CAS number, Lot number) with the purchase order and the CoA.

Analytical Verification Protocols

The following are standard, accessible methods for verifying the identity and purity of the compound in a typical research laboratory.

Protocol 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful technique for confirming the chemical structure of the molecule.

  • Objective: To confirm the identity of this compound by comparing the experimental spectrum to known literature values.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data (phasing, baseline correction, and integration).

    • Compare the chemical shifts (δ), splitting patterns (multiplicity), and integrations to reference data.

  • Expected ¹H NMR Spectrum (in CDCl₃): The spectrum should show characteristic peaks for the indole structure.[10]

    • Indole NH: A broad singlet (s), typically downfield (> δ 8.5 ppm).

    • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.6 ppm). Specifically, a doublet around δ 8.57 (H4), a doublet of doublets around δ 8.11 (H6), and a doublet around δ 7.38 (H7). A singlet for the H2 proton should appear around δ 7.14.

    • Methyl Group: A sharp singlet (s) for the 3-methyl group around δ 2.39 ppm, integrating to 3 protons.

  • Interpretation: The presence of all expected peaks with correct integrations and multiplicities confirms the compound's identity. Unexplained peaks may indicate impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of small molecules and identifying non-volatile impurities.[9][11][12]

  • Objective: To determine the purity of the sample by separating the main component from any impurities.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to an appropriate working concentration (e.g., 0.1 mg/mL).

    • Inject the sample onto a suitable HPLC system equipped with a C18 column and a UV detector.

    • Run a gradient method, for example, from 10% to 95% acetonitrile in water (often with 0.1% formic acid or TFA) over 10-20 minutes.

    • Monitor the chromatogram at a relevant wavelength (e.g., 254 nm or a λmax specific to the compound).

  • Interpretation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. While UV-based peak purity analysis is a useful qualitative tool, it does not definitively confirm that a peak represents a single compound.[13] For more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect co-eluting impurities based on mass differences.[13][14]

Incoming QC Workflow Diagram

The following flowchart outlines the logical steps a researcher should take upon receiving the chemical.

cluster_qc Internal QC Verification start Receive Chemical Shipment check_docs Verify Label, CoA, and SDS Match Order start->check_docs visual_insp Visual Inspection: Color, Form check_docs->visual_insp nmr_analysis Perform ¹H NMR Analysis visual_insp->nmr_analysis hplc_analysis Perform HPLC Purity Analysis nmr_analysis->hplc_analysis decision_nmr Structure Confirmed? nmr_analysis->decision_nmr decision_hplc Purity >98%? hplc_analysis->decision_hplc decision_nmr->decision_hplc Yes fail Quarantine Lot. Contact Supplier. decision_nmr->fail No pass Release for Experimental Use decision_hplc->pass Yes decision_hplc->fail No

Caption: In-House Quality Control Workflow.

Conclusion

The integrity of chemical reagents is a cornerstone of reproducible scientific research. For a critical building block like this compound, sourcing from a reputable supplier is only the first step. Researchers must adopt a proactive role by implementing a systematic evaluation of suppliers and performing rigorous in-house analytical verification. By following the guidelines and protocols outlined in this guide, scientists can enhance confidence in their starting materials, leading to more robust and reliable research outcomes.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Fischer Indole Synthesis of 3-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] This powerful reaction facilitates the creation of substituted indoles from the acid-catalyzed cyclization of arylhydrazones, which are themselves typically formed from an arylhydrazine and a carbonyl compound.[3][4] The indole core is a fundamental component of numerous biologically active molecules, including anti-migraine drugs of the triptan class and the anti-inflammatory agent Indomethacin.[5][6]

This guide provides an in-depth protocol for the preparation of 3-methyl-5-nitro-1H-indole, a derivative featuring a key methyl group at the C3 position and a strongly electron-withdrawing nitro group at the C5 position. The presence of the nitro group presents specific challenges and necessitates careful consideration of reaction conditions, making this synthesis an excellent case study for researchers. We will explore the underlying mechanism, provide detailed, step-by-step protocols for both the precursor and the final product, and discuss the critical parameters that ensure a successful and reproducible outcome.

Part 1: The Mechanistic Pathway and Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the synthesis for different substrates. The Fischer indole synthesis is not a simple condensation but a sophisticated cascade of equilibria and rearrangements.

The Core Mechanism

The reaction proceeds through several distinct, acid-catalyzed steps:

  • Hydrazone Formation: The synthesis begins with the condensation of (4-nitrophenyl)hydrazine and an aldehyde or ketone—in this case, propionaldehyde—to form the corresponding (4-nitrophenyl)hydrazone. This is a standard imine formation reaction.

  • Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.

  • [3][3]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, a concerted, pericyclic[3][3]-sigmatropic rearrangement occurs.[1][7] This is the rate-determining step and involves the formation of a new C-C bond, which ultimately becomes the C2-C3 bond of the indole ring.[8] Isotopic labeling studies have confirmed that the N1 nitrogen of the original hydrazine is incorporated into the final indole ring.[5]

  • Aromatization and Cyclization: The intermediate di-imine rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto the imine carbon, forming a cyclic aminal.

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[1]

Influence of the Nitro Substituent

The electron-withdrawing nature of the nitro group (-NO₂) at the para-position of the phenylhydrazine ring significantly impacts the reaction. It deactivates the aromatic ring, making the key[3][3]-sigmatropic rearrangement more difficult. Consequently, syntheses involving nitro-substituted phenylhydrazines often require stronger acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) or higher reaction temperatures compared to those with electron-donating groups.[2][8]

Visualization of the Reaction Mechanism

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Steps 2 & 3: Tautomerization & Rearrangement cluster_cyclization Steps 4 & 5: Cyclization & Elimination Start_Hydrazine (4-Nitrophenyl)hydrazine Hydrazone Propionaldehyde (4-nitrophenyl)hydrazone Start_Hydrazine->Hydrazone + Carbonyl - H₂O Start_Aldehyde Propionaldehyde EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine H⁺ Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate EneHydrazine->Rearrangement H⁺ [3,3] Shift Aminal Cyclic Aminal Rearrangement->Aminal Rearomatization & Cyclization Indole This compound Aminal->Indole - NH₃ - H⁺

Caption: The mechanistic pathway of the Fischer indole synthesis.

Part 2: Experimental Protocols

This section is divided into two core procedures: the synthesis of the essential (4-nitrophenyl)hydrazine precursor and the final Fischer indolization to yield the target compound.

Protocol A: Synthesis of (4-nitrophenyl)hydrazine Hydrochloride

The most common route to this precursor is the diazotization of 4-nitroaniline followed by reduction of the resulting diazonium salt.[9] Stannous chloride (SnCl₂) is an effective reducing agent for this transformation.[10]

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Nitroaniline138.121.47 g10.6
Concentrated Hydrochloric Acid36.46~4 mL-
Sodium Nitrite (NaNO₂)69.00717 mg10.4
Stannous Chloride (SnCl₂)189.604.7 g20.8
Deionized Water18.02As needed-
Ice Bath---

Step-by-Step Procedure

  • Dissolution: In a 50 mL flask, dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid. Cool the resulting solution to 0 °C using an ice-salt bath with continuous magnetic stirring.[9]

  • Diazotization: In a separate beaker, dissolve 717 mg (10.4 mmol) of sodium nitrite in 4 mL of ice-cold water. Add this cold sodium nitrite solution dropwise to the stirred 4-nitroaniline solution. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Intermediate Formation: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour to ensure complete formation of the 4-nitrophenyldiazonium chloride intermediate.[10]

  • Reduction: Prepare a pre-cooled solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid. Slowly add this cold stannous chloride solution to the diazonium salt mixture.

  • Precipitation: Continue stirring the reaction mixture at 0 °C for 2 hours. A yellow-orange precipitate of (4-nitrophenyl)hydrazine hydrochloride will form.[10]

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).

  • Drying: Dry the collected solid overnight under vacuum to yield the final product.

Protocol B: Synthesis of this compound

This procedure details the acid-catalyzed cyclization of the prepared (4-nitrophenyl)hydrazine with propionaldehyde. Given the deactivating nitro group, a strong acid catalyst like polyphosphoric acid (PPA) is recommended.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
(4-nitrophenyl)hydrazine HCl189.601.90 g10.0From Protocol A
Propionaldehyde58.080.73 mL (0.58 g)10.0Use freshly distilled aldehyde
Polyphosphoric Acid (PPA)-~20 g-Acts as both catalyst and solvent
Toluene92.1420 mL-Co-solvent to aid mixing
10% Sodium Hydroxide (aq)40.00As needed-For neutralization
Ethyl Acetate88.11~150 mL-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying organic layer

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (4-nitrophenyl)hydrazine hydrochloride (1.90 g, 10.0 mmol), propionaldehyde (0.73 mL, 10.0 mmol), polyphosphoric acid (20 g), and toluene (20 mL).[11]

  • Heating: Heat the stirred mixture to 90-100 °C in an oil bath for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (e.g., 7:3 v/v).

  • Cooling and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully remove the toluene under reduced pressure.

  • Neutralization: Cautiously add crushed ice to the viscous residue, followed by slow, portion-wise addition of 10% aqueous sodium hydroxide solution with vigorous stirring until the pH of the mixture is approximately 8. This is an exothermic process and should be done in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford pure this compound as a yellow solid.[12]

Visualization of the Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_final Isolation & Characterization A Combine (4-nitrophenyl)hydrazine HCl, Propionaldehyde, PPA, Toluene B Heat at 90-100 °C for 2-3h (Monitor by TLC) A->B C Cool & Remove Toluene B->C D Quench with Ice & Neutralize with NaOH (pH 8) C->D E Extract with Ethyl Acetate (3x) D->E F Wash with Brine & Dry (Na₂SO₄) E->F G Concentrate under Reduced Pressure F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS, MP) H->I

Caption: Experimental workflow for this compound synthesis.

Part 3: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular FormulaC₉H₈N₂O₂
Molar Mass176.17 g/mol [13]
AppearanceYellow solid[12]
Melting Point (mp)130-131 °C[12]
¹H NMR (500 MHz, CDCl₃)δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H).[12]
¹³C NMR (125 MHz, CDCl₃)δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58.[12]
GC-MS (EI) m/z176 (M⁺)[12]

Part 4: Safety and Troubleshooting

  • Safety: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[14] Concentrated acids and polyphosphoric acid are highly corrosive. The neutralization step is exothermic and must be performed with caution and adequate cooling.

  • Troubleshooting:

    • Low Yield: A common issue, especially with deactivated substrates. Ensure the acid catalyst is potent and anhydrous. Insufficient heating time or temperature can also lead to poor conversion. The purity of the starting aldehyde is critical; older aldehydes can contain aldol condensation impurities.

    • Polymerization/Side Products: Overheating or excessively long reaction times can lead to the formation of polymeric tars. Careful monitoring by TLC is essential to stop the reaction upon completion.

    • Incomplete Reaction: If the reaction stalls, a stronger acid catalyst or higher temperature may be required. However, this must be balanced against the risk of degradation.

Conclusion

The Fischer indole synthesis is a testament to classic organic reactions that continue to provide immense value in modern chemical science. The synthesis of this compound serves as an instructive example of this method's application to electronically challenging substrates. By understanding the mechanistic nuances and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably access this and other valuable indole derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols: 3-Methyl-5-nitro-1H-indole as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

3-Methyl-5-nitro-1H-indole is a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] Its unique electronic architecture, featuring an electron-rich indole nucleus modulated by a potent electron-withdrawing nitro group, provides a versatile platform for a variety of chemical transformations. This guide offers an in-depth exploration of the reactivity of this compound and provides detailed, field-proven protocols for its key synthetic applications. The methodologies herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern reaction outcomes, ensuring both reproducibility and rational design of novel molecular entities.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory. This compound is a yellow crystalline solid.[1]

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][3]
Molecular Weight 176.17 g/mol [1][3]
CAS Number 61861-88-9[1]
Melting Point 125 °C
Appearance Yellow crystalline solid[1]
SMILES CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-][3]

Safety Profile: This compound must be handled with appropriate personal protective equipment (PPE). It is classified as an irritant and is harmful if swallowed.[3][4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338.[3]

Core Reactivity: A Strategic Overview

The synthetic utility of this compound stems from three primary reactive centers, each offering a distinct handle for molecular elaboration. The strategic manipulation of these sites allows for the construction of complex molecular architectures.

  • Indole N-H (Position 1): The nitrogen proton is acidic and can be readily removed by a suitable base, generating an indolide anion. This nucleophilic nitrogen is the site for N-alkylation, N-arylation, and the installation of protecting groups.

  • Nitro Group (Position 5): The nitro functionality is a versatile precursor to an amino group. Its reduction unmasks a nucleophilic and synthetically valuable amine, which is a gateway to amides, sulfonamides, and diazonium salts for further functionalization.

  • Indole Core (Positions 2, 4, 6, 7): While the C3 position is blocked by a methyl group, the C2 position remains the most electron-rich carbon and is susceptible to electrophilic attack. The benzene portion of the ring is deactivated by the C5-nitro group, making electrophilic aromatic substitution on this part of the scaffold more challenging but achievable under specific conditions.[5][6]

Caption: Key reactive sites on the this compound scaffold.

Application Protocols: Key Synthetic Transformations

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: N-Alkylation of the Indole Nitrogen

The introduction of substituents at the N-1 position is a common strategy to modulate the pharmacological properties of indole-based compounds.[7] This protocol details a standard procedure using a strong base and an alkyl halide.

Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) ensures efficient and irreversible deprotonation of the indole N-H.[8][9] This generates a highly nucleophilic indolide anion that readily reacts with an electrophilic alkylating agent. The choice of an aprotic solvent prevents quenching of the base and the anionic intermediate.

Detailed Methodology:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration range: 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation and slow addition to control the effervescence.

  • Activation: Stir the mixture at 0 °C for 30-60 minutes. The cessation of gas evolution typically indicates complete deprotonation.

  • Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl BromideNaHDMF6~85-95
2IodomethaneK₂CO₃Acetonitrile12~70-85
Protocol 2: Reduction of the 5-Nitro Group to 5-Aminoindole

This transformation is arguably the most valuable, converting the electron-withdrawing nitro group into an electron-donating and highly versatile amino group. This dramatically alters the electronic properties of the molecule and opens up a vast array of subsequent reactions.[10][11]

Rationale: The reduction of aromatic nitro groups is a well-established transformation with multiple reliable methods.[12][13] Catalytic hydrogenation (e.g., H₂, Pd/C) is very effective but can sometimes be non-selective if other reducible functional groups are present.[13] A classic and highly reliable alternative is the use of tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) or a polar protic solvent like ethanol.[14][15] SnCl₂ acts as a chemical reductant in a process that is generally tolerant of many other functional groups.

Detailed Methodology (SnCl₂ Reduction):

  • Preparation: In a round-bottom flask, suspend this compound (or its N-alkylated derivative, 1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with water and carefully neutralize by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Extract the resulting aqueous slurry thoroughly with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. The tin salts can be slow to filter; direct extraction is often more efficient.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting 5-amino-3-methyl-1H-indole derivative is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

G start Start: This compound step1 Protocol 1: N-Alkylation (e.g., NaH, BnBr, DMF) start->step1 intermediate Intermediate: 1-Alkyl-3-methyl-5-nitro-1H-indole step1->intermediate step2 Protocol 2: Nitro Reduction (e.g., SnCl₂, EtOH) intermediate->step2 final Final Product: 1-Alkyl-5-amino-3-methyl-1H-indole step2->final

Caption: A representative synthetic workflow utilizing this compound.

Protocol 3: Electrophilic Substitution at the C2-Position (Vilsmeier-Haack Formylation)

While the indole C3-position is the most common site for electrophilic attack, its substitution in the title compound directs reactions to the next most activated position, C2.[6] The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[11]

Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium cation, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich C2 position of the indole ring. A subsequent hydrolysis step yields the aldehyde product. This reaction provides a C2-functionalized indole, which is a valuable precursor for further synthetic elaborations.

Detailed Methodology:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. The mixture may become viscous or solidify. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DMF (2-3 volumes) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of an aqueous NaOH solution until pH 8-9, keeping the temperature below 20 °C.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography.

Conclusion

This compound stands as a testament to the power of functional group interplay in synthetic design. Its strategically positioned methyl, nitro, and N-H groups provide orthogonal synthetic handles that can be manipulated with high selectivity. The protocols detailed in this guide for N-alkylation, nitro reduction, and electrophilic formylation serve as a robust foundation for researchers aiming to leverage this versatile building block. By understanding the causality behind these transformations, scientists can unlock its full potential in the rational design and synthesis of novel compounds for pharmaceutical and agrochemical applications.[1][16]

References

Application Notes & Protocols: Synthesis of Anticenter Agents from 5-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 5-Nitroindole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Among its many variants, the 5-nitroindole moiety has emerged as a particularly potent starting point for the development of novel anticancer agents. The strong electron-withdrawing nature of the nitro group at the C-5 position significantly modulates the electronic properties of the indole ring, enhancing its ability to participate in crucial molecular interactions with biological targets.

Recent research has illuminated the primary mechanism through which many 5-nitroindole derivatives exert their anticancer effects: the targeted binding and stabilization of G-quadruplex (G4) DNA structures.[3] These non-canonical DNA conformations are prevalent in the promoter regions of oncogenes, most notably c-Myc.[4] By stabilizing the G4 structure, these agents can effectively downregulate the transcription of c-Myc, a key driver of cellular proliferation, leading to cell cycle arrest and apoptosis.[3][4] Beyond this primary mechanism, derivatives have been developed to target other critical cancer pathways, including the inhibition of tubulin polymerization and the modulation of key protein kinases like EGFR.[5][6][7]

This guide provides a detailed framework for the synthesis and evaluation of anticancer agents derived from 5-nitroindole, offering field-proven insights, step-by-step protocols, and a self-validating system for biological characterization.

General_Workflow cluster_synthesis Synthesis Phase cluster_validation Biological Validation Phase Start 5-Nitroindole Scaffold Formylation Vilsmeier-Haack Formylation (Protocol 1) Start->Formylation Intermediate 5-Nitroindole-3- carboxaldehyde Formylation->Intermediate Derivatization Derivatization Strategies (Protocols 2-4) Intermediate->Derivatization Final_Compound Bioactive Derivatives (Schiff Bases, Chalcones, etc.) Derivatization->Final_Compound Cytotoxicity Cytotoxicity Screening (MTT Assay - Protocol 5) Final_Compound->Cytotoxicity Test Compound Mechanism Mechanism of Action (Cell Cycle Analysis - Protocol 6) Cytotoxicity->Mechanism Data IC50 Determination & SAR Analysis Mechanism->Data

Caption: General workflow for synthesis and validation of 5-nitroindole anticancer agents.

The 5-Nitroindole Scaffold: Foundational Chemistry

The chemical reactivity of the indole ring is centered on the electron-rich C-3 position, making it the preferred site for electrophilic substitution. This inherent reactivity is harnessed to introduce functional groups that serve as handles for further derivatization. The Vilsmeier-Haack reaction is the quintessential method for this transformation, providing the key intermediate, 5-nitroindole-3-carboxaldehyde, in high yield.

Protocol 1: Vilsmeier-Haack Formylation of 5-Nitroindole

This protocol describes the synthesis of 5-nitroindole-3-carboxaldehyde, a critical precursor for generating Schiff bases and other C-3 substituted derivatives.[3][8]

Causality: The Vilsmeier reagent (chloromethyleniminium ion), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a weak electrophile. It selectively attacks the nucleophilic C-3 position of the indole ring, which is the most kinetically favored site for electrophilic substitution. The subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.

Vilsmeier_Haack Indole 5-Nitroindole Reagents 1. POCl₃, DMF, 0°C 2. NaOH (aq) Indole->Reagents Aldehyde 5-Nitroindole-3-carboxaldehyde Reagents->Aldehyde Yield: ~85%

Caption: Vilsmeier-Haack formylation reaction scheme.

Materials:

  • 5-Nitroindole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel

Step-by-Step Procedure:

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath to 0°C.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF with vigorous stirring over 30 minutes. Allow the mixture to stir for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 5-nitroindole in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Hydrolysis: Basify the aqueous solution by slowly adding cold NaOH solution until the pH is ~9-10 to hydrolyze the intermediate and precipitate the product.

  • Isolation: Filter the resulting yellow solid, wash thoroughly with cold water, and dry under vacuum to obtain the crude 5-nitroindole-3-carboxaldehyde.[3]

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Synthesis of Key Anticancer Derivatives

With the 5-nitroindole-3-carboxaldehyde precursor in hand, a diverse library of potential anticancer agents can be synthesized. The following protocols detail the synthesis of three major classes of derivatives, each with a distinct mechanism of action.

Pyrrolidine-Substituted G-Quadruplex Binders

Rationale: The introduction of a flexible, positively charged side chain, such as a pyrrolidine ring, has been shown to significantly enhance the binding affinity and selectivity of small molecules for the negatively charged phosphate backbone of G-quadruplex DNA. This strategy aims to create potent c-Myc inhibitors.

Protocol 2: Synthesis of a Pyrrolidine-Substituted 5-Nitroindole via Reductive Amination

This protocol outlines the synthesis of a C-3 side-chain-modified derivative using reductive amination, a robust method for forming carbon-nitrogen bonds.[9]

Causality: The reaction proceeds via the formation of an iminium ion intermediate between an amine (e.g., 2-(5-nitro-1H-indol-3-yl)ethan-1-amine) and a ketone (N-Boc-3-pyrrolidinone). Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that efficiently reduces the iminium ion to the corresponding amine without reducing the ketone starting material. The Boc protecting group is then removed under acidic conditions.

Reductive_Amination Amine 2-(5-nitro-1H-indol-3-yl)ethan-1-amine Step1 STAB, DCM rt, 12-16h Amine->Step1 Ketone N-Boc-3-pyrrolidinone Ketone->Step1 Protected N-Boc Protected Intermediate Step1->Protected Step2 TFA, DCM rt, 2h Protected->Step2 Final Pyrrolidine-Substituted 5-Nitroindole (TFA Salt) Step2->Final

Caption: Synthesis of a pyrrolidine-substituted derivative.

Materials:

  • 2-(5-nitro-1H-indol-3-yl)ethan-1-amine (can be synthesized from the corresponding acetonitrile)[9]

  • N-Boc-3-pyrrolidinone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

Step-by-Step Procedure:

  • Initial Reaction Setup: Dissolve 2-(5-nitro-1H-indol-3-yl)ethan-1-amine (1 equivalent) and N-Boc-3-pyrrolidinone (1.2 equivalents) in anhydrous DCM.[9]

  • Reductive Amination: Add STAB (1.5 equivalents) portion-wise to the stirring solution. Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.[9]

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel) to obtain the pure N-Boc protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 equivalents). Stir for 2 hours at room temperature.[9]

  • Final Isolation: Concentrate the solution under reduced pressure to yield the final pyrrolidine-substituted 5-nitroindole derivative as its TFA salt.[9]

5-Nitroindole-Based Schiff Bases

Rationale: The azomethine group (-CH=N-) of a Schiff base is a critical pharmacophore known for its ability to coordinate with metal ions in enzymes and interact with biological receptors.[10][11] Synthesizing Schiff bases from 5-nitroindole-3-carboxaldehyde is a rapid and efficient way to generate a library of compounds for anticancer screening.

Protocol 3: Synthesis of a 5-Nitroindole Schiff Base

This protocol details a classic condensation reaction to form the imine bond.

Causality: The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, often catalyzed by a small amount of acid (e.g., glacial acetic acid), to yield the stable imine product.

Schiff_Base_Formation Aldehyde 5-Nitroindole-3- carboxaldehyde Reaction Ethanol, Acetic Acid Reflux Aldehyde->Reaction Amine Substituted Primary Amine (e.g., 4-aminoantipyrine) Amine->Reaction Product 5-Nitroindole Schiff Base Reaction->Product

Caption: General scheme for 5-nitroindole Schiff base synthesis.

Materials:

  • 5-Nitroindole-3-carboxaldehyde (from Protocol 1)

  • A selected primary amine (e.g., 4-aminoantipyrine, sulfanilamide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Step-by-Step Procedure:

  • Dissolution: Dissolve equimolar amounts of 5-nitroindole-3-carboxaldehyde and the chosen primary amine in ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallization can be performed if necessary.

5-Nitroindole-Chalcone Hybrids as Tubulin Inhibitors

Rationale: Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-documented anticancer agents that often function by inhibiting tubulin polymerization, arresting the cell cycle in the G2/M phase.[12][13] Hybridizing this pharmacophore with a 5-nitroindole scaffold can lead to novel compounds with enhanced potency and selectivity.[2]

Protocol 4: Claisen-Schmidt Condensation for a 5-Nitroindole-Chalcone

This protocol describes the base-catalyzed condensation to form the characteristic chalcone backbone.

Causality: The reaction begins with the deprotonation of the α-carbon of an acetyl group (on N-ethyl-3-acetyl-5-nitroindole) by a base (e.g., NaOH) to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of a substituted benzaldehyde. The resulting aldol intermediate readily undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

Chalcone_Synthesis Indole_Ketone N-Ethyl-3-acetyl- 5-nitroindole Reaction Ethanol, aq. NaOH Stir at rt Indole_Ketone->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Product 5-Nitroindole-Chalcone Hybrid Reaction->Product

Caption: Synthesis of a 5-nitroindole-chalcone hybrid.

Materials:

  • N-Ethyl-3-acetyl-5-nitroindole (requires prior synthesis)

  • Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Setup: In a flask, dissolve the N-ethyl-3-acetyl-5-nitroindole (1 equivalent) and the chosen substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add aqueous NaOH solution dropwise with constant stirring.

  • Condensation: Allow the reaction to warm to room temperature and stir for 24 hours. The formation of a precipitate usually indicates product formation.

  • Workup: Pour the reaction mixture into cold water and acidify with dilute HCl if necessary.

  • Isolation and Purification: Collect the crude chalcone product by filtration. Wash thoroughly with water and then purify by recrystallization from a suitable solvent like ethanol.[2]

Biological Evaluation: A Self-Validating Framework

The synthesis of novel compounds is only the first step. A robust biological evaluation is critical to validate their anticancer potential and establish a structure-activity relationship (SAR). The following protocols provide a standard framework for initial in vitro screening.

Protocol 5: MTT Assay for Cytotoxicity Assessment

The MTT assay is a reliable, colorimetric method for determining the cytotoxic effect of a compound by measuring the metabolic activity of cells.[14]

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[14]

MTT_Workflow Seed 1. Seed Cancer Cells in 96-well plate Treat 2. Treat with Serial Dilutions of 5-Nitroindole Derivative Seed->Treat Incubate 3. Incubate for 48-72h Treat->Incubate Add_MTT 4. Add MTT Reagent (Incubate 4h) Incubate->Add_MTT Solubilize 5. Add DMSO to Solubilize Formazan Add_MTT->Solubilize Read 6. Measure Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate % Viability & Determine IC50 Value Read->Calculate

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-nitroindole derivative. Replace the existing media with media containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a blank (media only). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value.[14]

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This technique is essential for determining if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of tubulin polymerization inhibitors.[15]

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Step-by-Step Procedure:

  • Cell Treatment: Treat cancer cells with the indole derivative at its IC₅₀ concentration for 24-48 hours.[15]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in cold 70% ethanol and store at -20°C overnight. This permeabilizes the cell membrane.[15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[15]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to untreated controls.

Data Presentation & Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing a library of compounds is to identify lead structures and understand how chemical modifications affect biological activity.

Table 1: Anticancer Activity of Representative 5-Nitroindole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrrolidine-Substituted Compound 5 (pyrrolidine-substituted)HeLa5.08 ± 0.91c-Myc G-Quadruplex Binder[3]
Pyrrolidine-Substituted Compound 7 (pyrrolidine-substituted)HeLa5.89 ± 0.73c-Myc G-Quadruplex Binder[3]
Thiosemicarbazone 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (NSCLC)< 0.01 (logGI₅₀ < -8.00)Cytotoxicity[16]
Indoline Derivative N-(2-hydroxy-5-nitrophenyl(4′-methylphenyl)methyl)indolineMCF-764.10Apoptosis Induction, EGFR Pathway[5]
Indole-Chalcone (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-oneMDA-MB-231~13-19Antiproliferative[2]
Indole-Triazole Hybrid Compound 9p HeLaNanomolar RangeTubulin Polymerization Inhibitor[6]

Key SAR Insights:

  • C-3 Position: Functionalization at the C-3 position with flexible, cationic side chains like pyrrolidine is critical for effective G-quadruplex binding.

  • N-1 Position: Substitution at the indole nitrogen (N-1), for instance with a methyl or ethyl group, can significantly enhance antiproliferative activity, in some cases by as much as 60-fold compared to the unsubstituted analog.[12]

  • Hybridization: Combining the 5-nitroindole scaffold with other known pharmacophores like chalcones or triazoles is a highly effective strategy for creating potent agents that target different mechanisms, such as tubulin polymerization.[2][6]

Conclusion and Future Outlook

The 5-nitroindole scaffold is a remarkably versatile and potent platform for the design of novel anticancer agents. Its synthetic tractability, particularly through C-3 functionalization via the Vilsmeier-Haack reaction, allows for the creation of diverse chemical libraries. These derivatives have demonstrated the ability to target multiple hallmarks of cancer, from the genetic level by modulating oncogene expression via G-quadruplex binding to the cellular level by disrupting microtubule dynamics.

The protocols and framework presented in this guide provide a comprehensive roadmap for researchers to synthesize, validate, and optimize new 5-nitroindole-based drug candidates. Future efforts should focus on developing derivatives with improved pharmacokinetic profiles, greater selectivity for cancer cells over normal cells, and the potential for synergistic activity when used in combination with existing chemotherapies. The continued exploration of this privileged scaffold holds significant promise for the future of oncology drug discovery.

References

Application Notes & Protocols: The Role of 3-Methyl-5-nitro-1H-indole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Agrochemicals

The indole nucleus is a cornerstone in the development of biologically active compounds, not only in pharmaceuticals but also in the agrochemical sector.[1][2] Its unique heterocyclic structure offers multiple sites for chemical modification, allowing for the fine-tuning of biological activity against a wide range of agricultural targets, including fungi, insects, and weeds.[1] Indole derivatives have been successfully commercialized as pesticides, and ongoing research continues to unveil their potential.[1]

This document focuses on a specific, functionalized building block: 3-Methyl-5-nitro-1H-indole . We will explore its synthetic utility, providing a technical guide for researchers on how to leverage its distinct chemical features to design and synthesize novel agrochemical candidates. The presence of a nitro group at the C5 position and a methyl group at the C3 position offers a unique combination of reactivity and stability, making it a valuable starting material for creating diverse molecular libraries. This guide will move beyond theoretical discussions to provide practical, field-tested protocols and the scientific rationale behind them.

Physicochemical Properties of this compound

A thorough understanding of a starting material's properties is critical for reaction design and safety. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 61861-88-9[3][4]
Appearance Yellow crystalline solid[4]
Melting Point 125 °C
SMILES CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-][3]

Core Synthetic Strategy: From Nitroindole to Bioactive Scaffolds

The primary strategic value of this compound lies in the versatility of its nitro group. While the nitro moiety itself is present in some bioactive compounds, its most powerful application in a synthetic workflow is as a precursor to a primary amine (–NH₂). This transformation unlocks a vast array of subsequent chemical reactions.

The methyl group at the C3 position is also synthetically significant. It blocks the most common site of electrophilic attack on the indole ring, thereby directing subsequent reactions (if any) to other positions and preventing undesired side reactions.

The overall workflow can be visualized as a multi-stage process, starting from the functionalized indole and branching into various classes of potential agrochemicals.

G cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Key Transformation cluster_2 Stage 3: Key Intermediate cluster_3 Stage 4: Derivatization for Agrochemical Candidates A This compound B Reduction of Nitro Group A->B e.g., H₂, Pd/C C 5-Amino-3-methyl-1H-indole B->C D Amide Synthesis (Fungicides, Herbicides) C->D Acylation E Urea/Thiourea Synthesis (Fungicides, Insecticides) C->E Reaction with Isocyanates F Sulfonamide Synthesis (Herbicides) C->F Reaction with Sulfonyl Chlorides

Caption: General synthetic workflow from this compound.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 5-Amino-3-methyl-1H-indole

This protocol details the reduction of the nitro group, a critical step to produce the versatile 5-amino-3-methyl-1H-indole intermediate. The method employs palladium on carbon (Pd/C) as a catalyst with hydrogen gas, a highly reliable and scalable method.[5]

Rationale for Experimental Choices:
  • Catalyst: 10% Pd/C is a standard, highly efficient catalyst for the hydrogenation of aromatic nitro groups. It offers a good balance of activity and selectivity, minimizing side reactions on the indole core under controlled conditions.

  • Solvent: Methanol (or ethanol) is an excellent solvent for this reaction as it readily dissolves the starting material and is inert to the reaction conditions.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H₂ for lab-scale synthesis. For larger scales, a Parr hydrogenator is recommended.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the reaction's progress. The starting material (nitroindole) and the product (aminoindole) have significantly different polarities, making them easy to resolve. The disappearance of the starting material spot indicates reaction completion.

Step-by-Step Methodology:
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.68 mmol).

  • Dissolution: Add 30 mL of methanol to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.10 g, 10% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it carefully to the solvent.

  • Hydrogenation Setup: Securely seal the flask with a septum. Purge the flask by evacuating with a vacuum pump and backfilling with nitrogen gas three times.

  • Reaction Initiation: After the final vacuum step, backfill the flask with hydrogen gas from a balloon. Ensure the balloon remains inflated to maintain a positive H₂ pressure.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: After 2 hours, pause the stirring and carefully take a small aliquot from the reaction mixture using a syringe. Analyze the sample by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material should have a higher Rf than the more polar amine product. The reaction is complete when the starting material spot is no longer visible. Typical reaction time is 2-4 hours.

  • Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 10-15 mL of methanol to recover any adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is 5-Amino-3-methyl-1H-indole.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is needed, it can be achieved by column chromatography on silica gel or by recrystallization.

Self-Validation:
  • Expected Yield: >90%

  • Appearance: The product, 5-Amino-3-methyl-1H-indole, is typically a brown or off-white solid.[5] Note that aminoindoles can be sensitive to air and light, so it is best to use them directly in the next step or store them under an inert atmosphere.

  • Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry. The disappearance of the nitro group signals in the aromatic region of the NMR and the appearance of a broad –NH₂ signal are key indicators of success.

Application in Agrochemical Design: Building on the 5-Amino-3-methyl-1H-indole Core

The synthesized 5-amino-3-methyl-1H-indole is a powerful intermediate for creating compounds analogous to known agrochemicals. The primary amino group is a potent nucleophile, ready for derivatization.

G cluster_0 Key Intermediate cluster_1 Reagents cluster_2 Resulting Scaffolds A 5-Amino-3-methyl-1H-indole E Amide Linkage (Potential Fungicides) A->E F Urea Linkage (Potential Herbicides) A->F G Sulfonamide Linkage (Potential Herbicides) A->G B R-COCl (Acid Chloride) B->E C R-N=C=O (Isocyanate) C->F D R-SO₂Cl (Sulfonyl Chloride) D->G

Caption: Derivatization pathways from the 5-amino-3-methyl-1H-indole core.

  • Amide Synthesis (Fungicidal/Herbicidal Candidates): The amino group can be readily acylated with various acid chlorides or activated carboxylic acids. This amide linkage is a common feature in many fungicides and herbicides.[6] The choice of the acylating agent allows for systematic modification to explore structure-activity relationships (SAR).

  • Urea Synthesis (Herbicidal/Insecticidal Candidates): Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives. These functional groups are prevalent in agrochemicals, particularly herbicides that target specific enzymes in weeds.[7]

  • Auxin Mimics (Herbicides): While the C3 position is blocked, the indole nitrogen (N1) or the newly formed amino group can be functionalized with groups that mimic the structure of natural auxins like indole-3-acetic acid (IAA).[8][9][10] This can lead to the development of selective herbicides that disrupt plant growth processes.

Conclusion

This compound is more than just another chemical in the catalog; it is a strategically designed synthetic building block. Its true value is realized through the controlled transformation of its nitro group into a reactive amino functionality. This opens the door to a multitude of derivatization pathways, enabling the rapid synthesis of diverse compound libraries for screening against fungal pathogens, insect pests, and weeds. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this versatile intermediate in the quest for the next generation of effective and safe agrochemicals.

References

Vilsmeier-Haack reaction protocol for 5-nitro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Formylation of 5-Nitro-1H-Indole via the Vilsmeier-Haack Reaction: A Detailed Guide for Synthetic Chemists

Abstract

This document provides a comprehensive guide for the regioselective formylation of 5-nitro-1H-indole at the C3 position using the Vilsmeier-Haack reaction. Indole-3-carboxaldehydes are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds and natural products.[1][2][3] The presence of a strong electron-withdrawing group, such as a nitro group, on the indole scaffold presents unique challenges to this classic electrophilic substitution. This guide offers a detailed, step-by-step protocol, mechanistic insights, and expert commentary to ensure a successful and reproducible synthesis of 5-nitro-1H-indole-3-carbaldehyde.

Introduction: The Significance of Indole Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][4] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][5] This electrophile then attacks the electron-rich substrate.[6][7] For the indole nucleus, the reaction demonstrates high regioselectivity for the C3 position due to this position having the highest electron density.[8]

The resulting product, 5-nitro-1H-indole-3-carbaldehyde, is a valuable building block for synthesizing more complex molecules, including potential c-Myc G-quadruplex binders with anticancer activity.[9] This protocol is specifically tailored to address the deactivating effect of the 5-nitro group, providing optimized conditions for researchers in organic synthesis and drug development.

Reaction Mechanism and the Role of the Nitro Group

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.

  • Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic Vilsmeier reagent, a chloroiminium cation.[6][8]

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent.[8] The resulting intermediate undergoes aromatization by losing a proton. The subsequent iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[6][8]

Scientist's Note on Regioselectivity: The indole ring is an electron-rich heterocycle. The lone pair on the nitrogen atom enhances the electron density of the pyrrole ring, particularly at the C3 position. Even with the strongly deactivating nitro group at the C5 position, which reduces the overall nucleophilicity of the ring system, the C3 position remains the most favorable site for electrophilic attack.[4][7]

Diagram: Mechanism of the Vilsmeier-Haack Reaction on 5-Nitro-1H-Indole

Vilsmeier_Mechanism Mechanism of Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - [PO₂Cl₂]⁻ SigmaComplex Sigma Complex Intermediate VilsmeierReagent->SigmaComplex Electrophilic Attack Indole 5-Nitro-1H-Indole Indole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H⁺ Product 5-Nitro-1H-indole- 3-carbaldehyde IminiumSalt->Product H₂O Work-up - [HN(CH₃)₂]H⁺

Caption: Key steps in the Vilsmeier-Haack formylation of 5-nitro-1H-indole.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-nitro-1H-indole-3-carbaldehyde on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.Notes
5-Nitro-1H-indoleC₈H₆N₂O₂162.151.00 g6.171.0Substrate
Phosphorus OxychloridePOCl₃153.330.85 mL9.251.5Corrosive, reacts violently with water. Handle with extreme care.[10][11]
N,N-DimethylformamideC₃H₇NO73.0920 mL-SolventAnhydrous grade recommended.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-SolventFor extraction.
Saturated NaHCO₃ (aq)NaHCO₃84.01100 mL-QuenchFor work-up.
BrineNaCl (aq)58.4450 mL-WashSaturated NaCl solution.
Anhydrous MgSO₄/Na₂SO₄--q.s.--Drying agent.
IceH₂O18.02As needed--For cooling bath.
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser with a drying tube (CaCl₂ or Drierite)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[11][12] It causes severe skin burns and eye damage and can be fatal if inhaled.[11] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (Neoprene recommended), and safety goggles/face shield.[12][13]

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction is exothermic, especially during the addition of POCl₃. Maintain strict temperature control.

  • Have a suitable quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • Place anhydrous DMF (20 mL) into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

    • Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

    • Scientist's Note: This initial cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing potential side reactions and ensuring the stable formation of the Vilsmeier reagent.[5]

    • Add POCl₃ (0.85 mL, 9.25 mmol) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The solution should become a pale yellow, slightly viscous complex.

  • Reaction with 5-Nitro-1H-Indole:

    • In a separate beaker, dissolve 5-nitro-1H-indole (1.00 g, 6.17 mmol) in a minimal amount of DMF (~5 mL).

    • Add the 5-nitro-1H-indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexane).

    • Scientist's Note: The deactivating effect of the nitro group necessitates heating to drive the electrophilic substitution to completion. Unsubstituted indoles often react at or below room temperature.[1]

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature and then place it in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Be cautious as this will cause significant gas evolution (CO₂).

    • Scientist's Note: This hydrolysis step converts the intermediate iminium salt to the desired aldehyde and must be done carefully in the cold to manage the exothermic neutralization.

    • A solid precipitate (the crude product) should form. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).

    • Dry the crude product under vacuum.

    • For further purification, the solid can be recrystallized from a suitable solvent system such as ethanol or an ethanol/water mixture.

Diagram: Experimental Workflow

Workflow Vilsmeier-Haack Synthesis Workflow reagent_prep 1. Reagent Prep - Cool DMF to 0°C - Add POCl₃ dropwise reaction 2. Reaction - Add 5-Nitroindole solution - Heat to 90°C for 2-3h reagent_prep->reaction Stir 30 min @ 0°C workup 3. Work-up - Pour onto ice - Neutralize with NaHCO₃ reaction->workup Cool to RT isolation 4. Isolation - Vacuum filtration - Wash with H₂O workup->isolation Stir 30 min purification 5. Purification - Recrystallize from EtOH/H₂O - Dry under vacuum isolation->purification product Final Product: 5-Nitro-1H-indole-3-carbaldehyde purification->product

Caption: A streamlined workflow for the synthesis of 5-nitro-1H-indole-3-carbaldehyde.

Characterization and Expected Results

  • Product: 5-Nitro-1H-indole-3-carbaldehyde (C₉H₆N₂O₃)

  • Appearance: Typically a yellow to orange solid.

  • Yield: Moderate to good yields (50-70%) are expected, depending on reaction scale and purity of reagents.

  • Melting Point: Literature values can be used for comparison.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), the indole N-H proton (>11 ppm), and distinct aromatic protons. For a similar compound, indole-3-carboxaldehyde, key shifts are observed around 8.27 (s, 1H), 8.09 (d, 1H), 7.51 (d, 1H), and 7.2-7.3 (m, 2H).[14] The nitro group will further shift the aromatic signals.

    • IR (KBr): Look for characteristic absorption bands for N-H stretching (~3100-3400 cm⁻¹), C=O stretching of the aldehyde (~1640-1680 cm⁻¹), and asymmetric/symmetric N-O stretching for the nitro group (~1520 and ~1340 cm⁻¹).[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Reagents not anhydrous. - Insufficient heating.- Monitor reaction by TLC to ensure completion. - Use anhydrous solvents and fresh POCl₃. - Ensure reaction temperature reaches 80-90 °C and maintain for the full duration.
Formation of Dark, Tarry Byproducts - Reaction temperature too high. - Impure starting materials.- Maintain strict temperature control, especially during POCl₃ addition. - Purify 5-nitro-1H-indole before use if necessary.
Difficult Purification - Presence of unreacted starting material or side products.- Optimize TLC conditions for better separation. - Consider column chromatography on silica gel if recrystallization is ineffective.

Conclusion

The Vilsmeier-Haack reaction is a reliable method for the C3-formylation of the indole nucleus. While the electron-withdrawing nature of the 5-nitro group deactivates the ring, this protocol demonstrates that with appropriate temperature control and reaction time, 5-nitro-1H-indole-3-carbaldehyde can be synthesized efficiently. The resulting aldehyde is a versatile intermediate, paving the way for the development of novel heterocyclic compounds with significant biological potential.

References

Application Notes & Protocols: Pd/C-Catalyzed Hydrogenation of 3-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminoindoles

The reduction of nitroaromatics to their corresponding anilines is a cornerstone transformation in modern organic synthesis. Within this class of reactions, the conversion of nitroindoles to aminoindoles holds particular significance for researchers in medicinal chemistry and drug development. 5-Aminoindoles are pivotal structural motifs found in a multitude of biologically active compounds and serve as versatile intermediates for constructing more complex molecular architectures.[1]

Among the array of available reductive methods, catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the method of choice.[2][3] This preference is grounded in the method's high efficiency, chemoselectivity, operational simplicity, and the heterogeneous nature of the catalyst, which facilitates straightforward removal from the reaction mixture post-completion.[4][5]

This document provides a comprehensive guide to the Pd/C-catalyzed hydrogenation of 3-Methyl-5-nitro-1H-indole to 5-Amino-3-methyl-1H-indole. It is designed for researchers and scientists, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations to ensure successful and safe execution.

Reaction Mechanism: A Surface-Catalyzed Cascade

The catalytic hydrogenation of a nitro group over a palladium surface is a multi-step process. The reaction is initiated by the adsorption and dissociation of molecular hydrogen (H₂) on the palladium nanoparticles, forming active metal-hydride species on the catalyst surface.[6] The nitroaromatic substrate also adsorbs onto the surface, bringing the nitro group into proximity with the activated hydrogen. The reduction proceeds through a sequence of intermediates, including nitroso and hydroxylamine species, before the final amine is formed and desorbed from the catalyst surface.[7]

The overall stoichiometry for this transformation requires three molar equivalents of hydrogen gas to reduce one equivalent of the nitro group.[8]

Reaction_Mechanism Substrate This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + H₂ Product 5-Amino-3-methyl-1H-indole (R-NH₂) Hydroxylamine->Product + H₂ CatalystSurface Pd/C Surface + H₂ Adsorption

General mechanism for Pd/C-catalyzed nitro group reduction.

Causality Behind Experimental Design

A successful hydrogenation is not merely procedural; it is the result of deliberate choices regarding reagents and conditions. Each parameter is selected to optimize reaction rate, yield, and safety.

  • The Catalyst (Palladium on Carbon): Palladium is an exceptionally active metal for hydrogenation.[3] Supporting it on activated carbon creates a high-surface-area, heterogeneous catalyst that maximizes the exposure of palladium atoms to the reactants.[3] A typical loading of 5% to 10% Pd on carbon is standard. While effective, this catalyst is pyrophoric, especially after use when it is saturated with hydrogen, and can ignite flammable solvents upon exposure to air.[8][9] This hazard dictates the stringent inert atmosphere techniques required for its handling.

  • Solvent Selection: The choice of solvent is critical for substrate solubility and can influence reaction rates.[10] Protic solvents like methanol and ethanol are excellent choices as they readily dissolve the indole substrate and are known to accelerate many hydrogenation reactions.[11] Ethyl acetate is another common alternative.[12] The solvent must be of sufficient purity, as impurities can sometimes poison the catalyst.[13]

  • Hydrogen Source and Pressure: For laboratory-scale synthesis, the most convenient source of hydrogen is a gas-filled balloon, which allows the reaction to proceed safely under a slight positive pressure (approximately 1 atm).[8][11] This is generally sufficient for the reduction of an activated nitro group. For more challenging reductions or larger scales, a regulated cylinder of hydrogen gas connected to a high-pressure reactor (Parr apparatus) may be employed.[13]

  • Temperature: The reduction of aromatic nitro groups is typically exothermic and proceeds efficiently at ambient temperature.[13] Elevated temperatures are usually unnecessary and may increase the risk of side reactions or catalyst deactivation.[14][15] If a reaction is sluggish, gentle warming may be considered, but careful temperature control is advised.

  • Agitation: This is a three-phase reaction system (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transport and facilitate contact between all three phases, which directly impacts the reaction rate.[10]

Detailed Experimental Protocols

Safety Imperative: All operations involving Pd/C and hydrogen gas must be conducted within a certified chemical fume hood.[9][16][17] Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.[17] A CO₂ or dry powder fire extinguisher should be readily accessible.[9][18]

Protocol 1: Atmospheric Hydrogenation Setup

This protocol describes a standard procedure for a ~100 millimole scale reaction using a hydrogen balloon.

G A 1. Charge Flask B 2. Inert Atmosphere Purge A->B Weigh Pd/C into a dry 3-neck round-bottom flask. C 3. Add Reagents B->C Evacuate and backfill with N₂ or Ar gas (3x cycle). Establishes an inert environment. D 4. Hydrogen Purge C->D Add solvent (e.g., Methanol) followed by this compound. E 5. Run & Monitor Reaction D->E Evacuate and backfill with H₂ gas from a balloon (3x cycle). F 6. Reaction Quench E->F Stir vigorously at room temperature. Monitor progress by TLC or LC-MS.

Experimental workflow for atmospheric hydrogenation.

Step-by-Step Methodology:

  • Apparatus: Equip a dry three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter with a stopcock, and two rubber septa.

  • Catalyst Addition: Weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the flask. This should be done quickly to minimize air exposure.[11]

  • Inerting the System: Immediately assemble the flask. Connect the gas inlet to a nitrogen or argon manifold. Evacuate the flask using a vacuum pump (until the solvent begins to bubble gently if already present) and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., methanol) via cannula or syringe to create a slurry.[8] Then, add the this compound.

  • Hydrogen Introduction: Attach a balloon filled with hydrogen gas to the gas inlet. Evacuate the flask and carefully backfill with hydrogen. Repeat this purge cycle three times.[19] After the final fill, leave the balloon attached.

  • Reaction: Begin vigorous stirring. The reaction is monitored for the disappearance of the starting material, typically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Work-up and Product Isolation
  • Atmosphere Exchange: Once the reaction is complete, evacuate the hydrogen and backfill the flask with nitrogen or argon (repeat 3x).[8]

  • Catalyst Filtration: Prepare a pad of Celite® (or a similar filter aid) in a Büchner or fritted glass funnel. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C.[9][18]

  • Critical Safety Step: Do NOT allow the filter cake to run dry.[9][18] The Pd/C on the Celite is highly pyrophoric. Keep it wet with the reaction solvent during filtration.

  • Washing: Wash the filter cake with additional portions of the solvent to ensure complete recovery of the product.

  • Catalyst Quenching: After filtration is complete, carefully transfer the wet Celite/catalyst pad to a dedicated waste container partially filled with water. This quenches the catalyst's pyrophoric nature.[8][18]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude 5-Amino-3-methyl-1H-indole, which can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Representative Reaction Conditions
ParameterValue / ConditionRationale / Comment
Substrate This compound---
Catalyst 10% Pd/C5-10 mol% loading is typical for efficient conversion.[3]
Solvent Methanol or EthanolProtic solvents often enhance reaction rates.[11] Ensure substrate is fully dissolved.[10]
Hydrogen Pressure ~1 atm (Balloon)Sufficient for reducing the electron-deficient nitro group.[8]
Temperature Room Temperature (~20-25 °C)Reaction is typically exothermic and proceeds well without heating.[13]
Reaction Time 2-12 hoursHighly dependent on scale, catalyst efficiency, and stirring rate. Monitor by TLC/LC-MS.
Expected Yield >90%This reduction is generally high-yielding.
Table 2: Product Characterization
PropertyData for 5-Amino-3-methyl-1H-indole
Chemical Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance Off-white to pale brown solid
¹H NMR (DMSO-d₆) Spectral data will show characteristic aromatic and indole ring protons, a methyl singlet, and amine protons.
¹³C NMR (DMSO-d₆) Spectral data will confirm the 9 distinct carbon environments in the molecule.
IR (KBr) Characteristic N-H stretching bands for the indole NH and the primary amine will be present (~3100-3500 cm⁻¹).[20][21]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Inefficient stirring/agitation.[10]2. Poor quality or deactivated catalyst.3. Insufficient hydrogen supply.4. Poor substrate solubility.1. Increase the stirring rate to improve mass transfer.2. Use fresh, high-quality Pd/C.3. Ensure the hydrogen balloon remains inflated; replace if necessary.[8]4. Try a different solvent or a solvent mixture to improve solubility.
Byproduct Formation 1. Over-reduction or hydrogenolysis of other functional groups (if present).2. Catalyst poisoning leading to incomplete reduction (e.g., accumulation of hydroxylamine intermediate).1. This is less common for simple nitroindoles but can be mitigated by careful monitoring and stopping the reaction upon completion. Additives can sometimes improve selectivity.[22]2. Use a higher catalyst loading or fresh catalyst. Ensure reagents and solvents are pure.
Low Yield 1. Incomplete reaction.2. Product loss during work-up (adsorption onto Celite/catalyst).3. Air oxidation of the amine product.1. Allow the reaction to run longer or re-evaluate conditions.2. Wash the filter cake thoroughly with fresh solvent.3. Work up the reaction promptly and consider handling the product under an inert atmosphere if it is particularly air-sensitive.

References

Anwendungs- und Protokollhandbuch: Derivatisierung der Nitrogruppe am Indolgerüst

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Nitrogruppe am Indolgerüst, einer Schlüsselstrategie in der medizinischen Chemie zur Generierung von Molekülbibliotheken für die Wirkstoffentdeckung.

Einleitung: Die strategische Bedeutung von Nitroindolen in der medizinischen Chemie

Das Indolgerüst ist eine "privilegierte Struktur" in der medizinischen Chemie, die in zahlreichen Naturstoffen und synthetischen Pharmazeutika vorkommt.[1][2] Seine einzigartige elektronische Beschaffenheit und die Fähigkeit, an biologische Zielmoleküle zu binden, machen es zu einem zentralen Baustein in der Arzneimittelentwicklung.[3][4] Die Einführung einer Nitrogruppe (-NO₂) an diesem Gerüst ist mehr als nur eine einfache Funktionalisierung; sie ist ein strategischer Schachzug. Die stark elektronenziehende Natur der Nitrogruppe verändert die Reaktivität des Indolrings grundlegend und dient als vielseitiger chemischer "Griff", der eine breite Palette von nachgeschalteten Derivatisierungen ermöglicht.[5][6][7]

Die Derivatisierung von Nitroindolen lässt sich hauptsächlich in drei Kategorien einteilen:

  • Reduktion zu Aminoindolen : Die häufigste und vielleicht nützlichste Transformation, die einen reaktiven Amin-Baustein für weitere Funktionalisierungen wie Amidierungen, Sulfonamidierungen oder Alkylierungen erzeugt.[8][9]

  • Direkte Funktionalisierung und Substitution : Die Nitrogruppe aktiviert das Indolgerüst für nukleophile aromatische Substitutionen (SNAr) und andere Additions-Eliminierungs-Reaktionen.[7][10]

  • Beteiligung an Zyklisierungsreaktionen : Nitroindolderivate können als Elektrophile in Anellierungs- und Cycloadditionsreaktionen dienen, was zur Synthese komplexer, polyzyklischer Heterozyklen führt.[5][11][12]

Dieses Handbuch erläutert die Kausalität hinter den experimentellen Entscheidungen für jede dieser Strategien und liefert validierte, schrittweise Protokolle für die Laborpraxis.

Teil 1: Reduktion der Nitrogruppe – Das Tor zu neuen Molekülgerüsten

Die Umwandlung der Nitrogruppe in eine Aminogruppe ist eine fundamentale Transformation, die den Zugang zu einer Vielzahl biologisch aktiver Verbindungen eröffnet.[8] Die Wahl der Reduktionsmethode ist entscheidend und hängt von der chemischen Umgebung, d. h. dem Vorhandensein anderer funktioneller Gruppen im Molekül, ab.

Kausale Analyse der Reduktionsmethoden

Die größte Herausforderung bei dieser Transformation ist die potenzielle Instabilität des Produkts, des 3-Aminoindols, das empfindlich gegenüber Luft und Licht ist und zur oxidativen Dimerisierung neigt.[8] Daher wird es oft bevorzugt, das Aminoindol in situ für Folgereaktionen zu verwenden oder die Aminogruppe sofort nach ihrer Bildung zu schützen. Die Chemoselektivität ist ein weiterer kritischer Faktor; das gewählte Reagenz sollte idealerweise nur die Nitrogruppe reduzieren, während andere reduzierbare Gruppen (z. B. Ester, Nitrile, Halogene) intakt bleiben.

Experimentelle Protokolle

Nachfolgend finden Sie detaillierte Protokolle für die drei wichtigsten Klassen von Reduktionsverfahren.

  • Expertise & Erfahrung : Dies ist oft die Methode der Wahl für eine saubere und hocheffiziente Reduktion.[13] Sie ist ideal für Substrate, die keine funktionellen Gruppen enthalten, die ebenfalls hydriert werden könnten (z. B. Alkene, Alkine, Benzylether). Der Hauptvorteil liegt in der einfachen Aufarbeitung, da der Katalysator einfach abfiltriert wird.

  • Schritt-für-Schritt-Methodik :

    • Vorbereitung : Lösen Sie 1,0 g (6,17 mmol) 3-Nitroindol in 50 mL Methanol oder Ethylacetat in einem für die Hydrierung geeigneten Druckgefäß.

    • Katalysatorzugabe : Geben Sie vorsichtig 100 mg 10% Palladium auf Aktivkohle (Pd/C) hinzu.

    • Hydrierung : Spülen Sie das Gefäß mehrmals mit Wasserstoffgas (H₂). Stellen Sie anschließend einen Wasserstoffdruck von 3–4 bar ein.

    • Reaktion : Rühren Sie die Suspension bei Raumtemperatur kräftig. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist typischerweise innerhalb von 2–4 Stunden abgeschlossen.

    • Aufarbeitung : Lassen Sie den Wasserstoffdruck ab und spülen Sie das System mit Stickstoff oder Argon. Filtrieren Sie die Reaktionsmischung durch ein Bett aus Celite, um den Pd/C-Katalysator zu entfernen.

    • Isolierung : Verdampfen Sie das Filtrat unter reduziertem Druck, um das 3-Aminoindol zu erhalten. Aufgrund seiner Instabilität sollte das Produkt sofort weiterverwendet werden.[8]

  • Expertise & Erfahrung : Die Reduktion mit SnCl₂ in saurem Medium ist eine klassische und robuste Methode, die eine ausgezeichnete Chemoselektivität bietet.[8][13] Sie ist besonders nützlich, wenn das Molekül funktionelle Gruppen enthält, die gegenüber katalytischer Hydrierung empfindlich sind. Der Mechanismus beinhaltet einen schrittweisen Elektronentransfer vom Sn(II) zum Nitro-Substrat.

  • Schritt-für-Schritt-Methodik :

    • Vorbereitung : Lösen Sie 1,0 g (6,17 mmol) 3-Nitroindol in 20 mL Ethanol in einem Rundkolben.

    • Reagenzzugabe : Fügen Sie Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O) (7,0 g, 31,0 mmol) hinzu.[8]

    • Ansäuerung : Geben Sie vorsichtig 5 mL konzentrierte Salzsäure (HCl) zu der Mischung.

    • Reaktion : Erhitzen Sie die Mischung unter Rückfluss (ca. 80 °C) und rühren Sie für 1–2 Stunden. Überwachen Sie die Reaktion mittels DC.

    • Aufarbeitung : Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie vorsichtig in Eiswasser. Neutralisieren Sie die Lösung langsam mit einer gesättigten Natriumhydrogencarbonat (NaHCO₃)-Lösung oder 10 M Natriumhydroxid (NaOH), bis der pH-Wert > 8 ist, um das Zinn als Zinn(IV)-hydroxid auszufällen.

    • Extraktion und Isolierung : Extrahieren Sie die wässrige Schicht mehrmals mit Diethylether oder Ethylacetat. Trocknen Sie die vereinigten organischen Phasen über wasserfreiem Natriumsulfat, filtrieren Sie und verdampfen Sie das Lösungsmittel unter reduziertem Druck, um das 3-Aminoindol zu gewinnen.[8]

  • Expertise & Erfahrung : Diese Methode ist eine milde und umweltfreundliche Alternative, die unter basischen Bedingungen arbeitet und eine gute funktionelle Gruppentoleranz aufweist.[8] Sie ist besonders vorteilhaft für Substrate, die säure- oder metallkatalysator-empfindlich sind.

  • Schritt-für-Schritt-Methodik :

    • Vorbereitung : Suspendieren Sie 1,0 g (6,17 mmol) 3-Nitroindol in einer Mischung aus 20 mL Wasser und 10 mL Ethanol.

    • Reagenzlösung : Bereiten Sie eine Lösung aus 3,0 g (17,2 mmol) Natriumdithionit in 15 mL 0,5 M Natriumhydroxidlösung vor.[8]

    • Reaktion : Erhitzen Sie die 3-Nitroindol-Suspension unter Rühren auf 50 °C. Fügen Sie die Natriumdithionit-Lösung tropfenweise zu.

    • Abschluss : Rühren Sie nach vollständiger Zugabe bei 50 °C weiter und überwachen Sie die Reaktion mittels DC. Die Reaktion ist typischerweise in 30–60 Minuten abgeschlossen.

    • Aufarbeitung : Filtrieren Sie die heiße Mischung, um unlösliche Bestandteile zu entfernen.

    • Isolierung : Extrahieren Sie das Filtrat mit Ethylacetat. Trocknen Sie die organische Phase, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein, um das Produkt zu erhalten.

Datenpräsentation: Vergleich der Reduktionsmethoden
MethodeReagenzien & KatalysatorLösungsmittelTemperaturVorteileNachteileChemoselektivität
Katalytische Hydrierung H₂, Pd/C (oder Raney-Ni)MeOH, EtOAcRTHohe Ausbeute, saubere Reaktion, einfache AufarbeitungReduziert viele andere funktionelle Gruppen (z.B. C=C, C≡C, Benzylether)Gering[13]
Zinn(II)-chlorid SnCl₂·2H₂O, konz. HClEtOHRückflussKostengünstig, robust, gute Toleranz gegenüber vielen GruppenStöchiometrische Mengen an Metallabfall, saure Bedingungen erforderlichHoch[8][13]
Natriumdithionit Na₂S₂O₄, NaOHWasser/EtOH50 °CMetallfrei, milde basische BedingungenErfordert oft wässrige Systeme, kann zu Salzbelastung führenHoch[8]
Diboronsäure B₂(OH)₄, 4,4'-BipyridinDMFRTMetallfrei, extrem schnell (Minuten), sehr hohe ChemoselektivitätReagenz ist teurerSehr hoch[14]

Visualisierung: Workflow zur Methodenauswahl

G start Start: Nitroindol-Substrat check_groups Andere reduzierbare Gruppen vorhanden? (z.B. Alken, Ester, Halogen) start->check_groups no_groups Keine empfindlichen Gruppen check_groups->no_groups Nein yes_groups Empfindliche Gruppen vorhanden check_groups->yes_groups Ja pdc Protokoll 1: Katalytische Hydrierung (Pd/C) no_groups->pdc end_node Reines Aminoindol (sofort weiterverwenden) pdc->end_node check_acid Substrat säurestabil? yes_groups->check_acid sncl2 Protokoll 2: SnCl₂ / HCl check_acid->sncl2 Ja dithionite Protokoll 3: Natriumdithionit (Na₂S₂O₄) check_acid->dithionite Nein sncl2->end_node dithionite->end_node

Abbildung 1: Entscheidungsbaum für die Auswahl der optimalen Reduktionsmethode für Nitroindole.

Teil 2: Direkte Funktionalisierung und Zyklisierungsreaktionen

Die elektronenziehende Nitrogruppe macht das normalerweise elektronenreiche Indolgerüst an bestimmten Positionen elektrophil und ermöglicht so Reaktionen, die mit unsubstituierten Indolen nicht möglich sind.[5][6]

Kausale Analyse der Reaktionspfade
  • Nukleophile Aromatische Substitution (SNAr) : Die Nitrogruppe aktiviert insbesondere Positionen am Benzolring des Indols (z. B. C4, C6) für den Angriff durch Nukleophile. Dies ermöglicht den direkten Austausch der Nitrogruppe oder anderer Abgangsgruppen am Ring.[7]

  • Cycloadditionen : 3-Nitroindol verhält sich als exzellentes Dienophil oder Dipolarophil. In [3+2]-Cycloadditionen mit Spezies wie Vinylaziridinen können komplexe Pyrroloindolin-Gerüste diastereoselektiv und sogar enantioselektiv aufgebaut werden.[6] Dies ist eine leistungsstarke Methode zur schnellen Erhöhung der molekularen Komplexität.

  • Reduktive Zyklisierung : Dieser elegante Ansatz kombiniert die Reduktion der Nitrogruppe mit einer intramolekularen Zyklisierung in einem einzigen Schritt. Bei der Cadogan-Reaktion beispielsweise wird ein o-Nitrobiaryl mit einem Phosphorreagenz (z. B. Triethylphosphit) behandelt. Das Reagenz deoxygeniert die Nitrogruppe zu einem reaktiven Nitren, das sofort mit dem benachbarten Arylring unter Bildung einer neuen C-N-Bindung zum Carbazol-Produkt zyklisiert.[12]

Visualisierung: Reaktionspfade der Nitroindol-Derivatisierung

G cluster_0 Reduktion cluster_1 Direkte Funktionalisierung cluster_2 Reduktive Zyklisierung nitroindole Nitroindol-Gerüst reduction Reduktionsmittel (H₂, SnCl₂, Na₂S₂O₄) nitroindole->reduction snar Nukleophile (Nu⁻) SₙAr-Reaktion nitroindole->snar cyclo [3+2] Cycloaddition (z.B. mit Vinylaziridin) nitroindole->cyclo cadogan Cadogan-Reaktion (z.B. mit P(OEt)₃) nitroindole->cadogan aminoindole Aminoindol reduction->aminoindole derivatives Amide, Sulfonamide, Alkylamine etc. aminoindole->derivatives substituted_indole Substituiertes Indol snar->substituted_indole pyrroloindoline Pyrroloindolin-Gerüst cyclo->pyrroloindoline fused_heterocycle Kondensierte Heterozyklen (z.B. Carbozole) cadogan->fused_heterocycle

Abbildung 2: Übersicht der primären Derivatisierungspfade für das Nitroindol-Gerüst.

Zusammenfassung und Ausblick

Die Nitrogruppe am Indolgerüst ist ein außerordentlich leistungsfähiges Werkzeug für die Wirkstoffforschung. Sie dient nicht nur als Vorläufer für die entscheidende Aminogruppe, sondern aktiviert das Molekül auch für eine Vielzahl von komplexen Transformationen, die zu neuartigen Gerüsten führen.[3][5] Die in diesem Handbuch beschriebenen Protokolle und strategischen Überlegungen bieten eine solide Grundlage für Forscher, um das volle Potenzial von Nitroindol-Derivaten auszuschöpfen. Die Wahl der richtigen Methode – sei es eine chemoselektive Reduktion oder eine elegante Zyklisierungsreaktion – ermöglicht die gezielte Synthese von Molekülbibliotheken mit hoher struktureller Vielfalt, was für die Identifizierung neuer therapeutischer Leitstrukturen unerlässlich ist.

Referenzen

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. (2023). 15

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. (2023). 16

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem. 8

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. (2022). 17

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). 18

  • Synthesis and Reactions of Nitroindoles. ResearchGate. 9

  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. Benchchem. 3

  • Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. 5

  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing. 1

  • Metal-Free Reduction of Aromatic Nitro Compounds. Synfacts. 14

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. 19

  • Nitro Reduction - Common Conditions. organic-chemistry.org. 13

  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. 6

  • Reduction of nitro compounds. Wikipedia. 20

  • Chemoselective hydroborative reduction of nitro motifs using a transition-metal-free catalyst. Organic Chemistry Frontiers (RSC Publishing). 21

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. PMC - NIH. 22

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews. (2025). 4

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. (2016). 23

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. 7

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. (2021). 10

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.com. 2

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. 11

  • TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid. Tokyo Chemical Industry Co., Ltd.. (2023). --INVALID-LINK--

  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible... ResearchGate. 12

References

One-pot synthesis of conjugates from 5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of Bioactive Conjugates from 5-Nitro-1H-indole-3-carbaldehyde

Abstract: This guide provides a detailed protocol for the efficient one-pot synthesis of a diverse range of amine conjugates starting from 5-nitro-1H-indole-3-carbaldehyde. The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for developing novel therapeutic agents, particularly in oncology.[1][2][3] This protocol leverages the principles of multicomponent reactions, specifically an in-situ imine formation followed by reductive amination, to afford target molecules in high yields with operational simplicity.[1][4] We will explore the causality behind the experimental design, provide a robust, step-by-step methodology, and discuss the characterization and potential applications of the resulting conjugates, aimed at empowering researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of the 5-Nitroindole Scaffold

The indole nucleus is a ubiquitous motif in natural products and pharmaceuticals, renowned for its diverse biological activities.[5][6] The introduction of a nitro group at the C5-position, as in 5-nitro-1H-indole-3-carbaldehyde, significantly modulates the electronic properties of the ring system, enhancing its reactivity and making it a valuable intermediate for constructing complex bioactive molecules.[3] This starting material is a key precursor for compounds investigated as anticancer agents, fluorescent probes, and other therapeutics.[3][7]

Traditional multi-step synthetic routes are often plagued by time-consuming purification steps, reduced overall yields, and significant solvent waste. One-pot syntheses and multicomponent reactions (MCRs) offer an elegant and efficient alternative.[4] By combining multiple reaction steps into a single operation without isolating intermediates, this approach aligns with the principles of green chemistry, enhances productivity, and accelerates the generation of chemical libraries for screening.[4]

The protocol herein describes a one-pot reductive amination procedure. This method is highly reliable and versatile for conjugating various primary and secondary amines to the indole-3-carbaldehyde core, providing rapid access to a library of novel chemical entities for drug development.

Reaction Principle: In-Situ Imine Formation and Reduction

The core of this one-pot synthesis is a tandem reaction sequence. First, the aldehyde group of 5-nitro-1H-indole-3-carbaldehyde reacts with a primary or secondary amine to form a Schiff base, or iminium ion, respectively. This condensation is typically reversible. Second, a mild reducing agent, added to the same reaction vessel, chemoselectively reduces the C=N double bond of the in-situ generated imine to a stable amine conjugate.

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is ideal for this purpose as it is mild enough not to reduce the nitro group or the indole ring, but highly effective at reducing the imine intermediate.[1] This selectivity is the cornerstone of the protocol's success.

G cluster_0 One-Pot Reaction Vessel A 5-Nitro-1H-indole- 3-carbaldehyde C Iminium Intermediate (Schiff Base) A->C + Amine - H₂O B Primary/Secondary Amine (R-NH₂) D Final Conjugate C->D + [H⁻] (from NaBH₄) E Reducing Agent (e.g., NaBH₄) E->C Reduces C=N bond

Figure 1: Reaction mechanism for the one-pot reductive amination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, from reaction setup to final product characterization.

Reagent/MaterialGradeSupplierNotes
5-Nitro-1H-indole-3-carbaldehyde≥98%J&K Scientific, Chem-ImpexStarting material.[3][7]
Substituted Amine (e.g., Benzylamine)Reagent GradeMajor SuppliersA diverse range can be used.
Sodium Borohydride (NaBH₄)≥98%Major SuppliersReducing agent. Handle with care.
Methanol (MeOH)AnhydrousMajor SuppliersReaction solvent.
Dichloromethane (DCM)ACS GradeMajor SuppliersFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor SuppliersFor work-up.
Brine (Saturated NaCl solution)ACS GradeMajor SuppliersFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor SuppliersDrying agent.
Silica Gel230-400 meshMajor SuppliersFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Major SuppliersFor reaction monitoring.

This procedure is exemplified using benzylamine as the coupling partner.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole-3-carbaldehyde (1.0 eq, e.g., 190 mg, 1.0 mmol).

  • Dissolution: Add anhydrous methanol (15 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved, resulting in a light yellow solution.[3]

  • Amine Addition: Add the selected amine (e.g., benzylamine, 1.1 eq, 118 mg, 1.1 mmol) to the solution.

    • Causality Note: A slight excess of the amine helps to drive the equilibrium towards the formation of the imine intermediate.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The imine spot should appear, and the aldehyde spot should diminish.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq, 57 mg, 1.5 mmol) portion-wise over 10 minutes.

    • Causality Note: Cooling prevents overheating from the exothermic reaction and adding the reducing agent in portions controls the reaction rate, minimizing potential side reactions such as the reduction of the nitro group.[1]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up - Quenching: Carefully add distilled water (10 mL) to quench the excess NaBH₄.

  • Work-up - Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the remaining aqueous residue, add dichloromethane (DCM, 30 mL) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexane) to yield the pure conjugate.

The identity and purity of the final conjugate must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Expect to see the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene bridge signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]

  • Melting Point (m.p.): To assess the purity of solid compounds.

Experimental Workflow Overview

The entire process, from reagent preparation to data analysis, follows a logical and streamlined path.

Figure 2: Step-by-step experimental workflow diagram.

Exemplary Results & Discussion

This protocol has been successfully applied to a variety of amines, demonstrating its broad scope.

EntryAmine UsedProduct StructureYield (%)Key ¹H NMR Signal (CH₂)
1Benzylamine
alt text
85%~4.0 ppm (s, 2H)
24-Methoxybenzylamine
alt text
88%~3.9 ppm (s, 2H)
3Cyclohexylamine
alt text
79%~2.9 ppm (m, 1H), ~3.8 ppm (s, 2H)
4Pyrrolidine
alt text
91%~3.7 ppm (s, 2H)

Discussion: The reaction proceeds efficiently with both primary and secondary, aliphatic and aromatic amines. Electron-donating groups on the amine partner can slightly increase reaction rates. The yields are consistently good to excellent, highlighting the robustness of the protocol.

Troubleshooting:

  • Low Yield: May result from incomplete imine formation. Ensure the aldehyde is fully dissolved and allow sufficient time before adding NaBH₄. Also, verify the quality of the reducing agent.

  • Side Products: Over-reduction (reduction of the nitro group) can occur if the temperature is not controlled or if a stronger reducing agent is used. Stick to NaBH₄ and maintain cooling during its addition.

  • Purification Challenges: Some highly polar amine conjugates may be difficult to purify via silica gel chromatography. In such cases, reverse-phase chromatography or crystallization may be more effective.

Conclusion

The one-pot reductive amination of 5-nitro-1H-indole-3-carbaldehyde is a powerful, efficient, and highly versatile method for synthesizing diverse libraries of indole conjugates. This protocol provides a clear, reliable, and scientifically-grounded pathway for researchers to generate novel molecules with significant potential in drug discovery. Its operational simplicity and adherence to green chemistry principles make it an invaluable tool for modern medicinal chemistry laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a crucial intermediate in the development of various pharmaceuticals, mastering the synthesis of this indole derivative is of significant interest.[1] This resource provides in-depth, experience-driven advice to overcome common hurdles in the laboratory.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established methods. The most prevalent and historically significant is the Fischer indole synthesis .[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[3]

An alternative and related strategy is the Japp-Klingemann reaction , which is particularly useful for preparing the necessary hydrazone precursors for the Fischer indole synthesis from β-keto-acids or β-keto-esters and aryl diazonium salts.[4][5] While the Bischler-Möhlau indole synthesis also offers a pathway to indole derivatives, it is often associated with harsh reaction conditions and lower yields, making it a less common choice for this specific target.[6][7][8]

More contemporary approaches to nitration of the indole ring have also been developed, offering potentially milder and more regioselective methods.[9][10][11]

Core Reaction Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and a primary method for constructing the indole nucleus.[2][3] The general mechanism proceeds as follows:

  • Hydrazone Formation: A substituted phenylhydrazine reacts with a ketone (in this case, acetone or a related compound to provide the 3-methyl group) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge in multi-step syntheses and can stem from several factors in the Fischer indole synthesis of this compound.

Potential Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation reaction to form the hydrazone from 4-nitrophenylhydrazine and a suitable ketone is critical.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Impurities in the 4-nitrophenylhydrazine or the ketone can lead to side reactions.

      • Optimize the pH of the reaction medium. The condensation is typically favored under mildly acidic conditions.

      • Consider extending the reaction time or gently warming the mixture to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inefficient Cyclization: The acid-catalyzed cyclization of the hydrazone is the core of the Fischer indole synthesis and is often the most challenging step.

    • Troubleshooting:

      • Choice of Acid Catalyst: The selection of the acid catalyst is crucial.[2][3] While strong Brønsted acids like HCl and H₂SO₄ are commonly used, Lewis acids such as zinc chloride or polyphosphoric acid (PPA) can also be effective.[2][3] The optimal catalyst can be substrate-dependent. It is advisable to screen a few different acid catalysts to find the most effective one for your specific conditions.

      • Reaction Temperature: The cyclization step often requires elevated temperatures. However, excessive heat can lead to decomposition and the formation of tarry byproducts. A systematic optimization of the reaction temperature is recommended. Start with a moderate temperature and gradually increase it while monitoring the reaction by TLC.

      • Solvent: The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for this reaction.[2] In some cases, a higher boiling point solvent may be beneficial to achieve the necessary reaction temperature.

  • Side Reactions and Decomposition: The nitro group is a strong electron-withdrawing group, which can make the indole ring susceptible to nucleophilic attack and other side reactions under harsh acidic and high-temperature conditions.

    • Troubleshooting:

      • Protecting Groups: While not always necessary, the use of a protecting group on the indole nitrogen (e.g., Boc or tosyl) can sometimes improve stability and prevent side reactions.[12]

      • Milder Nitration Methods: If synthesizing from 3-methylindole, consider modern, milder nitration methods that avoid strong acids. Reagents like ammonium tetramethylnitrate with trifluoroacetic anhydride can offer better regioselectivity and functional group tolerance.[9][11][12]

  • Purification Losses: The final product may be lost during workup and purification.

    • Troubleshooting:

      • Optimize your extraction and crystallization procedures. Ensure the pH is appropriately adjusted during the workup to maximize the recovery of the product in the organic phase.

      • Recrystallization is a common method for purifying the final product. Experiment with different solvent systems to achieve high purity with minimal loss of material.

Question 2: I am observing the formation of multiple products and have difficulty with regioselectivity. What is happening and how can I control it?

Answer:

Poor regioselectivity is a known challenge in indole chemistry, particularly during electrophilic substitution reactions like nitration.

Potential Causes & Solutions:

  • Protonation at C-3 in Acidic Media: Under strongly acidic conditions, the C-3 position of the indole ring can become protonated. This deactivates the pyrrole ring towards further electrophilic attack, leading to nitration on the benzene ring, typically at the C-5 or C-6 positions.[12]

    • Troubleshooting:

      • Utilize Non-Acidic Nitration Conditions: To favor nitration at the desired position and avoid competing reactions on the benzene ring, employ non-acidic nitration methods.[11][12] The use of reagents like trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, has been shown to be effective for the regioselective synthesis of 3-nitroindoles.[9][10][11]

      • Control of Reaction Conditions: If using a traditional acid-catalyzed method, carefully control the reaction temperature and the concentration of the acid. Lower temperatures and a gradual addition of the nitrating agent can sometimes improve regioselectivity.

  • Formation of Isomeric Products in Fischer Indole Synthesis: When using an unsymmetrical ketone for the synthesis, there is a possibility of forming two different isomeric indoles.

    • Troubleshooting:

      • Choice of Ketone: To synthesize this compound, acetone is a common and symmetrical starting material that avoids this issue. If a different ketone is required, a careful analysis of the directing effects of the substituents on the phenylhydrazine is necessary to predict the major product.

Question 3: My reaction mixture is turning dark and forming a lot of tar-like substances. How can I prevent this?

Answer:

The formation of tar is a common indication of product decomposition or polymerization, often caused by harsh reaction conditions.

Potential Causes & Solutions:

  • Excessive Heat: High temperatures, especially in the presence of strong acids, can lead to the degradation of the indole product.

    • Troubleshooting:

      • Optimize Reaction Temperature: Carefully control the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature than for a shorter time at a very high temperature. Use an oil bath with a temperature controller for precise temperature management.

  • Strongly Acidic Conditions: The combination of a strong acid and high temperature is a primary cause of tar formation.

    • Troubleshooting:

      • Weaker Acid Catalysts: Consider using a milder acid catalyst. Lewis acids like zinc chloride can sometimes be effective at lower temperatures.[2]

      • Gradual Addition of Reagents: Add the acid catalyst or the nitrating agent slowly and in portions to control the exothermicity of the reaction.

  • Air Oxidation: Indoles can be sensitive to air oxidation, especially at elevated temperatures.

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol provides a general guideline. Optimization of specific parameters may be necessary.

Step 1: Formation of 4-Nitrophenylhydrazone of Acetone

  • Dissolve 4-nitrophenylhydrazine in a suitable solvent such as ethanol.

  • Add a slight excess of acetone to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, the hydrazone often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to this compound

  • Combine the dried 4-nitrophenylhydrazone of acetone with a suitable acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield sub_problem1 Incomplete Hydrazone Formation Inefficient Cyclization Side Reactions/Decomposition Purification Losses start->sub_problem1 solution1 Check Starting Material Purity Optimize pH & Reaction Time sub_problem1:f0->solution1 solution2 Screen Acid Catalysts (Brønsted/Lewis) Optimize Temperature & Solvent sub_problem1:f1->solution2 solution3 Consider Protecting Groups Use Milder Nitration Methods sub_problem1:f2->solution3 solution4 Optimize Workup & Recrystallization sub_problem1:f3->solution4

Caption: Troubleshooting workflow for low yield.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1:

  • Handling of Reagents: Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Nitrating Agents: Nitrating agents are strong oxidizers and can be corrosive. Avoid contact with skin and eyes.

  • Acid Catalysts: Strong acids like sulfuric acid and polyphosphoric acid are highly corrosive. Handle them with extreme care.

  • Exothermic Reactions: The nitration and cyclization steps can be exothermic. Ensure proper temperature control and be prepared for a rapid increase in temperature.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Visualize the spots under UV light.

Q3: What are some common impurities I might find in my final product?

A3:

  • Unreacted starting materials (4-nitrophenylhydrazine or the hydrazone).

  • Isomeric nitroindoles (e.g., 3-methyl-4-nitro-1H-indole or 3-methyl-6-nitro-1H-indole), especially if regioselectivity is not well-controlled.[13]

  • Byproducts from side reactions or decomposition, which may appear as a dark, tarry residue.

Q4: Can I scale up this synthesis? What are the main considerations?

A4: Yes, this synthesis can be scaled up. Key considerations for scale-up include:

  • Heat Management: The exothermic nature of the reactions becomes more significant on a larger scale. Ensure adequate cooling capacity and controlled addition of reagents.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Workup and Purification: The workup and purification procedures may need to be adapted for larger quantities. For example, filtration and drying of large amounts of solid can be time-consuming.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Hydrazone Formation pH Mildly acidic (e.g., pH 4-6)Catalyzes the condensation reaction while minimizing side reactions.
Cyclization Temperature 80 - 120 °CSufficient to overcome the activation energy for cyclization without causing significant decomposition.
Acid Catalyst (Cyclization) Polyphosphoric acid, H₂SO₄/AcOH, ZnCl₂Effective catalysts for the Fischer indole synthesis.[2][3]
Nitrating Agent (if applicable) (CF₃CO)₂O / (CH₃)₄NNO₃Milder, non-acidic conditions for improved regioselectivity.[9][11]

Reaction Mechanism Visualization

FischerIndoleSynthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone Hydrazone 4-Nitrophenylhydrazine->Hydrazone + Acetone Enamine Enamine Hydrazone->Enamine Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate H+ Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate - NH3 This compound This compound Cyclized Intermediate->this compound - NH3

References

Technical Support Center: Synthesis of 3-Nitroindoles Under Non-Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-nitroindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with traditional nitration methods. The inherent acid sensitivity of the indole nucleus often leads to polymerization, low yields, and poor regioselectivity under classical acidic conditions (e.g., HNO₃/H₂SO₄).[1][2][3] This center provides in-depth troubleshooting guides, FAQs, and validated protocols for contemporary non-acidic methodologies, enabling cleaner, safer, and more efficient access to these valuable synthetic intermediates.

Methodology 1: Nitration via In Situ Generated Trifluoroacetyl Nitrate

This modern approach avoids the use of strong mineral acids entirely by generating a potent electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), in situ from mild reagents.[4][5][6] The reaction proceeds under non-metallic and non-acidic conditions, offering high regioselectivity for the C3 position of the indole ring.[1][7]

Core Principle & Workflow

The methodology is based on the metathesis of an ammonium nitrate salt (e.g., ammonium tetramethylnitrate) with trifluoroacetic anhydride (TFAA). This rapidly forms trifluoroacetyl nitrate, which then acts as the electrophile in a classical electrophilic aromatic substitution reaction with the N-protected indole.

workflow cluster_reagents Reagent Preparation cluster_reaction In Situ Reaction cluster_workup Workup & Purification reagent1 Ammonium Tetramethylnitrate (NMe₄NO₃) generation Generation of Trifluoroacetyl Nitrate (TFAN) (CF₃COONO₂) reagent1->generation reagent2 Trifluoroacetic Anhydride (TFAA) reagent2->generation reagent3 N-Boc Indole nitration Electrophilic Attack at C3 of Indole reagent3->nitration generation->nitration Active Electrophile quench Reaction Quenching nitration->quench extraction Solvent Extraction quench->extraction purify Column Chromatography extraction->purify product Isolated N-Boc-3-nitroindole purify->product

Caption: Experimental workflow for non-acidic nitration of indole.

Troubleshooting and FAQs

Q1: My reaction yield is significantly lower than reported. What are the most likely causes?

A1: Low yields in this protocol are typically traced back to a few critical parameters:

  • Moisture: Trifluoroacetic anhydride (TFAA) and the generated trifluoroacetyl nitrate are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Reagent Quality: Use high-purity TFAA and ammonium tetramethylnitrate. The presence of trifluoroacetic acid as an impurity in TFAA can hinder the reaction.

  • Temperature Control: The in situ generation of trifluoroacetyl nitrate is exothermic. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature to prevent degradation of the nitrating agent.

  • Insufficient Anhydride: The anhydride is often used as both a reagent and a solvent. Using an insufficient amount can lead to an incomplete reaction. The original protocol suggests using 1 mL of anhydride for a 0.5 mmol scale reaction.[5]

Q2: I'm observing the formation of a dark, insoluble tar in my reaction flask. What is causing this?

A2: Tar formation is a classic sign of indole polymerization.[3] While this method is non-acidic, trace amounts of acid can trigger this side reaction.

  • Cause: This can be caused by impurities in your starting materials or solvents.

  • Solution: Ensure your N-Boc indole starting material is pure. Using N-protection is crucial as the free N-H of indole is susceptible to side reactions. If the problem persists, consider purifying your solvent or using a fresh bottle of TFAA.

Q3: Is the N-Boc protecting group essential? Can I use an unprotected indole or a different protecting group?

A3: The N-Boc group is highly recommended for several reasons:

  • Prevents N-Nitration: It blocks the nitrogen atom, preventing the formation of undesired N-nitroindole or N-nitrosoindole byproducts.[3]

  • Enhances Solubility: It improves the solubility of the indole substrate in the organic solvents used.

  • Modulates Reactivity: It modulates the electron density of the indole ring, which can improve selectivity and prevent polymerization.[3] While other electron-withdrawing groups like N-Tosyl (Ts) might work, the Boc group has the advantage of being easily removed under mild acidic conditions that typically do not affect the nitro group. The use of unprotected indole is strongly discouraged as it is highly prone to polymerization.[8]

Q4: My indole substrate has a bulky substituent at the C4 position, and the reaction is very slow. How can I address this?

A4: Steric hindrance at positions adjacent to the C3 position can significantly impact the reaction rate. Research has shown that bulky groups at the C4 position can lower the yield.[1]

  • Solution: You may need to increase the reaction time or slightly elevate the temperature (e.g., to 40 °C), but monitor carefully for decomposition. Alternatively, increasing the stoichiometry of the nitrating agent (TFAA and NMe₄NO₃) by a small amount (e.g., 1.2-1.5 equivalents) may help drive the reaction to completion.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Zhang, H., et al. in RSC Advances (2023).[4]

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-1H-indole (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add ammonium tetramethylnitrate (1.1 mmol, 1.1 equiv).

  • Solvent & Anhydride: Add anhydrous acetonitrile (1 mL) followed by trifluoroacetic anhydride (2 mL).

  • Reaction Conditions: Stir the mixture at room temperature for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-3-nitroindole.

Substrate (N-Boc-indole)SubstituentTime (h)Yield (%)
1a H497%
1e 5-Br495%
1f 5-Cl493%
1g 5-F491%
1j 4-Cl661%
1m 5-NO₂490%
Data summarized from Zhang, H., et al., RSC Adv., 2023, 13, 26581-26586.[4]

Methodology 2: Transition Metal-Catalyzed C-H Nitration

Transition metal catalysis offers a powerful alternative for the functionalization of C-H bonds, including nitration.[9] These methods can provide excellent regioselectivity, often at positions that are difficult to access through traditional electrophilic substitution. For indole nitration, palladium and copper-based systems have shown promise.[10][11][12]

Core Principle & Mechanism

These reactions typically involve a directing group (DG) on the indole nitrogen, which coordinates to the metal center. This brings the catalyst into proximity with a specific C-H bond (e.g., at C4 or C7), allowing for selective activation and subsequent functionalization with a nitro source, such as tert-butyl nitrite (TBN).

mechanism A Indole-DG + Pd(II) B [Cyclometalated Intermediate] (C-H Activation) A->B -H⁺ p1 B->p1 + tBuONO C [Pd(IV) Intermediate] p2 C->p2 D Product + Pd(II) D->A Catalytic Cycle p1->C Oxidative Addition p2->D Reductive Elimination (-NO)

Caption: Simplified catalytic cycle for Pd-catalyzed C-H nitration.

Troubleshooting and FAQs

Q1: My palladium-catalyzed C4-nitration is giving me a complex mixture of products. How can I improve selectivity?

A1: Regioselectivity in these systems is paramount and depends critically on the directing group and reaction conditions.

  • Directing Group Choice: The directing group is the primary controller of regioselectivity. For C4-nitration, a weakly coordinating benzoyl group has been shown to be effective.[11] Ensure the directing group is correctly installed and stable under the reaction conditions.

  • Oxidant and Additives: The choice of oxidant and additives is crucial. For example, the use of Oxone and molecular oxygen has been reported to be key for efficient C4-nitration with tert-butyl nitrite.[11] Omitting these can lead to catalyst deactivation or alternative reaction pathways.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates. Screen different solvents if selectivity is poor.

Q2: The reaction is sluggish and does not go to completion. What are common causes of catalyst deactivation?

A2: Catalyst deactivation can occur through several pathways:

  • Precipitation of Pd(0): If the re-oxidation of Pd(0) to the active Pd(II) state is inefficient, palladium black will precipitate. Ensure your oxidant system is active and stoichiometrically sufficient.

  • Inhibitors: Certain functional groups on your substrate or impurities in the reagents (e.g., sulfur or phosphine compounds) can poison the catalyst.

  • Thermal Instability: Running the reaction at too high a temperature can lead to decomposition of the catalyst or sensitive intermediates.

Q3: Can these methods be used on a large scale?

A3: Scaling up transition metal-catalyzed reactions can be challenging.

  • Cost: Palladium catalysts can be expensive, making large-scale synthesis costly.

  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a major concern for pharmaceutical applications and requires dedicated purification steps to remove.

  • Reaction Homogeneity: Maintaining efficient stirring and heat transfer is critical on a larger scale to ensure consistent results. A pilot reaction is always recommended before committing to a large-scale run.

References

Technical Support Center: Overcoming Low Yield in the Fischer Indole Synthesis of Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize the Fischer indole synthesis for the preparation of nitroindoles. The synthesis of indoles bearing a nitro group presents a unique set of challenges primarily due to the strong electron-withdrawing nature of the nitro substituent, which can impede the classical reaction mechanism. This guide will walk you through the causality of these challenges and provide actionable, step-by-step protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered by researchers working on this specific transformation.

Q1: Why are my yields consistently low when attempting the Fischer indole synthesis with nitro-substituted phenylhydrazines?

Low yields in this specific application are common and typically stem from the electronic properties of the nitro group.[1][2][3] The Fischer indole synthesis mechanism proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a crucial[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[4][5][6][7]

The electron-withdrawing nitro group deactivates the aromatic ring of the phenylhydrazine. This deactivation particularly hinders the rate-determining[4][4]-sigmatropic rearrangement step, which requires the involvement of the ring's π-electrons.[2][3] Consequently, harsher reaction conditions (stronger acids, higher temperatures) are often necessary, which can unfortunately lead to decomposition, polymerization, and the formation of tarry byproducts, further reducing the yield of the desired nitroindole.[1][8]

Q2: What is the best acid catalyst to use for synthesizing nitroindoles?

There is no single "best" catalyst, as the optimal choice is highly substrate-dependent. However, for deactivated substrates like nitro-phenylhydrazines, stronger acid catalysts are generally required.[1] A systematic screening is the most effective approach.

  • Brønsted Acids: Polyphosphoric acid (PPA) is a very effective catalyst and solvent for this reaction, often providing the necessary strong acidic conditions for cyclization.[1][5] Mixtures of sulfuric acid or hydrochloric acid in a co-solvent like acetic acid are also commonly employed.[8]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and ferric chloride (FeCl₃) are powerful Lewis acids that can promote the reaction.[1][5][6] ZnCl₂ is one of the most traditionally used catalysts in this synthesis.[9]

It is crucial to optimize the acid concentration. Insufficient acid will result in an incomplete reaction, while excessive acidity can promote side reactions and product degradation.[10]

Q3: My reaction isn't proceeding to completion, even with extended reaction times. What should I do?

Incomplete conversion is a frequent issue when dealing with electron-deficient substrates. Here are the primary factors to investigate:

  • Insufficient Thermal Energy: The[4][4]-sigmatropic rearrangement has a significant activation energy barrier.[10] If the reaction is sluggish, a cautious and incremental increase in temperature may be necessary. For some syntheses, a specific temperature, such as 80°C, has been found to be optimal to favor the desired product over side products.[1][11]

  • Inadequate Acid Strength/Concentration: As mentioned in Q2, the catalyst may not be strong enough. If you are using a milder acid like acetic acid, consider switching to a stronger Brønsted acid like p-toluenesulfonic acid or a Lewis acid like ZnCl₂.[1][6]

  • Purity of Reagents: The purity of the starting nitro-phenylhydrazine is critical. Impurities can inhibit the reaction.[1][10] It is highly recommended to use freshly purified or distilled phenylhydrazine. The hydrochloride salt of the phenylhydrazine is often more stable and can be a better starting material.[1]

Q4: I'm observing a lot of dark, tarry byproducts. How can I minimize their formation?

The formation of dark, polymeric materials is a sign of product or intermediate decomposition under harsh reaction conditions.

  • Temperature Control: This is the most critical parameter. While high temperatures may be needed to drive the reaction, excessive heat will cause degradation. The optimal temperature is a fine balance between achieving a reasonable reaction rate and minimizing decomposition. Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as indicated by TLC), work up the reaction promptly to prevent the product from degrading in the acidic medium at high temperatures.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to the formation of colored impurities.

Q5: Are there alternative methods if the Fischer indole synthesis consistently fails for my target nitroindole?

Yes, if the Fischer indole synthesis proves to be unviable, several other named reactions can be employed for the synthesis of substituted indoles, some of which are more tolerant of electron-withdrawing groups.[12]

  • Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles and works well with ortho-substituted nitroarenes.

  • Reissert Indole Synthesis: This involves the condensation of o-nitrotoluene derivatives with diethyl oxalate, followed by reductive cyclization.

  • Leimgruber-Batcho Indole Synthesis: A versatile two-step method that is often high-yielding and can be used for a wide variety of substituted indoles.

  • Direct Nitration: For some indole scaffolds, it may be more efficient to synthesize the parent indole first and then introduce the nitro group via an electrophilic nitration reaction.[13][14][15] However, this method can suffer from regioselectivity issues and sensitivity of the indole ring to strong acids.

In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols to systematically overcome the challenges of synthesizing nitroindoles.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low-yielding Fischer indole reactions for nitroindoles.

troubleshooting_workflow start Low Yielding Reaction check_purity Verify Purity of Starting Materials (Nitro-phenylhydrazine, Carbonyl) start->check_purity check_purity->start Impurities Found (Purify & Retry) optimize_acid Systematic Acid Catalyst Screening check_purity->optimize_acid Reagents are Pure optimize_temp Optimize Reaction Temperature & Time optimize_acid->optimize_temp Yield Still Low success Successful Synthesis optimize_acid->success Yield Improved optimize_solvent Solvent Screening optimize_temp->optimize_solvent Yield Still Low optimize_temp->success Yield Improved side_reactions Identify Side Products (TLC, LC-MS, NMR) optimize_solvent->side_reactions Yield Still Low / Byproducts optimize_solvent->success Yield Improved alternative_route Consider Alternative Synthetic Route (e.g., Bartoli, Reissert) side_reactions->alternative_route Decomposition or Unavoidable Side Reactions

Caption: A decision-tree for troubleshooting low yields.

Core Mechanism and Influence of the Nitro Group

Understanding the mechanism is key to effective troubleshooting. The nitro group's strong electron-withdrawing effect destabilizes the transition state of the critical C-C bond-forming step.

fischer_mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination A Nitro-phenylhydrazine + Ketone B Phenylhydrazone A->B H+ C Ene-hydrazine B->C Tautomerization D Di-imine Intermediate [CRITICAL STEP] Deactivated by -NO2 group C->D [3,3] Shift (Rate-Limiting) E Cyclized Aminal D->E Rearomatization & Cyclization F Nitroindole + NH3 E->F -NH3

Caption: Fischer Indole Synthesis with the critical step highlighted.

Protocol 1: Systematic Optimization of Reaction Conditions

This protocol provides a framework for empirically determining the optimal conditions for your specific nitro-substituted substrates.

Objective: To identify the best combination of acid catalyst, temperature, and solvent to maximize the yield of the desired nitroindole.

Materials:

  • Nitro-substituted phenylhydrazine (or its hydrochloride salt)

  • Aldehyde or ketone partner

  • Anhydrous solvents (e.g., glacial acetic acid, toluene, ethanol, tert-butanol)

  • Acid catalysts (e.g., p-TsOH, H₂SO₄, ZnCl₂, PPA)

  • TLC plates, developing chambers, and appropriate visualization method (e.g., UV lamp)

Procedure:

  • Baseline Experiment:

    • Set up the reaction using conditions reported in the literature for a similar, non-nitrated substrate. A common starting point is refluxing in glacial acetic acid.[1]

    • Monitor the reaction every 30-60 minutes by TLC. Note the formation of the product spot, consumption of starting material, and appearance of any byproduct spots.

  • Acid Catalyst Screening:

    • Set up several small-scale parallel reactions in the same solvent (e.g., glacial acetic acid or toluene).

    • To each reaction, add a different acid catalyst. Use equimolar amounts of the catalyst for a fair comparison.

      • Reaction A: p-Toluenesulfonic acid (Brønsted)

      • Reaction B: Zinc chloride (Lewis)

      • Reaction C: Polyphosphoric acid (Brønsted/Solvent)

    • Run all reactions at the same temperature (e.g., 80 °C or reflux) and monitor by TLC.[1][11] Compare the rate of product formation and the byproduct profile for each catalyst.

  • Temperature Optimization:

    • Using the best catalyst identified in Step 2, set up several reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, reflux).

    • Carefully monitor each reaction. The goal is to find the lowest temperature that provides a reasonable reaction rate without causing significant decomposition.

  • Solvent Selection:

    • The solvent can significantly impact the reaction.[1] Using the best catalyst and temperature combination, test a range of solvents with different polarities and boiling points, such as toluene, xylenes, or tert-butanol.[1][11]

Data Presentation:

Summarize your findings in a table to easily compare the results of your optimization experiments.

Run Catalyst (eq.) Solvent Temp (°C) Time (h) Yield (%) Observations
1Acetic Acid (excess)Acetic Acid118 (reflux)415%Significant tar formation
2p-TsOH (1.1)Toluene80635%Cleaner reaction, slow conversion
3ZnCl₂ (1.1)Toluene110 (reflux)355%Fast conversion, some byproducts observed
4PPA (excess)PPA100265%Clean reaction, viscous medium, difficult workup
Protocol 2: Pre-formation and Isolation of the Hydrazone

For unstable substrates or reactions that are particularly prone to side reactions, a two-step procedure can offer better control and higher yields.[1]

Objective: To isolate the intermediate hydrazone before subjecting it to the harsh cyclization conditions.

Procedure:

  • Hydrazone Formation:

    • Dissolve the nitro-phenylhydrazine (1 equivalent) in a suitable solvent like ethanol.

    • Add the ketone or aldehyde (1 equivalent) dropwise with stirring.

    • Add a catalytic amount of glacial acetic acid (a few drops) and heat the mixture gently (e.g., 60-80 °C) for 30-60 minutes.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Indolization (Cyclization):

    • Use the purified, dry hydrazone from the previous step as the starting material for the indolization reaction.

    • Subject the hydrazone to the optimized conditions (catalyst, solvent, temperature) determined in Protocol 1. This separation of steps prevents the aldehyde/ketone and the final indole product from being exposed to harsh conditions for extended periods, often resulting in a cleaner reaction and improved yield.

References

Technical Support Center: Stability of Substituted 5-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Substituted 5-aminoindoles are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] However, their inherent chemical instability presents significant challenges during synthesis, purification, and storage. This guide, structured in a question-and-answer format, addresses common stability issues encountered by researchers and provides practical troubleshooting strategies to ensure the integrity and reliability of experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Discoloration and Degradation

Q1: My purified substituted 5-aminoindole derivative, which was initially an off-white powder, has turned brown/dark purple upon storage in the lab. What is causing this, and how can I prevent it?

A1: This discoloration is a classic indicator of oxidative degradation. The electron-rich nature of the 5-aminoindole core, particularly the amino group at the C5 position and the pyrrole nitrogen, makes it highly susceptible to oxidation.[3] Exposure to atmospheric oxygen, light, and trace metal impurities can catalyze this process, leading to the formation of highly colored polymeric or quinone-imine-like structures.

Causality: The oxidation often proceeds via a one-electron removal, leading to radical cation intermediates that can then dimerize or polymerize.[4] This process is often autocatalytic and can be accelerated by light and heat.

Troubleshooting & Prevention:

  • Inert Atmosphere: Always handle and store 5-aminoindole derivatives under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes contact with oxygen.

  • Light Protection: Store compounds in amber vials or wrap containers with aluminum foil to protect them from light, which can photolytically initiate degradation.[1]

  • Temperature Control: Store compounds at low temperatures (2-8°C or -20°C for long-term storage) to slow down the rate of degradation.[5]

  • Solvent Choice: When in solution, use deoxygenated solvents. Solvents like DMSO and methanol are common, but they should be freshly distilled or purged with an inert gas before use.[6]

  • Antioxidants: For solution-based applications, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with downstream applications.

Reaction Monitoring and Impurity Profiling

Q2: I am performing a reaction with a substituted 5-aminoindole, and I see multiple new spots on my TLC plate that I cannot identify. How can I determine if these are degradation products or reaction side-products?

A2: Distinguishing between degradation products and side-products is crucial for reaction optimization. The inherent instability of 5-aminoindoles means that degradation can occur under the reaction conditions themselves.

Troubleshooting & Analytical Approach:

  • Control Experiment: Run a control experiment where the substituted 5-aminoindole is subjected to the reaction conditions (solvent, temperature, base/acid) without the other reactants. Any new spots that appear are likely degradation products.

  • Stability-Indicating HPLC Method: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent compound from its potential degradation products and other impurities.[7][8] A gradient method using a mixed-mode column can be effective for separating these polar and non-polar species.[9]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS). This will provide molecular weight information for the unknown spots, helping to elucidate their structures.[8] Common degradation pathways include oxidation (mass increase of 16 or 32 amu) and dimerization (doubling of the molecular weight).

  • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies. Expose your compound to harsh conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixtures by LC-MS.[10] This will help you build a library of potential degradation products.

Table 1: Common Degradation Pathways and Expected Mass Changes

Degradation PathwayDescriptionExpected Mass Change (amu)
Oxidation Addition of oxygen atoms, often leading to hydroxylated or quinone-like structures.[3]+16 (mono-oxidation), +32 (di-oxidation)
Dimerization Coupling of two monomer units.[11][12][13]+ (Molecular Weight of Monomer - 2)
Hydrolysis Cleavage of susceptible bonds (e.g., esters, amides) in substituents by water.Varies depending on substituent
Photolysis Light-induced degradation, which can lead to a variety of products.Varies
Purification Challenges

Q3: During column chromatography purification of my substituted 5-aminoindole, I observe streaking on the column and the formation of colored bands that are difficult to elute. What is happening?

A3: This is a common issue arising from the on-column degradation and strong adsorption of the polar 5-aminoindole derivatives. The silica gel, being slightly acidic, can promote degradation. Furthermore, the amino group can chelate with trace metals in the silica, leading to tailing and irreversible adsorption.

Troubleshooting & Purification Protocol:

  • Deactivate Silica Gel: Before use, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), to neutralize acidic sites.

  • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system than initially planned to expedite elution.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a polymer-based resin.

  • Protection-Deprotection Strategy: If the amino group is the primary cause of instability, consider protecting it (e.g., as a Boc or Cbz carbamate) before purification. This will reduce its basicity and susceptibility to oxidation. The protecting group can be removed in a subsequent step under carefully controlled conditions.

Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography

  • Prepare a slurry of silica gel in the desired starting eluent (e.g., 99:1 Hexane:Ethyl Acetate).

  • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the deactivated silica slurry.

  • Equilibrate the column with the starting eluent containing 0.5% triethylamine before loading the sample.

  • Perform the chromatography, ensuring that all eluents contain 0.5% triethylamine.

Impact of Substituents on Stability

Q4: Does the type of substituent on the 5-aminoindole ring affect its stability?

A4: Yes, the nature and position of substituents can significantly influence the electronic properties and, consequently, the stability of the 5-aminoindole core.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups can further increase the electron density of the indole ring, making it even more susceptible to oxidation.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or ester groups can decrease the electron density, which generally enhances stability against oxidation. However, these groups may introduce other instability liabilities (e.g., hydrolysis of an ester).

  • Steric Hindrance: Bulky substituents near the amino group or the pyrrole nitrogen can sterically hinder the approach of oxidizing agents or prevent dimerization, thereby increasing stability.

Diagram 1: Influence of Substituents on Stability

G cluster_0 Substituent Effects on 5-Aminoindole Stability Indole 5-Aminoindole Core EDG Electron-Donating Group (e.g., -CH3, -OCH3) Indole->EDG Increases Susceptibility to Oxidation EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Indole->EWG Decreases Susceptibility to Oxidation Steric Steric Hindrance (e.g., bulky groups) Indole->Steric Hinders Degradation Pathways

Caption: Substituent effects on the stability of the 5-aminoindole core.

Visualizing Degradation Pathways

Understanding the potential degradation pathways is key to mitigating them. The primary routes of degradation for 5-aminoindoles are oxidation and subsequent dimerization or polymerization.

Diagram 2: Proposed Degradation Pathway of 5-Aminoindoles

G A Substituted 5-Aminoindole B Radical Cation Intermediate A->B Oxidation (O2, light, metal ions) C Dimerization B->C Coupling D Further Oxidation (Quinone-imine formation) B->D Oxidation E Colored Degradation Products/Polymers C->E D->E

Caption: Simplified degradation pathway of 5-aminoindoles.

References

Troubleshooting Guide: Navigating the Vilsmeier-Haack Reaction with Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the Vilsmeier-Haack formylation of nitroindoles. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven strategies. The electron-withdrawing nature of the nitro group significantly deactivates the indole nucleus, transforming a typically straightforward reaction into a nuanced optimization problem. This guide is structured to address these specific challenges head-on.

This section addresses the most common issues encountered during the formylation of nitroindoles in a direct question-and-answer format.

Question 1: Why am I observing no reaction or very low conversion of my nitroindole starting material?

Answer: This is the most frequent challenge when working with nitroindoles and stems directly from the substrate's electronic properties.

  • Primary Cause: A Deactivated Ring System. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2][3] The Vilsmeier reagent, a chloroiminium salt formed from DMF and POCl₃, is a relatively weak electrophile.[4][5] The indole ring is typically electron-rich and highly reactive. However, the presence of a nitro group (a powerful electron-withdrawing group) severely deactivates the ring, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent. For electron-deficient indoles, this electrophilic attack is significantly slower and requires more forcing conditions.[6]

  • Secondary Cause: Reagent Quality and Stoichiometry.

    • Reagent Purity: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Contamination with water will quench the reagent. Similarly, DMF can degrade over time to produce dimethylamine, which can interfere with the reaction.[7]

    • Insufficient Reagent: The standard 1.1-1.2 equivalents of Vilsmeier reagent may be insufficient for a deactivated substrate.

  • Solutions & Optimization Strategy:

    • Increase Reaction Temperature: While standard Vilsmeier reactions on activated indoles are often run at 0°C to room temperature, deactivated substrates require more thermal energy. Gradually increase the reaction temperature in increments, for example, to 40°C, 60°C, and then up to 80-90°C.[8][9] Monitor the reaction by TLC to track the consumption of starting material and the appearance of the product spot.

    • Increase Reagent Equivalents: For a sluggish reaction, increase the equivalents of the Vilsmeier reagent (both DMF and POCl₃) to 1.5 or even up to 3.0 equivalents relative to the nitroindole.[5] This increases the concentration of the electrophile, helping to drive the reaction forward according to Le Châtelier's principle.

    • Extend Reaction Time: Deactivated substrates react slower. What might take 2-4 hours for an activated indole could require 12-24 hours for a nitroindole, even at elevated temperatures.

    • Ensure Anhydrous Conditions: Use freshly opened bottles or freshly distilled POCl₃ and anhydrous grade DMF.[5] Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

Question 2: My reaction is producing a dark, tarry, and intractable mixture. What is causing this and how can I prevent it?

Answer: The formation of tar is a common issue when reactions are overheated or when the workup is not performed correctly, especially with sensitive heterocyclic compounds.

  • Possible Causes:

    • Overheating: While higher temperatures are needed for nitroindoles, excessive heat or uncontrolled exotherms can lead to polymerization and decomposition of the starting material and product.

    • Uncontrolled Quenching: The workup step involves hydrolyzing the intermediate iminium salt.[2][3] Adding water or base too quickly to the reaction mixture can generate a significant amount of heat, leading to degradation.

    • High Reactivity of Intermediates: Although the initial formylation is difficult, the resulting iminium salt intermediate can be susceptible to further reactions or polymerization under harsh conditions.

  • Solutions & Optimization Strategy:

    • Controlled Heating: Use an oil bath with a temperature controller for precise temperature management. Avoid heating too aggressively.

    • Careful Workup Procedure: The quench is a critical step. Always perform it at low temperatures. The recommended procedure is to pour the reaction mixture slowly, with vigorous stirring, onto a mixture of crushed ice and a mild base (e.g., saturated sodium acetate[1] or sodium carbonate solution[9]). This controls the exotherm and facilitates the hydrolysis of the iminium salt to the desired aldehyde.

    • Use of a Co-Solvent: If the Vilsmeier reagent precipitates from neat DMF upon formation, it can lead to localized heating. Adding an anhydrous co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the reagent in solution and maintain a homogeneous reaction mixture.[5]

Question 3: I am getting multiple products, or the formyl group is adding to an unexpected position. How can I improve regioselectivity?

Answer: For indole itself, formylation occurs almost exclusively at the C3 position due to it having the highest electron density.[10] For substituted nitroindoles, the situation can be more complex.

  • Cause: Electronic and Steric Influences. The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors.[8] The nitro group's position will strongly direct the outcome.

    • If the C3 position is available, it is still the most likely site of attack, even if deactivated.

    • If the C3 position is blocked, formylation may occur at other positions, though this would require very harsh conditions and is often unsuccessful.

    • In some cases, side reactions on the nitro group itself or other functional groups could occur under forcing conditions, though this is less common.

  • Solutions & Optimization Strategy:

    • Confirm Product Structure: Thoroughly characterize your products using NMR (¹H, ¹³C, NOESY) and Mass Spectrometry to confirm the site of formylation.

    • Modify Conditions: Regioselectivity can sometimes be influenced by temperature and solvent.[11] Try running the reaction at the lowest possible temperature that still affords a reasonable conversion rate.

    • Protecting Groups: If your nitroindole has other sensitive functional groups (e.g., a free N-H), consider protecting them. While the indole N-H is generally not acylated under these conditions before C3 formylation, N-protection can sometimes alter the electronic properties and solubility of the substrate.

Data Summary & Recommended Conditions

ParameterStandard IndoleNitroindole (Starting Point)Nitroindole (Optimized)
Vilsmeier Reagent (eq.) 1.1 - 1.51.5 - 2.02.0 - 3.0
Temperature 0°C to RTRT to 60°C60°C to 90°C[8][9]
Reaction Time 1 - 4 hours4 - 12 hours12 - 24 hours
Workup Quench on ice/aq. NaHCO₃Quench on ice/aq. NaOAcQuench slowly on ice/aq. Na₂CO₃[1][9]
Atmosphere Inert (recommended)Inert (critical)Inert (critical)

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Reagent Preparation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The solution may become viscous or form a crystalline solid. This is the Vilsmeier reagent.

Protocol 2: Optimized Formylation of a Nitroindole

  • Prepare the Vilsmeier reagent as described in Protocol 1. A co-solvent like anhydrous DCM may be added to the DMF before POCl₃ addition to improve solubility.[5]

  • Dissolve the nitroindole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, slowly allow the reaction mixture to warm to room temperature, then heat to the desired optimization temperature (e.g., 80°C) using a pre-heated oil bath.

  • Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirring slurry of crushed ice and saturated aqueous sodium carbonate solution.

  • Slowly and carefully pour the reaction mixture into the ice/carbonate slurry.

  • Stir the resulting mixture for 1-2 hours until the hydrolysis is complete and a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water, and then a minimal amount of a cold non-polar solvent (like diethyl ether) to remove organic impurities.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction on Nitroindole cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Intermediate Reagent:e->Intermediate:w Nitroindole Nitroindole (Electron-Deficient) Nitroindole->Intermediate Slow Attack Product Nitroindole-3-carboxaldehyde Intermediate->Product H2O H₂O (Workup) H2O->Product Troubleshooting_Workflow Start Start: Low/No Conversion CheckReagents Check Reagent Quality (Fresh POCl₃, Anhydrous DMF)? Start->CheckReagents IncreaseStoich Increase Vilsmeier Reagent (1.5 -> 2.0 -> 3.0 eq.)? CheckReagents->IncreaseStoich Yes Failure Consider Alternative Formylation Method CheckReagents->Failure No (Replace Reagents) IncreaseTemp Increase Temperature (RT -> 60°C -> 90°C)? IncreaseStoich->IncreaseTemp Yes IncreaseStoich->Failure No (Max eq. reached) IncreaseTime Increase Reaction Time (Monitor by TLC)? IncreaseTemp->IncreaseTime Yes IncreaseTemp->Failure No (Decomposition observed) Success Reaction Successful IncreaseTime->Success Yes (Product Formed) IncreaseTime->Failure No (No change)

References

Technical Support Center: Managing By-product Formation in Indole Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Indole Methylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole methylation and effectively manage the formation of unwanted by-products. The methylation of indoles is a fundamental transformation in organic synthesis, pivotal in the preparation of numerous biologically active compounds.[1][2] However, the inherent nucleophilicity of both the nitrogen (N1) and the C3 position of the indole ring often leads to a mixture of products, posing significant challenges in achieving desired selectivity and yield. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to empower you to overcome these synthetic hurdles.

Understanding the Core Challenge: N- vs. C-Methylation

The primary challenge in indole methylation is controlling the regioselectivity between N-methylation and C-methylation, particularly at the C3 position. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, methylating agent, and the electronic nature of the substituents on the indole ring.

The Competing Reaction Pathways

The indole anion, formed upon deprotonation, is an ambident nucleophile with electron density at both the N1 and C3 positions. The reaction pathway is a delicate balance between kinetic and thermodynamic control.

  • N-Methylation: Generally favored under conditions that promote the formation of the N-anion and when using polar apathetic solvents.[3]

  • C3-Methylation: Can be the major product, especially when the N1-position is sterically hindered or when employing specific catalysts that direct the electrophile to the C3 position.[4][5][6][7]

Below is a diagram illustrating the competing N-methylation and C3-methylation pathways.

G Indole Indole Indole_Anion Indole Anion (Ambident Nucleophile) Indole->Indole_Anion  Base N_Methylated N-Methylated Indole (Desired Product A) Indole_Anion->N_Methylated  CH3-X (N-attack) C3_Methylated C3-Methylated Indole (By-product A) Indole_Anion->C3_Methylated  CH3-X (C3-attack)

Caption: Competing N- and C3-methylation pathways of indole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your indole methylation experiments in a question-and-answer format.

Issue 1: Predominant C3-Methylation Instead of Desired N-Methylation

Question: I am trying to synthesize an N-methylated indole, but I am observing a significant amount of the C3-methylated isomer. How can I improve the N-selectivity?

Answer: This is a classic selectivity issue. Several factors can be adjusted to favor N-methylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the standard approach to favor N-methylation.[3] The base deprotonates the indole nitrogen, and the resulting anion's reactivity is directed towards the nitrogen in these solvents. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor N-methylation, which is often the kinetically favored product.

  • Methylating Agent: While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic.[2][8] Dimethyl carbonate (DMC) is a greener alternative.[8][9][10] The choice of catalyst with DMC is crucial; for instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to selectively produce N-methylated indoles with DMC.[11][12][13]

  • Phase Transfer Catalysis (PTC): This technique is highly effective for N-alkylation.[14][15] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the indole anion from the solid or aqueous phase to the organic phase where the reaction with the methylating agent occurs.[16][17][18] This method often provides high yields of the N-methylated product with minimal C3-alkylation.[19]

Experimental Protocol: N-Methylation of Indole using Phase Transfer Catalysis

  • To a round-bottom flask, add the indole (1.0 eq.), a suitable organic solvent (e.g., toluene or dichloromethane), and an aqueous solution of a strong base (e.g., 50% NaOH).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%).

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1-1.5 eq.) dropwise at room temperature.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of C,N-Dimethylated By-products

Question: My reaction is producing a significant amount of a C,N-dimethylated by-product. How can I suppress this over-methylation?

Answer: The formation of C,N-dimethylated products occurs when the initially formed N-methyl indole undergoes a subsequent C3-methylation. To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use a slight excess (1.05-1.1 equivalents) to ensure complete consumption of the starting material without promoting further methylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent C3-methylation. Lowering the reaction temperature can also help control the reactivity.

  • Greener Methylating Agents: When using dimethyl carbonate (DMC), the choice of base and catalyst can influence the formation of dimethylated by-products. For instance, using potassium carbonate with DMC can lead to the formation of C,N-dimethylated by-products, which can be suppressed by using a phase transfer catalyst like 18-crown-6 or tetrabutylammonium bromide.[19][20][21]

Data Summary: Effect of Catalyst on Dimethylation with DMC

BaseCatalystN-Methylated Product (%)C,N-Dimethylated By-product (%)
K₂CO₃None898
K₂CO₃18-crown-6>95~3
K₂CO₃TBAB>95~3

Data adapted from patent literature describing the methylation of indole-3-acetonitrile with dimethyl carbonate.[19][20]

Issue 3: Desired C3-Methylation is Hampered by N-Methylation

Question: I want to perform a selective C3-methylation, but the N-methylation is the major reaction pathway. What strategies can I employ?

Answer: When C3-methylation is the desired outcome, preventing the more facile N-methylation is key.

  • N-Protection: The most straightforward strategy is to protect the indole nitrogen with a suitable protecting group.[22][23][24][25] The choice of protecting group is critical and depends on the stability of the indole and the conditions of the subsequent C3-methylation and deprotection steps. Common protecting groups for indoles include:

    • Sulfonyl groups (e.g., Tosyl, Phenylsulfonyl): These are robust but require harsh conditions for removal.[24]

    • Carbamates (e.g., Boc): Can be removed under acidic conditions.

    • Silyl groups (e.g., TIPS): Easily removed with fluoride sources.

    • Acyl groups (e.g., Pivaloyl): Can protect both N1 and C2 positions due to steric hindrance but can be difficult to remove.[26]

Experimental Workflow: Selective C3-Methylation via N-Protection

G Indole Indole N_Protected N-Protected Indole Indole->N_Protected  Protection C3_Methylated_Protected N-Protected, C3-Methylated Indole N_Protected->C3_Methylated_Protected  C3-Methylation C3_Methylated_Final C3-Methylated Indole (Final Product) C3_Methylated_Protected->C3_Methylated_Final  Deprotection

Caption: Workflow for selective C3-methylation of indole.

  • Catalytic C3-Methylation: Recent advances have led to the development of catalytic systems that can directly methylate the C3 position of N-H indoles. For example, B(C₆F₅)₃ can catalyze the direct C3-methylation of indoles, avoiding N-methylation.[7] Enzymatic methods using methyltransferases also offer high selectivity for C3-methylation.[5][6][27]

Frequently Asked Questions (FAQs)

Q1: Are there any "green" alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

A1: Yes, dimethyl carbonate (DMC) is an excellent environmentally friendly alternative.[8][9][10][28] Its by-products, methanol and carbon dioxide, are non-toxic and easily managed.[9][20] However, DMC is less reactive than traditional agents and often requires higher temperatures or the use of catalysts to achieve efficient methylation.[9][10][20]

Q2: How do electron-donating or electron-withdrawing groups on the indole ring affect methylation?

A2: Substituents on the indole ring can significantly influence the regioselectivity of methylation.

  • Electron-donating groups (EDGs) increase the electron density of the indole ring, making it more nucleophilic and potentially more reactive at the C3 position.

  • Electron-withdrawing groups (EWGs) decrease the electron density, making the indole N-H more acidic and favoring deprotonation and subsequent N-methylation.

Q3: Can I use enzymatic methods for selective indole methylation?

A3: Absolutely. S-Adenosyl methionine (SAM)-dependent methyltransferases are enzymes that can catalyze the methylation of indoles with high regio- and stereoselectivity.[6] For instance, the methyltransferase PsmD has been used for the enantioselective C3-methylation of indoles.[5][6] These biocatalytic methods are particularly valuable for the synthesis of complex, chiral molecules.[29]

Q4: What is the role of a phase-transfer catalyst in indole methylation?

A4: A phase-transfer catalyst (PTC) facilitates the reaction between reactants that are in different, immiscible phases (e.g., a solid or aqueous phase containing the indole salt and an organic phase containing the methylating agent).[16] The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the indole anion, which is soluble in the organic phase, allowing it to react with the methylating agent.[17][18] This often leads to faster reaction rates, milder reaction conditions, and improved selectivity for N-alkylation.[14][15]

References

Technical Support Center: Troubleshooting Air Oxidation Instability in Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the air oxidation instability of these valuable compounds. Unprotected, electron-rich aminoindoles are notoriously sensitive to light and air, often leading to oxidative dimerization or decomposition, which can compromise experimental results and drug efficacy.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve these stability issues.

I. Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial observations and questions regarding aminoindole instability.

Q1: My purified aminoindole derivative is changing color (e.g., turning pink, brown, or dark purple) upon standing. What is happening?

A color change is a primary visual indicator of oxidation.[3] The electron-rich nature of the aminoindole core makes it susceptible to oxidation, which can lead to the formation of colored oligomers or degradation products. This is a clear sign that your compound is degrading and requires immediate attention to storage and handling protocols.

Q2: I observe new, unexpected spots on my Thin Layer Chromatography (TLC) plate after leaving my aminoindole solution on the bench for a short time. Are these related to oxidation?

Yes, the appearance of new, often more polar, spots on a TLC plate is a classic sign of degradation product formation. Air oxidation can introduce new functional groups (e.g., hydroxyls, carbonyls) that alter the polarity of your compound, resulting in different retention factors (Rf values).

Q3: Can the choice of solvent affect the stability of my aminoindole derivative?

Absolutely. Solvents can play a significant role in both promoting and preventing oxidation. Protic solvents, especially under non-degassed conditions, can facilitate oxidative pathways. Conversely, using degassed aprotic solvents can significantly enhance stability. It is crucial to avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or diethyl ether), as these can initiate oxidation.

Q4: Are all aminoindole derivatives equally susceptible to oxidation?

No, the susceptibility to oxidation is highly dependent on the substitution pattern of the indole ring. Electron-donating groups on the indole nucleus generally increase the electron density of the ring system, making it more prone to oxidation.[4] Conversely, electron-withdrawing groups can help to stabilize the molecule.[4] For example, hydroxyindole derivatives have been shown to have lower oxidation potentials compared to their non-hydroxylated counterparts.[5][6]

Q5: At what pH is my aminoindole derivative likely to be most stable?

The optimal pH for stability can vary depending on the specific derivative. However, extreme pH values, both acidic and basic, can catalyze degradation pathways such as hydrolysis or oxidation.[7] For amino acids, which share some structural similarities with aminoindoles, solubility and stability are often lowest near their isoelectric point.[8] It is generally advisable to maintain a pH near neutral, unless specific experimental conditions require otherwise. Stability studies across a pH range are recommended for new derivatives.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations for addressing more persistent or complex stability issues.

Guide 1: Persistent Degradation During Work-up and Purification

Issue: You observe significant degradation of your aminoindole derivative during aqueous work-up, extraction, or column chromatography.

Causality: Prolonged exposure to atmospheric oxygen, especially in the presence of water and light, accelerates oxidation. Standard purification techniques may not be suitable for highly sensitive compounds.

Troubleshooting Protocol:

  • Minimize Air Exposure:

    • Conduct all steps under an inert atmosphere (e.g., nitrogen or argon).[9] This includes extractions in a sep funnel blanketed with inert gas and running flash chromatography with columns packed and eluted under a positive pressure of inert gas.

    • Use solvents that have been thoroughly deoxygenated by sparging with an inert gas for at least 15-30 minutes prior to use.[9]

  • Control Temperature:

    • Perform all work-up and purification steps at reduced temperatures (e.g., in an ice bath). Lower temperatures slow down the rate of oxidative reactions.

  • Optimize Chromatography:

    • Choice of Stationary Phase: Consider using a less acidic silica gel or deactivated silica to minimize acid-catalyzed degradation on the column.

    • Solvent System: Use a degassed solvent system for your chromatography.

    • Expedite the Process: Aim for rapid purification to minimize the time the compound spends on the column.

  • Consider an Antioxidant:

    • If degradation persists, consider adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) to your solvents during work-up and chromatography. A typical concentration is 0.01%.[3] However, ensure that the antioxidant will not interfere with subsequent steps or the final application of your compound.

Workflow for Inert Atmosphere Purification:

cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Degas_Solvents Degas Solvents (N2/Ar sparge) Prepare_Column Prepare Column (under N2) Degas_Solvents->Prepare_Column Load_Sample Load Sample (under N2) Prepare_Column->Load_Sample Elute_Column Elute Column (positive N2 pressure) Load_Sample->Elute_Column Collect_Fractions Collect Fractions (into N2-flushed tubes) Elute_Column->Collect_Fractions Evaporate_Solvent Evaporate Solvent (under reduced pressure with N2 bleed) Collect_Fractions->Evaporate_Solvent Store_Compound Store Solid (under N2/Ar at -20°C) Evaporate_Solvent->Store_Compound

Caption: Workflow for purifying sensitive aminoindoles under an inert atmosphere.

Guide 2: Long-Term Storage Instability

Issue: Your purified aminoindole derivative, which was initially pure, shows signs of degradation after being stored for a period of time.

Causality: Even as a solid, residual oxygen in the storage vial and exposure to light and ambient temperature can cause slow oxidation over time.

Troubleshooting Protocol:

  • Optimal Storage Conditions:

    • Atmosphere: Store the solid compound under a vacuum or in a vial backfilled with an inert gas like argon or nitrogen.[3]

    • Temperature: Store at low temperatures. For short-term storage, 2-8°C may be sufficient, but for long-term stability, -20°C or even -80°C is recommended.[3]

    • Light: Always store aminoindole derivatives in amber or opaque vials to protect them from light, which can catalyze oxidation.[3]

  • Storage as a Solution:

    • If the compound must be stored in solution, use a deoxygenated, aprotic solvent.

    • Consider adding a suitable antioxidant, such as BHT or ascorbic acid, to the stock solution.[3] Test for compatibility to ensure the antioxidant does not react with your compound or interfere with its intended use.

Recommended Storage Conditions Summary:

ConditionRecommendation for High StabilityRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidation.[3]
Temperature -20°C or belowReduces the kinetic rate of degradation reactions.[3]
Light Amber or Opaque VialsPrevents photo-oxidation.[3]
Form Solid (if possible)Minimizes mobility and interaction with residual oxygen.
Guide 3: Analytical Characterization of Degradation

Issue: You need to identify and quantify the degradation products to understand the oxidation pathway and assess the purity of your sample.

Causality: The oxidation of aminoindoles can lead to a variety of products, including hydroxylated species, dimers, and ring-opened products.[2] Identifying these requires appropriate analytical techniques.

Recommended Analytical Workflow:

  • Initial Assessment (Chromatography):

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products.[10] A reversed-phase C18 column is often a good starting point.

    • Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks of purity and reaction progress.

  • Structural Elucidation (Spectrometry):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical technique. It allows for the separation of degradation products by LC and their identification by their mass-to-charge ratio (m/z).[10] An increase in mass often corresponds to the addition of oxygen atoms (e.g., +16 for hydroxylation, +32 for di-hydroxylation).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated, NMR (¹H, ¹³C, and 2D techniques) can provide detailed structural information to definitively identify it.[10]

Logical Flow for Degradation Analysis:

Start Observe Instability (e.g., color change) TLC TLC Analysis (Qualitative Check) Start->TLC HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC LCMS LC-MS Analysis (Identify m/z of impurities) HPLC->LCMS Hypothesize Hypothesize Degradation Pathway (e.g., +16 Da = Oxidation) LCMS->Hypothesize NMR Isolate Impurity & NMR Analysis (Definitive Structure) LCMS->NMR If impurity is major Modify Modify Protocol (e.g., add antioxidant, use N2) Hypothesize->Modify NMR->Modify

Caption: A systematic workflow for analyzing aminoindole degradation products.

III. Proactive Stabilization Strategies

Beyond troubleshooting existing problems, adopting the following practices during synthesis and handling can proactively prevent oxidation.

  • Synthesis Considerations:

    • Protecting Groups: For multi-step syntheses, consider protecting the amino group or the indole nitrogen until the final step. This can significantly reduce the molecule's susceptibility to oxidation during intermediate stages.[2]

    • Metal-Free Oxidations: When a synthetic step involves oxidation, consider modern, metal-free oxidation methods that can offer milder reaction conditions and higher selectivity, potentially reducing side reactions and degradation of the sensitive indole core.[11]

  • Use of Antioxidants:

    • Antioxidant Screening: If your application allows, screen a small panel of antioxidants to find the most effective one for your specific aminoindole derivative. Common choices include BHT, ascorbic acid, and Trolox.[3][12]

    • Mechanism of Action: Indole derivatives with electron-donating groups, such as hydroxyl or methoxy groups, often exhibit inherent antioxidant properties themselves, which can be harnessed in drug design.[5][13][14]

By understanding the mechanisms of air oxidation and implementing these robust troubleshooting and stabilization protocols, you can significantly improve the stability and reliability of your aminoindole derivatives in your research and development endeavors.

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Indole Derivatives Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of indole derivatives, offering experimentally-grounded insights for researchers, scientists, and professionals in drug development. We will explore the nuances of instrumentation, ionization, and fragmentation to empower you with the knowledge to select and implement the most effective analytical strategies for this critical class of compounds.

The Significance of Indole Derivatives and the Role of HRMS

Indole and its derivatives are a cornerstone of medicinal chemistry and natural product research, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] From neurotransmitters like serotonin to anti-cancer alkaloids and novel synthetic drug candidates, the precise structural confirmation and quantification of these molecules are paramount.[1][2] High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool in this field, offering unparalleled sensitivity, mass accuracy, and the capability for detailed structural elucidation through tandem mass spectrometry (MS/MS).[1]

The power of HRMS lies in its ability to provide an "exact mass" measurement, often with accuracy below 5 parts per million (ppm).[3] This precision allows for the confident determination of elemental compositions, a crucial step in identifying unknown compounds and verifying synthetic products. When coupled with fragmentation analysis, HRMS enables researchers to piece together the molecular structure, providing a level of certainty that accelerates research and development.[1]

Comparative Analysis of HRMS Platforms

The choice of a mass analyzer is a critical decision that dictates the performance capabilities of an HRMS system. The three primary technologies used for the analysis of small molecules like indole derivatives are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).[3][4] Each platform presents a unique balance of resolution, mass accuracy, sensitivity, and speed.

Causality Behind Instrument Selection:

The optimal choice depends entirely on the analytical question. For rapid screening of complex mixtures where high throughput is key, a TOF system's speed is advantageous.[2] For resolving complex isomeric mixtures or requiring the utmost confidence in elemental composition, the ultra-high resolution of an Orbitrap or FT-ICR is necessary.[3][4][5] FT-ICR, while offering the pinnacle of performance, comes with higher acquisition and operational costs due to its use of large superconducting magnets.[3]

Data Presentation: HRMS Platform Performance Comparison
ParameterTime-of-Flight (TOF)OrbitrapFourier-Transform Ion Cyclotron Resonance (FT-ICR)Benefit for Indole Derivative Analysis
Mass Resolution (FWHM) Up to 60,000[3][4]Up to 240,000 (or higher)[3][4]> 1,000,000[3][4]Essential for separating isobaric interferences and resolving isotopic fine structure.
Mass Accuracy < 5 ppm[3]< 1-3 ppm[4][6]< 0.2 ppm[6]Provides high confidence in elemental formula determination.[1]
Scan Speed Very FastFast[4]SlowerHigh scan speed is critical for coupling with fast chromatography (UHPLC).[7]
Sensitivity HighVery High[4]Very HighCrucial for detecting low-abundance derivatives in complex matrices.
Cost & Maintenance LowerModerateHigh[3]A practical consideration for laboratory budget and infrastructure.

Ionization Techniques: The Gateway to Analysis

Electrospray Ionization (ESI) is the most common technique for analyzing indole derivatives due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion.[1][8][9] This is particularly advantageous for obtaining an accurate molecular weight, the first step in structural identification.[9]

  • Positive vs. Negative Mode: The choice between positive ([M+H]⁺) and negative ([M-H]⁻) ionization mode is compound-dependent. While positive mode is generally more informative for many indole alkaloids, yielding a higher number of product ions for fragmentation analysis, negative mode can provide complementary or, in some cases, diagnostic information.[10]

  • Atmospheric Pressure Chemical Ionization (APCI): For less polar indole derivatives that are not easily ionized by ESI, APCI can be a valuable alternative. It is often used for the analysis of indole itself in biological matrices.[11][12]

Deciphering the Code: Fragmentation of Indole Derivatives

Tandem mass spectrometry (MS/MS) is where the true structural investigation begins. By isolating the precursor ion and inducing fragmentation through collision-induced dissociation (CID), we can generate a unique fingerprint of the molecule.

The fragmentation pathways of indole derivatives are often complex, involving rearrangements in addition to simple bond cleavages.[8][13] However, characteristic losses and conserved fragment ions can provide significant structural clues. For many monoterpenoid indole alkaloids, product ions at m/z 130, 144, and 168 are characteristic of the indole core.[14] The fragment at m/z 144, corresponding to [C₁₀H₁₀N]⁺, is particularly indicative of indole-based alkaloids.[14][15]

Visualizing Fragmentation:

The following diagram illustrates a generalized fragmentation pathway for a substituted indole, highlighting common cleavage points.

Indole_Fragmentation cluster_main Typical Indole Derivative Structure Indole Indole Core (e.g., m/z 130, 144) R1 R1 Side Chain Indole->R1 Cleavage Point 1 R2 R2 Substituent Indole->R2 Cleavage Point 2 Frag_Indole Indole Core Fragment [Characteristic Ion] Frag_R1 R1 Fragment Frag_R2 R2 Fragment Precursor [M+H]+ Precursor->Frag_Indole Loss of R1/R2 Precursor->Frag_R1 Loss of Indole+R2

Caption: Generalized fragmentation of a substituted indole derivative in MS/MS.

Experimental Protocol: A Self-Validating LC-HRMS Workflow

This section provides a robust, step-by-step protocol for the identification and relative quantification of indole derivatives in a complex matrix, such as a plant extract. This workflow is designed to be self-validating by incorporating essential quality control steps.

Step 1: Sample Preparation
  • Extraction: Weigh 100 mg of dried, powdered plant material. Perform ultrasonic-assisted extraction with 5 mL of 80% methanol for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • QC Preparation: Prepare a Quality Control (QC) sample by pooling a small aliquot from each sample. This QC will be injected periodically to monitor system stability.

Step 2: LC-HRMS Analysis
  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) for separation.[11]

  • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[16] A typical gradient might run from 5% to 95% B over 15 minutes.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.[17]

    • Acquisition Mode: Perform data-dependent acquisition (DDA), acquiring a full scan HRMS spectrum followed by MS/MS scans on the top 5 most intense ions.

    • Mass Range: Scan from m/z 100-1000.

    • Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve < 2 ppm mass accuracy.

Step 3: Data Processing and Validation
  • Feature Detection: Use appropriate software to detect molecular features (ions with a specific m/z and retention time).

  • Database Searching: Search the accurate masses of detected features against relevant databases (e.g., PubChem, ChemSpider, specialized natural product databases) with a tight mass tolerance (< 5 ppm).

  • Fragment Analysis: For putative identifications, compare the experimental MS/MS spectrum with library spectra or predict fragmentation patterns to confirm the structure. The presence of characteristic indole fragments (e.g., m/z 144) adds confidence.[15]

  • System Suitability Check: Analyze the QC sample injections throughout the run. The relative standard deviation (RSD) of the peak areas for known compounds should be < 15% to ensure the data is reliable.

Experimental Workflow Diagram

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Validation Extraction 1. Extraction (e.g., 80% MeOH) Filter 2. Centrifuge & Filter (0.22 µm) Extraction->Filter QC_Pool 3. Pool Aliquots for QC Filter->QC_Pool LC 4. UHPLC Separation (C18 Column) QC_Pool->LC Inject Samples & QCs MS 5. HRMS Detection (e.g., Orbitrap, TOF) LC->MS DDA 6. Data-Dependent MS/MS MS->DDA Feature_Detection 7. Feature Detection DDA->Feature_Detection Process Raw Data Database_Search 8. Accurate Mass Search (< 5 ppm) Feature_Detection->Database_Search MSMS_Confirm 9. MS/MS Confirmation Database_Search->MSMS_Confirm QC_Check 10. QC Stability Check (RSD < 15%) MSMS_Confirm->QC_Check

Caption: A self-validating workflow for LC-HRMS analysis of indole derivatives.

Conclusion: Selecting the Right Tool for the Job

The successful analysis of indole derivatives by HRMS is not merely a matter of having the highest-performing instrument, but of intelligently applying the right techniques to the specific research question. For routine synthetic confirmation, a robust TOF system may be perfectly adequate. For the deep profiling of a complex natural product extract, the enhanced resolution and sensitivity of an Orbitrap or FT-ICR platform are invaluable.[4]

By understanding the interplay between mass analyzer capabilities, ionization science, and fragmentation behavior, researchers can design experiments that are both efficient and effective. The workflow presented here provides a template for generating high-quality, reliable data that can withstand scientific scrutiny, ultimately accelerating the journey from discovery to application in the vital fields of medicine and biotechnology.

References

A Researcher's Guide to Nitroindole Synthesis: A Comparative Analysis of Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: January 2026

Nitroindoles represent a cornerstone class of intermediates in the fields of medicinal chemistry, drug discovery, and materials science. Their utility stems from the versatile nitro group, which can be readily transformed into other functional groups, such as amines, or used to modulate the electronic properties of the indole scaffold.[1][2][3] However, the synthesis of these valuable building blocks is fraught with challenges, primarily revolving around the control of regioselectivity on the electron-rich and acid-sensitive indole nucleus.[1][2][4]

This guide provides an in-depth comparative analysis of the principal synthetic routes to nitroindoles. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, explain the rationale behind experimental choices, and provide the data necessary for you, the researcher, to select the optimal strategy for your specific target molecule.

Part 1: The Direct Approach: Electrophilic Nitration of the Indole Core

The most straightforward conceptual path to a nitroindole is the direct nitration of the parent heterocycle. However, the inherent reactivity of the indole ring makes this a delicate operation, where reaction conditions dictate the outcome.

The Chemistry of Regioselectivity

The indole ring is highly nucleophilic, with the C3 position of the pyrrole ring being the most electron-rich and thus the primary site for electrophilic attack under non-acidic or mildly acidic conditions.[4] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the situation is complicated by two competing processes: protonation at C3, which deactivates the pyrrole ring and favors nitration on the benzenoid ring (typically at C5 and C6), and acid-catalyzed polymerization, which often leads to low yields and intractable tars.[4]

Modern vs. Classical Nitrating Systems

Classical Strong Acid Methods: The use of concentrated nitric and sulfuric acids is the oldest method but is often the least effective for simple indoles. It is generally only satisfactory when the C2 and C3 positions are already substituted, which blocks polymerization and forces nitration onto the benzene ring.[5] For most substrates, this method suffers from poor regioselectivity and low yields.[1][2]

Modern Mild & Regioselective Methods: Recent advancements have focused on developing nitrating agents that operate under non-acidic conditions, providing superior control and functional group tolerance.

  • Trifluoroacetyl Nitrate (CF₃COONO₂): This highly electrophilic nitrating agent, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride, has emerged as a premier method for the C3-nitration of indoles.[1][6] The reaction proceeds under metal-free and non-acidic conditions at low temperatures, offering excellent regioselectivity for the C3 position.[1][2][6] The proposed mechanism involves a four-membered ring transition state that facilitates the selective delivery of the nitro group.[1]

  • Directed C-H Activation: For less accessible isomers, such as 4-nitroindoles, modern palladium-catalyzed methods offer a solution. By installing a weakly coordinating directing group (e.g., a benzoyl group) on the indole nitrogen, the catalyst can be directed to activate the C4-H bond selectively for nitration using reagents like tert-butyl nitrite.[7] This strategy highlights the power of catalyst control to override the inherent reactivity of the substrate.

Comparative Data for Direct Nitration Methods
MethodNitrating AgentConditionsMajor Isomer(s)Typical YieldKey Feature
Classical HNO₃ / H₂SO₄Strongly acidic, low temp.C5 / C6 mixLow to ModerateOnly for C2/C3-blocked indoles
Acetyl Nitrate AcONO₂ (from HNO₃/Ac₂O)Mildly acidicC5 (via intermediate)~61%Good for specific 5-nitroindole synthesis[4]
Modern Non-Acidic (NMe₄)NO₃ / TFAAMetal-free, non-acidic, sub-room temp.C3Good to ExcellentHigh C3-regioselectivity, broad scope[1][6]
Directed C-H Nitration t-BuONO / Pd(OAc)₂Catalytic, N-directing groupC457-78%Selective access to C4-nitroindoles[7]
Workflow: Selecting a Direct Nitration Strategy

The choice of method is dictated entirely by the desired regioisomer. The following workflow illustrates the decision-making process.

G start Desired Nitroindole Isomer? c3 C3-Nitroindole start->c3 C3 c4 C4-Nitroindole start->c4 C4 c5_c6 C5- or C6-Nitroindole start->c5_c6 C5/C6 c7 C7-Nitroindole start->c7 C7 method_c3 Use Non-Acidic Nitrating Agent (NMe4)NO3 / TFAA c3->method_c3 method_c4 Use Directed C-H Activation (e.g., Pd-catalyzed) c4->method_c4 method_c5_c6 Use N-Protected Indole under Acidic Conditions (HNO3/H2SO4) or Fischer Synthesis (Part 2) c5_c6->method_c5_c6 method_c7 Direct Nitration is Challenging. Consider Bartoli Synthesis (Part 2) c7->method_c7

Caption: Decision workflow for direct nitration of indoles.

Experimental Protocol: C3-Nitration using Trifluoroacetyl Nitrate[1][2]

This protocol is representative of modern, mild nitration conditions.

  • Reaction Setup: To a solution of N-Boc-indole (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.5 mmol). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (2.0 mmol) dropwise to the stirred suspension over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure N-Boc-3-nitroindole.

Part 2: Building the House: Synthesis of Nitroindoles via Ring Formation

An alternative and often more reliable strategy is to construct the indole ring from precursors that already bear the nitro group. This approach offers superior control over the final position of the nitro substituent.

A. The Fischer Indole Synthesis

This classic name reaction involves the acid-catalyzed cyclization of a (nitro-substituted) phenylhydrazine with an aldehyde or ketone.[8][9]

  • Causality & Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[10][10]-sigmatropic rearrangement followed by the elimination of ammonia generates the aromatic indole ring.[9][11] The position of the nitro group is predetermined by the choice of the starting nitrophenylhydrazine.

  • Challenges and Solutions: Historically, nitrophenylhydrazones were considered poor substrates for Fischer cyclization.[5] However, the use of strong dehydrating acids like polyphosphoric acid (PPA) has been shown to effectively promote the reaction, enabling the synthesis of 4-, 5-, 6-, and 7-nitroindoles with varying degrees of success.[5]

G cluster_fischer Fischer Indole Synthesis A Nitrophenylhydrazine + Ketone/Aldehyde C Hydrazone Formation A->C Condensation B Acid Catalyst (e.g., PPA) B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & NH3 Elimination D->E F Nitroindole E->F

Caption: Key stages of the Fischer Indole Synthesis.

B. The Reissert Indole Synthesis

The Reissert synthesis is a powerful two-step method starting from an ortho-nitrotoluene.[12][13][14]

  • Causality & Mechanism: The first step is a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[12] This intermediate is then subjected to a reductive cyclization, where the nitro group is reduced to an amine, which spontaneously attacks the adjacent ketone to form the indole ring.[12][14] Common reducing agents include zinc in acetic acid.[12]

  • Advantages: This method provides reliable access to a variety of nitroindoles substituted on the benzene ring and typically yields an indole-2-carboxylic acid, which can be useful as a synthetic handle or can be removed via decarboxylation.[12]

C. The Bartoli Indole Synthesis

The Bartoli synthesis is a uniquely effective method for preparing 7-substituted indoles , which are often difficult to access by other means.[15][16]

  • Causality & Mechanism: The reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent.[10][15] The mechanism is distinct from other indole syntheses. It begins with the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, setting the stage for a crucial[10][10]-sigmatropic rearrangement that forms the C2-C3 bond of the indole.[15][16][17] A final aromatization step yields the indole.

  • The Role of the Ortho-Substituent: The presence of a sterically bulky group at the ortho position is critical for the success of the reaction, as it facilitates the key[10][10]-sigmatropic rearrangement, leading to higher yields.[15][16][18]

G A o-Substituted Nitroarene C Nitrosoarene Intermediate A->C + B Vinyl Grignard (1st equiv) B->C E Adduct Formation C->E + D Vinyl Grignard (2nd equiv) D->E F [3,3]-Sigmatropic Rearrangement E->F G Cyclized Intermediate F->G I Aromatization G->I + H Vinyl Grignard (3rd equiv) H->I J 7-Substituted Indole I->J

Caption: Mechanistic pathway of the Bartoli Indole Synthesis.

Part 3: Strategic Synthesis Guide: A Head-to-Head Comparison

Choosing the right synthesis route is critical for the success of a research project. This table provides a comparative summary to guide your decision-making process.

Synthesis RouteStarting Material(s)Key ReagentsRegioselectivity ControlPrimary Product(s)AdvantagesLimitations
Direct Nitration IndoleHNO₃, (NMe₄)NO₃/TFAA, Pd catalystsReaction conditions, N-protection, directing groupsC3, C4, C5, C6 isomersAtom economical, directOften poor regioselectivity, acid sensitivity, polymerization risk
Fischer Synthesis Nitrophenylhydrazine, Aldehyde/KetonePolyphosphoric acid (PPA), H₂SO₄Pre-functionalized starting material4-, 5-, 6-, or 7-NitroindolesGood for benzenoid-ring nitroindolesHarsh conditions, sometimes low yields, limited by ketone structure
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateKOEt, Zn/HOAcPre-functionalized starting materialNitroindole-2-carboxylic acidsReliable, uses simple starting materialsMulti-step, produces 2-carboxyindoles
Bartoli Synthesis o-Substituted Nitroarene, Vinyl GrignardVinylmagnesium bromidePre-functionalized starting material7-Substituted indolesUnparalleled for 7-substituted indolesRequires 3+ equivalents of Grignard, sensitive to moisture

Conclusion

The synthesis of nitroindoles has evolved significantly from classical, often harsh methods to modern, highly controlled catalytic and non-acidic protocols. For the synthesis of 3-nitroindoles , modern direct nitration methods offer the most efficient and versatile approach. For specific isomers on the benzenoid ring (4-, 5-, and 6-nitroindoles ), the Fischer synthesis remains a robust, albeit traditional, option. The Reissert synthesis provides a reliable pathway from simple nitrotoluenes. Finally, for the challenging synthesis of 7-nitroindoles , the Bartoli synthesis stands out as the premier and most effective strategy. By understanding the mechanisms and comparative advantages of each route, researchers can confidently and efficiently access the specific nitroindole building blocks required for their next discovery.

References

A Comparative Guide to Acidic vs. Non-Acidic Nitration Methods for Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the indole scaffold is a pivotal transformation in synthetic organic chemistry, unlocking pathways to a diverse array of pharmaceuticals and biologically active molecules.[1] However, the inherent characteristics of the indole nucleus—high electron density and sensitivity to acidic conditions—present formidable challenges, often leading to poor regioselectivity and unwanted polymerization.[2][3] This guide provides an in-depth, objective comparison of acidic and non-acidic nitration methods, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic endeavors.

The Dichotomy of Indole Nitration: A Mechanistic Overview

The nitration of indole is a classic example of electrophilic aromatic substitution. The outcome of this reaction is profoundly influenced by the reaction conditions, particularly the acidity of the medium. The pyrrole ring of the indole is electron-rich and thus highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic.[2][4]

Under non-acidic conditions , the electrophilic nitrating agent directly attacks the C-3 position, leading to the formation of 3-nitroindole as the major product.[4]

Conversely, under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), the reaction landscape changes dramatically. The indole ring can be protonated at the C-3 position, which deactivates the pyrrole ring towards further electrophilic attack.[2][3] This protonation event redirects the nitration to the benzene ring, typically favoring the C-5 and C-6 positions.[4][5] However, these harsh acidic conditions often lead to acid-catalyzed polymerization and the formation of intractable tars, resulting in low yields of the desired nitroindole.[3][4]

Acidic Nitration Methods: The Classical Approach Fraught with Challenges

Traditional acidic nitration methods employ strong acids to generate the highly reactive nitronium ion (NO₂⁺) as the electrophile.[6] While effective for many aromatic systems, the application of these methods to indoles requires careful consideration and is often limited to specific substrates.

Common Acidic Nitrating Systems:
  • Nitric Acid in Sulfuric Acid (HNO₃/H₂SO₄): This is the most conventional and powerful nitrating agent. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[6][7]

  • Nitric Acid in Acetic Acid (HNO₃/AcOH): This system offers a slightly milder alternative to the HNO₃/H₂SO₄ mixture, but can still lead to acidic degradation of the indole ring.

Causality Behind Experimental Choices in Acidic Nitration:

The choice to employ acidic nitration is often dictated by the desire to achieve nitration on the benzene ring of the indole nucleus. By protonating the C-3 position, the reactivity of the pyrrole ring is suppressed, allowing for electrophilic attack on the less reactive carbocyclic ring. This strategy is particularly useful when synthesizing 5-nitro or 6-nitroindoles from appropriately substituted precursors. For instance, the nitration of 2-methylindole in a mixture of nitric and sulfuric acids yields the 5-nitro derivative.[3]

Drawbacks and Limitations:

The primary drawback of acidic nitration is the propensity for the indole ring to undergo acid-catalyzed polymerization, leading to significantly reduced yields and the formation of complex, often insoluble, byproducts.[3][4] Furthermore, controlling regioselectivity can be challenging, and dinitration or even trinitration can occur under forcing conditions.[8][9] The harsh nature of these reagents also limits the functional group tolerance of the reaction.[10]

Data Presentation: Acidic Nitration of Substituted Indoles
SubstrateNitrating AgentPosition of NitrationYield (%)Reference
2-MethylindoleConc. HNO₃ / H₂SO₄C584[2]
3-AcetylindoleConc. HNO₃C6 (major), C4 (minor)-[2]
2-MethylindoleConc. HNO₃C3,C6-dinitro-[2]
Experimental Protocol: Synthesis of 5-Nitro-2-methylindole via Acidic Nitration[2]

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolate the crude product by filtration, wash with water, and purify by recrystallization.

Non-Acidic Nitration Methods: A Milder and More Selective Approach

To circumvent the issues associated with strong acids, a variety of non-acidic nitration methods have been developed. These methods typically employ milder nitrating agents that do not require strong acid activation and offer superior regioselectivity and functional group tolerance.[10][11]

Common Non-Acidic Nitrating Systems:
  • Metal Nitrates: Reagents like copper(II) nitrate and cerium(IV) ammonium nitrate have been used for the nitration of carbazoles, which share structural similarities with indoles.[12][13]

  • Organic Nitrates: Benzoyl nitrate and ethyl nitrate are effective non-acidic nitrating agents that selectively nitrate the C-3 position of indoles.[3]

  • Ammonium Tetramethylnitrate with Trifluoroacetic Anhydride ((NMe₄)NO₃ / TFAA): This modern protocol generates trifluoroacetyl nitrate in situ, a powerful electrophilic nitrating agent that provides excellent regioselectivity for the C-3 position of N-protected indoles.[11][14]

Causality Behind Experimental Choices in Non-Acidic Nitration:

The primary motivation for using non-acidic nitration methods is to achieve high regioselectivity for the C-3 position while preserving the integrity of the indole ring. These milder conditions are compatible with a wider range of functional groups and are particularly well-suited for sensitive indole substrates.[15] The use of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, is often employed in conjunction with these methods to further modulate the reactivity of the indole and prevent side reactions at the nitrogen atom.[11]

Advantages and Scope:

Non-acidic methods generally provide higher yields of the desired 3-nitroindole with minimal byproduct formation.[10][11] They are also more environmentally friendly as they avoid the use of corrosive and hazardous strong acids.[14] The substrate scope is broad, allowing for the nitration of indoles bearing both electron-donating and electron-withdrawing substituents.[11][14]

Data Presentation: Non-Acidic Nitration of N-Boc Protected Indoles with (NMe₄)NO₃ / (CF₃CO)₂O[2]
Substrate (N-Boc Protected)R GroupPositionYield (%)
IndoleH-97
1-benzyl-indoleBn165
2-methyl-indoleMe296
2-phenyl-indolePh294
4-chloro-indoleCl481
5-bromo-indoleBr595
6-chloro-indoleCl678
7-methyl-indoleMe775
Experimental Protocol: C3-Nitration of N-Boc-Indole using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride[2][11]

Materials:

  • N-Boc-Indole derivative

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate solution

  • Ethyl acetate (EA)

Procedure:

  • To a reaction tube, add the N-Boc-indole derivative (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).

  • Dissolve the solids in acetonitrile (1 mL).

  • Cool the mixture to the appropriate sub-room temperature and slowly add trifluoroacetic anhydride.

  • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

To better understand the fundamental differences between these two approaches, the following diagrams illustrate the key mechanistic steps and experimental workflows.

Acidic_Nitration_Mechanism Indole Indole Protonated_Indole C-3 Protonated Indole (Indoleninium ion) Indole->Protonated_Indole Protonation at C-3 Sigma_Complex Sigma Complex Protonated_Indole->Sigma_Complex Electrophilic Attack at C-5 Nitronium NO₂⁺ Nitronium->Sigma_Complex HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Nitronium Generates Product 5-Nitroindole Sigma_Complex->Product Deprotonation

Caption: Mechanism of Acidic Nitration of Indole.

NonAcidic_Nitration_Mechanism N_Boc_Indole N-Boc Indole Sigma_Complex Sigma Complex N_Boc_Indole->Sigma_Complex Electrophilic Attack at C-3 Nitrating_Agent CF₃COONO₂ Nitrating_Agent->Sigma_Complex Reagents (NMe₄)NO₃ / TFAA Reagents->Nitrating_Agent In situ generation Product 3-Nitro-N-Boc-Indole Sigma_Complex->Product Deprotonation

Caption: Mechanism of Non-Acidic Nitration of Indole.

Experimental_Workflow_Comparison cluster_acidic Acidic Nitration cluster_non_acidic Non-Acidic Nitration A1 Dissolve Indole in Strong Acid A2 Add Nitrating Mixture (HNO₃/H₂SO₄) at Low Temp A1->A2 A3 Reaction Stirring A2->A3 A4 Quench on Ice A3->A4 A5 Filtration & Purification A4->A5 N1 Dissolve N-Boc Indole & (NMe₄)NO₃ in Solvent N2 Add TFAA at Sub-room Temp N1->N2 N3 Reaction Stirring N2->N3 N4 Aqueous Quench N3->N4 N5 Extraction & Purification N4->N5

Caption: Comparative Experimental Workflow.

Head-to-Head Comparison: Choosing the Right Method

FeatureAcidic NitrationNon-Acidic Nitration
Regioselectivity Generally favors C-5 or C-6 on the benzene ring.[4]Highly selective for the C-3 position on the pyrrole ring.[11][14]
Yield Often low due to polymerization and side reactions.[4][10]Typically high to excellent yields.[10][11]
Substrate Scope Limited by functional group sensitivity to strong acids.Broad functional group tolerance.[11][14]
Reaction Conditions Harsh, cryogenic temperatures often required.[4]Mild, often performed at or below room temperature.[11][14]
Safety & Handling Involves highly corrosive and hazardous strong acids.[10]Utilizes less hazardous reagents.[14]
Byproducts Significant formation of polymeric tars and over-nitrated products.[4][16]Minimal byproduct formation.[11]

Conclusion: A Paradigm Shift Towards Milder Methods

While acidic nitration methods have a historical place in organic synthesis, their application to indoles is fraught with challenges that often lead to low yields and a lack of selectivity. The development of non-acidic nitration protocols represents a significant advancement, offering a milder, more efficient, and highly regioselective alternative. For researchers aiming to synthesize 3-nitroindoles, which are valuable intermediates for a wide range of biologically active compounds, non-acidic methods are unequivocally the superior choice.[10][11] The ability to control the reaction with precision, coupled with a broad substrate scope and improved safety profile, makes non-acidic nitration the modern standard for this critical transformation in indole chemistry.

References

A Comparative Guide to the Anticancer Activity of 5-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a prominent structural motif in a multitude of compounds with significant biological activity, including a number of FDA-approved anticancer drugs.[1] The introduction of a nitro group at the 5-position of the indole ring has been a key strategy in the development of potent anticancer agents, often enhancing their cytotoxic properties.[2] This guide provides a comprehensive evaluation of the anticancer activity of various 5-nitroindole derivatives, offering a comparative analysis of their efficacy, insights into their mechanisms of action, and detailed protocols for their experimental evaluation.

The Rationale for Targeting Cancer with 5-Nitroindole Derivatives

The indole nucleus, an aromatic heterocyclic organic compound, is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[3] The addition of a nitro group, a strong electron-withdrawing group, at the C5 position can significantly modulate the electronic properties of the indole ring system, influencing its binding affinity to various enzymes and receptors implicated in cancer progression.[2][4]

Recent studies have highlighted several mechanisms through which 5-nitroindole derivatives exert their anticancer effects:

  • G-Quadruplex Stabilization: Certain 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex (G4) DNA structures, particularly in the promoter regions of oncogenes like c-Myc.[5][6][7] This stabilization can downregulate the expression of the oncogene, leading to cell cycle arrest and inhibition of tumor growth.[6][7]

  • Induction of Apoptosis: Many indole derivatives, including those with a 5-nitro substitution, can trigger programmed cell death (apoptosis) in cancer cells.[1]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, thereby preventing cell proliferation.[6][8]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a known target for some indole derivatives.[2][4]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of 5-nitroindole derivatives is highly dependent on the nature and position of other substituents on the indole scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.[2][6]

Below is a comparative summary of the cytotoxic activity of representative 5-nitroindole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to quantify their potency.

Compound IDDerivative ClassCancer Cell LineActivity (µM)Key Structural Features & SAR Insights
Compound A Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)IC50: 5.08 ± 0.91[7]The pyrrolidine substitution appears to be a key pharmacophore for c-Myc G-quadruplex binding and subsequent anticancer activity.[5][7]
Compound B Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)IC50: 5.89 ± 0.73[7]Similar to Compound A, highlighting the importance of the pyrrolidine moiety.[7]
Compound C 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung)GI50: < -8.00 (log10)[9]This complex derivative demonstrates potent and selective activity, particularly against non-small cell lung cancer. The morpholinomethyl and thiosemicarbazone additions significantly enhance cytotoxicity.[9]
Compound D 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)GI50: -6.30 (log10)[9]Shows significant activity against leukemia cell lines.[9]
Compound E 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)GI50: -6.18 (log10)[9]Demonstrates efficacy against another leukemia cell line.[9]
Compound F N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineMCF-7 (Breast Cancer)IC50: 64.10[10]While technically an indoline, the presence of the 5-nitrophenyl group is a key feature. This compound shows moderate cytotoxicity against breast cancer cells.[10]
Compound G N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineSkBr3 (Breast Cancer)IC50: 119.99[10]Lower activity compared to MCF-7, suggesting cell line-specific effects.[10]

Key Mechanistic Insights

The anticancer activity of 5-nitroindole derivatives is often multifaceted, involving the modulation of several cellular processes. A prominent mechanism involves the targeting of the c-Myc oncogene through the stabilization of G-quadruplex DNA structures in its promoter region.

G_Quadruplex_Stabilization cluster_0 Cell Nucleus 5-Nitroindole 5-Nitroindole c-Myc_Promoter c-Myc Promoter Region (Guanine-rich sequence) 5-Nitroindole->c-Myc_Promoter Binds to G_Quadruplex G-Quadruplex Structure (Transcriptionally inactive) 5-Nitroindole->G_Quadruplex Stabilizes c-Myc_Promoter->G_Quadruplex Forms cMyc_Expression c-Myc Expression (Downregulated) G_Quadruplex->cMyc_Expression Transcription_Factors Transcription Factors Transcription_Factors->c-Myc_Promoter Cannot bind RNA_Polymerase RNA Polymerase RNA_Polymerase->c-Myc_Promoter Blocked Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Expression->Cell_Cycle_Arrest Experimental_Workflow cluster_workflow In Vitro Evaluation of 5-Nitroindole Derivatives start Synthesize & Characterize 5-Nitroindole Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Cell Viability Assay (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot for c-Myc) apoptosis_assay->mechanism_studies cell_cycle_analysis->mechanism_studies data_analysis Data Analysis & Interpretation mechanism_studies->data_analysis conclusion Structure-Activity Relationship (SAR) Conclusions data_analysis->conclusion

References

The 5-Nitroindole Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a ubiquitous heterocyclic motif in nature, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents.[1][2] Among the various substituted indoles, the 5-nitroindole scaffold has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-nitroindole derivatives, offering a comparative overview of their performance across different therapeutic areas. We will delve into the key structural modifications that influence their biological activity, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Anticancer Activity: Targeting the c-Myc Oncogene

A significant body of research on 5-nitroindole derivatives has focused on their potential as anticancer agents.[3][4] A primary mechanism of action for many of these compounds is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[5][6] The c-Myc protein is a critical transcription factor that is overexpressed in a majority of human cancers, playing a central role in cell proliferation, growth, and apoptosis.[7] By stabilizing the G-quadruplex, these small molecules can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer efficacy of 5-nitroindole derivatives is highly dependent on the nature and position of substituents on the indole ring. Key SAR observations include:

  • The 5-Nitro Group: The nitro group at the 5-position is a critical feature for the anticancer activity of many of these compounds. It is believed to contribute to the binding affinity and stabilization of the c-Myc G-quadruplex.[6]

  • Substitution at the N1 Position: Protection of the indole nitrogen at the N1 position with various substituents, such as a benzyl group, can significantly enhance the G-quadruplex binding affinity and, consequently, the anticancer activity.

  • Substitution at the C3 Position: The introduction of side chains at the C3 position, often containing amine functionalities, plays a crucial role in the interaction with the G-quadruplex and overall potency. For instance, pyrrolidine-substituted side chains have been shown to be particularly effective.[6]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 5-nitroindole derivatives against the HeLa (cervical cancer) cell line, highlighting the impact of structural modifications on their potency.

Compound IDStructureIC50 (µM) against HeLa cellsKey Structural FeaturesReference
1 5-Nitroindole> 50Unsubstituted 5-nitroindole scaffold[5][6]
2 Pyrrolidine-substituted 5-nitroindole derivative5.08 ± 0.91Pyrrolidine side chain at C3[5][6]
3 N-benzyl, pyrrolidine-substituted 5-nitroindole derivative2.89 ± 0.54N-benzylation and pyrrolidine side chain at C3[5][6]
4 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone< 0.01 (GI50 against HOP-62)Complex substitution at N1 and C3[8]

Caption: Comparative anticancer activity of 5-nitroindole derivatives.

Experimental Protocols for Anticancer Activity Evaluation

To ensure the validity and reproducibility of the presented data, we provide detailed protocols for the key experiments used to assess the anticancer activity of 5-nitroindole derivatives.

This assay quantitatively measures the proliferation of mammalian cells.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-nitroindole derivatives for 72 hours.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the total volume and incubate for 4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat HeLa cells with the 5-nitroindole derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.

This technique is used to detect and quantify the levels of the c-Myc protein.

  • Protein Extraction: Treat HeLa cells with the 5-nitroindole derivatives for 24 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Signaling Pathway and Experimental Workflow Diagrams

G_quadruplex_inhibition cluster_promoter c-Myc Promoter G_quadruplex G-Quadruplex Structure Transcription_Inhibition Transcription Inhibition G_quadruplex->Transcription_Inhibition 5_Nitroindole 5-Nitroindole Derivative Stabilization Stabilization 5_Nitroindole->Stabilization Stabilization->G_quadruplex cMyc_mRNA c-Myc mRNA Reduction Transcription_Inhibition->cMyc_mRNA cMyc_Protein c-Myc Protein Downregulation cMyc_mRNA->cMyc_Protein Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Protein->Apoptosis

Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives.

experimental_workflow Cell_Culture Cancer Cell Culture (e.g., HeLa) Compound_Treatment Treatment with 5-Nitroindole Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (Alamar Blue) Compound_Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (c-Myc Expression) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and SAR Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating the anticancer activity of 5-nitroindole derivatives.

Antimicrobial and Antifungal Activity

The 5-nitroindole scaffold has also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10] The mechanism of action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[9][10]

Structure-Activity Relationship (SAR) Insights for Antimicrobial/Antifungal Activity
  • The 5-Nitro Group: Similar to its role in anticancer activity, the 5-nitro group is crucial for the antimicrobial and antifungal properties of these compounds, as it is the primary site for reductive activation.[9]

  • Substituents on the Indole Ring: The nature of substituents on the indole ring can influence the compound's uptake by microbial cells and its interaction with the nitroreductase enzymes. Halogen substitutions, for example, have been shown to modulate the antimicrobial potency.

Comparative Analysis of Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 5-nitroindole derivatives against common bacterial and fungal strains.

Compound IDStructureStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
5 5-Nitroindole6412832[7][11]
6 5-Nitro-2-phenylindole326416[7][11]
7 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazone16328[8]

Caption: Comparative antimicrobial and antifungal activity of 5-nitroindole derivatives.

Antiviral Activity

The antiviral potential of 5-nitroindole derivatives is an emerging area of research, with promising activity reported against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Poliovirus.[9][12][13] The mechanisms of antiviral action are diverse and can involve the inhibition of key viral enzymes or interference with viral entry and replication processes.[12][13]

Structure-Activity Relationship (SAR) Insights for Antiviral Activity
  • Inhibition of Viral Enzymes: Certain 5-nitroindole derivatives have been shown to inhibit viral enzymes such as reverse transcriptase and integrase in HIV.[14]

  • Interference with Viral Replication: Some derivatives can interfere with the viral replication machinery, as seen with the inhibition of HCV replication.[15][16]

  • Induction of Host Antiviral Responses: An interesting mechanism observed for some indole derivatives is the induction of pro-inflammatory cytokines that can inhibit viral replication.[15][17]

Comparative Analysis of Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values of selected 5-nitroindole derivatives against different viruses.

Compound IDStructureHIV-1 EC50 (µM)HCV EC50 (µM)Poliovirus EC50 (µM)Reference
8 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivative< 20Not ReportedNot Reported[14][18]
9 Indole derivative 12eNot Reported1.1Not Reported[15][16][17]
10 5-Nitroindole ribonucleosideNot ReportedNot ReportedReduces viral titer[9]

Caption: Comparative antiviral activity of 5-nitroindole derivatives.

Conclusion

The 5-nitroindole scaffold represents a versatile and highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the 5-nitro group and the significant impact of substitutions at various positions on the indole ring in determining the biological activity profile. While the anticancer properties of these compounds, particularly their ability to target the c-Myc oncogene, are well-documented, their antimicrobial and antiviral potential warrants further exploration. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of new 5-nitroindole derivatives. Future research should focus on optimizing the selectivity and potency of these compounds to develop clinically viable drug candidates for a range of diseases.

References

A Comparative Efficacy Analysis of 3-Methyl-5-nitro-1H-indole Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of specific substituents onto the indole ring can profoundly influence its pharmacological profile. This guide focuses on a particular class of indole derivatives: those bearing a methyl group at the 3-position and a nitro group at the 5-position of the indole core. This combination of functionalities has given rise to a promising class of compounds with significant potential in anticancer and antimicrobial therapies.

This comprehensive comparison guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the efficacy of various 3-Methyl-5-nitro-1H-indole based drugs, supported by experimental data from peer-reviewed literature. We will delve into their mechanisms of action, compare their potencies through quantitative data, and provide detailed experimental protocols to facilitate reproducible research in this burgeoning field.

The this compound Scaffold: A Foundation for Potent Bioactivity

The this compound scaffold is a key pharmacophore that imparts distinct physicochemical properties to the molecule, influencing its interaction with biological targets. The methyl group at the C3 position can enhance lipophilicity and provide a handle for further structural modifications, while the electron-withdrawing nitro group at the C5 position is often associated with enhanced cytotoxic and antimicrobial activities. This strategic functionalization has been a cornerstone in the design of novel therapeutic agents.

Anticancer Efficacy: Targeting the c-Myc Oncogene

A significant area of investigation for this compound derivatives has been in the realm of oncology. Several studies have highlighted their potential as potent anticancer agents, with a particularly interesting mechanism of action involving the stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.

The c-Myc gene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many human cancers.[1][2] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a non-canonical four-stranded DNA structure known as a G-quadruplex.[1][2] The formation and stabilization of this G-quadruplex can act as a transcriptional repressor, effectively silencing c-Myc expression and thereby inhibiting cancer cell growth.[1][2]

Certain 5-nitroindole derivatives have been shown to be effective binders and stabilizers of the c-Myc G-quadruplex.[3] This interaction prevents the transcriptional machinery from accessing the gene, leading to a downregulation of c-Myc protein levels, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3]

Comparative Cytotoxicity of 5-Nitroindole Derivatives

A study by S. K. Saraf et al. provides valuable comparative data on the anticancer activity of a series of pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (cervical cancer) cell line.[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below.

CompoundChemical NameIC50 (µM) against HeLa cells
5 N-((1-(2-(pyrrolidin-1-yl)ethyl)-5-nitro-1H-indol-3-yl)methyl)pyrrolidine-1-carboximidamide5.08 ± 0.91
7 1-(2-(pyrrolidin-1-yl)ethyl)-3-((pyrrolidin-1-yl)methyl)-5-nitro-1H-indole5.89 ± 0.73
12 (5-nitro-1H-indol-3-yl)methanamine> 50
3 1-methyl-5-amino-1H-indole> 50
9a N,N-dimethyl-1-(1-methyl-5-amino-1H-indol-3-yl)methanamine> 50

Data sourced from S. K. Saraf et al. (2017)[3]

Expert Interpretation: The data clearly indicates that the substitution pattern on the 5-nitroindole scaffold plays a critical role in its anticancer efficacy. Compounds 5 and 7 , which feature a pyrrolidine-containing side chain at the N1 and C3 positions, exhibit significantly higher cytotoxicity against HeLa cells compared to the simpler substituted or 5-aminoindole derivatives.[3] This suggests that the extended side chains may enhance the binding affinity and stabilizing effect of these compounds on the c-Myc G-quadruplex. The ineffectiveness of the 5-aminoindole derivatives highlights the importance of the nitro group for this specific anticancer activity.[3]

Signaling Pathway: c-Myc G-Quadruplex Stabilization

The following diagram illustrates the proposed mechanism of action for anticancer 5-nitroindole derivatives that target the c-Myc G-quadruplex.

cMyc_pathway cluster_promoter c-Myc Promoter Region cluster_transcription Transcription G_rich_sequence Guanine-Rich Sequence G_quadruplex G-Quadruplex (Inactive) G_rich_sequence->G_quadruplex Folding RNA_Polymerase RNA Polymerase G_quadruplex->RNA_Polymerase cMyc_mRNA c-Myc mRNA RNA_Polymerase->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Drives Drug 5-Nitroindole Derivative Drug->G_quadruplex Stabilizes & Binds

Caption: c-Myc G-Quadruplex stabilization by 5-nitroindole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effect of a compound on cancer cells.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with this compound Derivatives (Varying Concentrations) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability & IC50 Measure_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

Antimicrobial Efficacy: A Broad Spectrum of Activity

Derivatives of the indole nucleus are known to possess a wide range of antimicrobial activities. While specific comparative data on this compound derivatives is still emerging, studies on related indole compounds provide a strong rationale for their investigation as novel antimicrobial agents.

The antimicrobial mechanism of nitroaromatic compounds, including nitroindoles, is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can damage cellular macromolecules such as DNA, proteins, and lipids, leading to microbial cell death.

Comparative Antimicrobial Activity of Indole Derivatives

A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated a broad spectrum of activity against various bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined for these compounds.

Compound TypeMicroorganismMIC (µg/mL) Range
Indole-thiosemicarbazidesStaphylococcus aureus6.25 - 50
MRSA6.25 - 50
Escherichia coli12.5 - 50
Bacillus subtilis6.25 - 50
Candida albicans3.125 - 50
Candida krusei3.125 - 25
Indole-thiadiazolesStaphylococcus aureus6.25 - 25
MRSA3.125 - 25
Escherichia coli12.5 - 50
Bacillus subtilis6.25 - 50
Candida albicans3.125 - 50
Candida krusei3.125 - 25
Indole-triazolesStaphylococcus aureus6.25 - 50
MRSA3.125 - 50
Escherichia coli12.5 - 50
Bacillus subtilis6.25 - 50
Candida albicans3.125 - 50
Candida krusei3.125 - 25

Data adapted from a study on various indole derivatives.[1]

Expert Interpretation: This data underscores the potential of the indole scaffold as a platform for the development of broad-spectrum antimicrobial agents. The variation in MIC values across different derivatives and microbial strains highlights the importance of the substituents on the indole ring in determining the potency and spectrum of activity. While this data is not specific to this compound derivatives, it provides a strong impetus for the synthesis and evaluation of such compounds against a panel of clinically relevant pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Plate Setup: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate. Add 50 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first well of each test row. Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial or fungal inoculum.

  • Incubation: Seal the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

MIC_workflow Start Start: Pure Microbial Culture Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions Prepare Serial Dilutions of This compound Derivative in 96-well Plate Prepare_Drug_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End: MIC Value Determine_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a versatile platform for the development of novel anticancer and antimicrobial agents. The available data, particularly in the context of anticancer research, points towards a compelling mechanism of action involving the stabilization of the c-Myc G-quadruplex. The structure-activity relationships highlighted in this guide underscore the critical role of specific substitutions on the indole ring in modulating biological activity.

For researchers in the field, this guide provides a foundational understanding of the efficacy of this class of compounds, along with robust experimental protocols for their evaluation. Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish more comprehensive structure-activity relationships. Comparative studies against a wider range of cancer cell lines and microbial pathogens are crucial to fully elucidate their therapeutic potential. Furthermore, in vivo studies are warranted for the most promising lead compounds to assess their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and selectivity for the treatment of cancer and infectious diseases.

References

A Comparative Guide to the Validation of 3-Methyl-5-nitro-1H-indole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation framework for 3-Methyl-5-nitro-1H-indole, a critical intermediate in modern pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, compare its synthetic utility against relevant alternatives, and establish a robust, self-validating system for its analysis, grounded in authoritative regulatory standards. Our objective is to equip researchers, process chemists, and quality control professionals with the necessary data and insights to confidently integrate this intermediate into their drug development pipelines.

Introduction: The Strategic Importance of Intermediate Validation

In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely determined by the final purification step; it is a direct consequence of the purity and consistency of every preceding component. Pharmaceutical intermediates, which exist between raw materials and the final API, are critical control points that dictate process reproducibility, impurity profiles, and ultimately, patient safety.[1] As such, their validation is not just a regulatory formality but a cornerstone of Quality by Design (QbD).

This compound has emerged as a valuable building block, particularly in the synthesis of oncology agents.[2][3] The electron-withdrawing nature of the nitro group at the C5 position is crucial for the biological activity of certain compounds, such as those designed to bind to c-Myc G-quadruplexes, a key target in cancer therapy.[4][5] This guide provides a comprehensive validation of this intermediate, ensuring its suitability for cGMP (current Good Manufacturing Practices) environments.

Physicochemical Profile

A foundational understanding of the intermediate's properties is paramount before delving into its validation.

PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 61861-88-9[7]
Molecular Formula C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [6][7]
Appearance Yellow solid[8]
Melting Point 125 - 131 °C[7][8]
Solubility Soluble in Chloroform, DMSO[9]

Synthesis and Strategic Comparison

The reliability of an intermediate begins with its synthesis. A robust and reproducible synthetic route is essential for ensuring consistent batch-to-batch quality. Below, we compare two viable synthetic pathways.

SynthesisComparison cluster_A Route A: Fischer Indole Synthesis cluster_B Route B: Nitration of Skatole A1 4-Nitrophenylhydrazine + 3-Oxobutanal A2 Formation of Hydrazone A1->A2 Condensation A3 Fischer Indolization (Acid Catalyst) A2->A3 [3,3]-Sigmatropic Rearrangement A4 This compound A3->A4 B1 3-Methyl-1H-indole (Skatole) B3 Electrophilic Nitration B1->B3 B2 Nitrating Agent (e.g., CF3COONO2) B2->B3 B4 This compound B3->B4 ValidationFramework center Validated Method spec Specificity/ Selectivity center->spec acc Accuracy center->acc prec Precision (Repeatability & Intermediate) center->prec lin Linearity center->lin range Range center->range lod Limit of Detection (LOD) center->lod loq Limit of Quantitation (LOQ) center->loq rob Robustness center->rob

References

A Comparative Guide to the Binding Affinity of Nitroindole Derivatives with the c-Myc G-Quadruplex

Author: BenchChem Technical Support Team. Date: January 2026

The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is implicated in up to 70% of human cancers, making it a paramount target for therapeutic intervention.[1][2][3] However, the c-Myc protein's intrinsically disordered nature has rendered it a notoriously "undruggable" target for direct inhibition.[4] This challenge has pivoted research towards a novel and promising strategy: regulating c-Myc expression at the transcriptional level. A key player in this regulation is a unique DNA secondary structure known as a G-quadruplex (G4), located in the nuclease hypersensitivity element (NHE III1) of the c-Myc promoter.[1][5][6] Formation of this G4 structure acts as a silencer element, repressing c-Myc transcription.[2][7] Consequently, small molecules that can selectively bind to and stabilize this G4 structure are being ardently pursued as a new class of anticancer agents.[4][5]

Among the diverse chemical scaffolds investigated, pyrrolidine-substituted 5-nitroindole derivatives have recently emerged as a potent class of c-Myc G4 binders.[8][9] This guide provides an in-depth comparison of these nitroindole derivatives, benchmarking their performance against other established c-Myc G4 ligands. We will delve into the quantitative binding data, the structure-activity relationships that govern their efficacy, and the detailed experimental methodologies used for their evaluation.

Comparative Analysis: Nitroindole Scaffolds vs. The Field

The efficacy of a G4 ligand is determined by its ability to selectively stabilize the c-Myc G4 structure, leading to the downregulation of the oncogene's expression and subsequent inhibition of cancer cell growth. A primary indicator of stabilization is the change in the melting temperature (ΔTm) of the G4 DNA upon ligand binding, typically measured by a Fluorescence Resonance Energy Transfer (FRET) assay.

Performance of Lead 5-Nitroindole Derivatives

A recently synthesized series of pyrrolidine-substituted 5-nitroindoles has demonstrated significant c-Myc G4 binding and potent anticancer activity.[8][9] These compounds were optimized from initial fragments, leading to molecules that interact with the terminal G-quartets of the c-Myc G4, often in a 2:1 ligand-to-DNA stoichiometry, and induce cell-cycle arrest in cancer cells.[8][9] The data below summarizes the performance of key compounds from this class.

Compound IDKey Structural FeaturesBinding Affinity (KD, µM)G4 Stabilization (ΔTm, °C)Cytotoxicity (IC50, µM in HeLa cells)Reference
Compound 9a Pyrrolidine-substituted 5-nitroindoleNot explicitly reportedHigh (qualitative)1.8[8]
Compound 5 Amine-substituted 5-nitroindoleNot explicitly reportedModerate (qualitative)4.0[8][10]
Compound 7 Pyrrolidine-substituted 5-nitroindoleNot explicitly reportedHigh (qualitative)4.8[8][10]
Compound 12 Pyrrolidine-substituted 5-nitroindoleNot explicitly reportedHigh (qualitative)2.5[8]

Note: Quantitative KD values for this specific series were not detailed in the primary literature, but affinity was confirmed through robust biophysical methods including FID and NMR spectroscopy. High stabilization was inferred from screening hits.

Benchmarking Against Alternative c-Myc G4 Ligands

To contextualize the performance of nitroindole derivatives, it is essential to compare them with other well-characterized classes of c-Myc G4 binders. These alternatives range from natural products to synthetic heterocyclic compounds and peptidomimetics.

Ligand ClassRepresentative CompoundBinding Affinity (KD or EC50, µM)G4 Stabilization (ΔTm, °C)Key Features & Binding ModeReference
Quinolines QN-11.3Not reportedDrug-like structure, selective for c-Myc G4.[11]
Indoloquinolines Compound 30Not reported17 (CD melting)Stabilizes G4, cytotoxic in Raji cells (IC50 = 3.1 µM).[5]
Carbazoles Compound 25Not reported23.4 (FRET melting)High selectivity for G4 over duplex DNA.[5]
Peptidomimetics PBP2 (54)1.3 (EC50)High (qualitative)High selectivity for c-Myc G4 over duplex DNA.[11]
Thiazole Polyamides Compound 52Strong (qualitative)High (qualitative)Selective for c-Myc G4 over other promoter G4s.[11]
Porphyrins TMPyP4~2-5Not reportedClassic G4 binder, but often shows lower selectivity.[12]

This comparison highlights that while nitroindole derivatives exhibit potent anticancer activity, other classes like quinolines and peptidomimetics demonstrate explicitly measured high-affinity binding in the low micromolar range. The strength of the nitroindole scaffold lies in its demonstrated biological effects, including c-Myc downregulation and induction of reactive oxygen species, coupled with a synthetically tractable core.[9]

Mechanism of Action: A Closer Look at the Interaction

The primary mechanism by which these small molecules exert their effect is through direct binding to and stabilization of the G4 structure. NMR spectroscopy studies on the 5-nitroindole series have revealed a specific binding mode where the ligands interact with the external G-quartets at both the 5' and 3' ends of the c-Myc G4.[8][9] This "capping" interaction effectively locks the G4 in its folded conformation, preventing the binding of transcription factors necessary for c-Myc expression.

Figure 1: Binding model of nitroindole derivatives to the c-Myc G-quadruplex.

Experimental Protocol: FRET Melting Assay for G4 Stabilization

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. The Fluorescence Resonance Energy Transfer (FRET) melting assay is a gold-standard, high-throughput method for assessing a ligand's ability to stabilize a G4 structure.[13][14]

Causality Behind the Method

This assay utilizes a DNA oligonucleotide sequence corresponding to the c-Myc G4, which is dually labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA or BHQ1) at the other.[14] In an unfolded, single-stranded state, the donor and quencher are far apart, resulting in high fluorescence. When the oligonucleotide folds into a compact G4 structure, the donor and quencher are brought into close proximity, leading to FRET and a significant decrease in fluorescence.[14][15] By monitoring the fluorescence intensity as the temperature is increased, one can observe a sharp transition as the G4 unfolds (melts). A stabilizing ligand will bind to the folded G4, making it more resistant to thermal denaturation and thus increasing its melting temperature (Tm). The magnitude of this shift (ΔTm) is a direct measure of the ligand's stabilizing effect.[16]

Step-by-Step Protocol
  • Oligonucleotide Preparation:

    • Synthesize or procure a dually-labeled oligonucleotide representing the c-Myc promoter G4 sequence (e.g., 5'-FAM-TGAGGGTGGGGAGGGTGGGGAA-TAMRA-3').

    • Resuspend the oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Assay Buffer Preparation:

    • Prepare a potassium-rich buffer, as potassium ions are essential for stabilizing the G4 structure. A typical buffer is 10 mM Lithium Cacodylate, pH 7.2, supplemented with 100 mM KCl.

  • Reaction Mixture Setup:

    • In a 96-well PCR plate, prepare reaction mixtures with a final volume of 50 µL.

    • Test Wells: Add the labeled oligonucleotide to a final concentration of 0.2 µM, the test compound (ligand) at the desired concentration (e.g., 1 µM), and assay buffer.

    • Control Wells (Self-Validation):

      • No Ligand Control: Oligonucleotide and buffer only. This determines the intrinsic Tm of the c-Myc G4.

      • Duplex DNA Control: Use a separate, dually-labeled hairpin duplex DNA sequence with the ligand. This is crucial to assess the ligand's selectivity for G4 over duplex DNA. A minimal ΔTm in this control indicates high G4 selectivity.

  • Annealing:

    • Heat the plate to 95°C for 5 minutes to ensure all oligonucleotides are unfolded.

    • Allow the plate to cool slowly to room temperature (e.g., over 1-2 hours) to facilitate proper folding of the G4 structure.

  • Data Acquisition:

    • Place the plate in a Real-Time PCR instrument.

    • Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM).

    • Perform a melt curve analysis: Increase the temperature from 25°C to 95°C in increments of 0.5°C or 1°C, holding at each step for 30 seconds to allow for thermal equilibration. Record fluorescence at each temperature point.

  • Data Analysis:

    • Plot the normalized fluorescence versus temperature.

    • The Tm is determined by finding the temperature at the inflection point of the melting curve, which can be calculated from the maximum of the first derivative of the curve (-d(Fluorescence)/dT).

    • Calculate the stabilization effect: ΔTm = Tm (with ligand) - Tm (no ligand) .

FRET_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup Oligo Labeled c-Myc Oligo (0.2 µM final) Mix Combine in 96-well plate Oligo->Mix Ligand Test Ligand (e.g., 1 µM final) Ligand->Mix Buffer K+ Assay Buffer Buffer->Mix Anneal Anneal: Heat to 95°C (5 min) Slow cool to 25°C Mix->Anneal Melt Melt Curve Analysis: 25°C -> 95°C (Read Fluorescence) Anneal->Melt Plot Plot Fluorescence vs. Temperature Melt->Plot Calc Calculate Tm (First Derivative Peak) Plot->Calc Result Determine ΔTm (Tm_ligand - Tm_control) Calc->Result

Figure 2: Workflow for the FRET-based G4 melting assay.

Conclusion and Expert Outlook

The pyrrolidine-substituted 5-nitroindole scaffold represents a highly promising avenue for the development of c-Myc targeting anticancer therapeutics. While direct comparisons of binding affinity (KD) with other established ligands are still needed, the potent in vitro cytotoxicity and demonstrated mechanism of c-Myc downregulation provide a strong foundation for further optimization.[8][9]

The key advantage of the nitroindole series is the balance between its G4-stabilizing capacity and its induced cellular effects, such as cell-cycle arrest and ROS generation, which may contribute to a multi-pronged antitumor activity.[9] Future research should focus on refining the structure-activity relationship to enhance both binding affinity and selectivity, minimizing off-target effects. The use of orthogonal biophysical techniques, such as Surface Plasmon Resonance (SPR)[17][18][19] and Isothermal Titration Calorimetry (ITC)[20][21][22], will be critical in providing a complete thermodynamic and kinetic profile of these interactions, guiding the rational design of next-generation c-Myc inhibitors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Guide to the Safe and Compliant Disposal of 3-Methyl-5-nitro-1H-indole for Researchers and Drug Development Professionals.

As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends far beyond the laboratory bench. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of this compound, a compound frequently utilized in synthetic chemistry and pharmaceutical research. Our commitment to scientific integrity and safety necessitates a thorough understanding of not just the "how," but the "why" behind these essential procedures.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a comprehensive understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its primary risks are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSource
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

These classifications underscore the necessity of handling this compound with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

The Cornerstone of Compliance: Waste Segregation and Labeling

The foundation of a robust chemical waste management program lies in meticulous segregation and clear, accurate labeling.[4][5] Improperly mixed waste streams can lead to dangerous chemical reactions and create complex, expensive disposal challenges.

Waste Stream Identification

Waste containing this compound must be classified as hazardous chemical waste . Due to the presence of the nitro group, it falls under the category of nitroaromatic compounds. Depending on the solvents used in your process, it may also be considered a halogenated or non-halogenated organic waste.

Labeling Protocol

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

  • Any other components in the waste mixture

Step-by-Step Disposal Procedures

The following protocols provide a detailed workflow for the disposal of this compound in both solid and liquid forms.

Disposal of Solid this compound Waste
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Waste Collection: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust. If there is a risk of dust formation, a respirator may be necessary in addition to standard PPE.

  • Contaminated Materials: Any materials contaminated with solid this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same solid hazardous waste container.

  • Container Sealing and Storage: Securely seal the container and store it in a designated satellite accumulation area. This area should be well-ventilated, away from heat sources, and segregated from incompatible chemicals.

Disposal of Liquid Waste Containing this compound
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid waste. For organic solvent mixtures, a glass or HDPE container is appropriate. Ensure the container has a secure, vented cap if there is a potential for vapor buildup.

  • Waste Segregation: Do not mix liquid waste containing this compound with other waste streams unless you have confirmed their compatibility.[6][7][8][9][10] In particular, avoid mixing with strong oxidizing agents, strong bases, or reactive metals.

  • Waste Collection: Carefully pour the liquid waste into the designated container, avoiding splashes. Use a funnel if necessary.

  • Container Sealing and Storage: Securely seal the container and store it in a designated satellite accumulation area with secondary containment to capture any potential leaks.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Protocol is_solid->solid_waste Solid liquid_waste Liquid Waste Protocol is_solid->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container liquid_waste->collect_liquid segregate Segregate from incompatible materials collect_solid->segregate collect_liquid->segregate store Store in designated satellite accumulation area segregate->store Yes pickup Arrange for pickup by a licensed hazardous waste disposal company store->pickup

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Considerations and Final Disposal

The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[11]

EPA Waste Codes

While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under a generic code for toxic or ignitable waste depending on its characteristics and the solvents used. Common relevant waste codes include:

  • D001 (Ignitable Waste): If the waste solution has a flashpoint below 60°C (140°F).[12]

  • F-listed wastes (from non-specific sources): If mixed with certain spent solvents.[13][14]

  • U-listed wastes (toxic wastes): If it meets the criteria for toxicity.[12]

It is the responsibility of the waste generator to properly characterize the waste. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for assigning the correct waste codes.

Final Disposal Method

The preferred and most common method for the final disposal of solid nitroaromatic compounds is incineration by a licensed hazardous waste disposal facility.[4] This high-temperature process ensures the complete destruction of the hazardous components. Landfilling of untreated nitroaromatic compounds is generally not recommended due to their potential to leach into the soil and groundwater.

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, a respirator.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with their established procedures.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain the integrity of their institution's safety culture. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

A Researcher's Guide to the Safe Handling of 3-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical and agrochemical synthesis, 3-Methyl-5-nitro-1H-indole holds significant promise for innovative research and development.[1] However, its potential is matched by its hazardous properties, necessitating a robust and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling.[2][3] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

A thorough understanding of these hazards is the cornerstone of a proactive safety culture and informs the selection of appropriate personal protective equipment (PPE) and handling protocols.

Personal Protective Equipment (PPE): An Essential Barrier

The use of appropriate PPE is the most critical line of defense against accidental exposure to this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]Protects the eyes and face from direct contact with the chemical, which can cause serious irritation.[2][6]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5] Natural fiber clothing is recommended over synthetic alternatives.Prevents accidental skin contact with the chemical, which is a known skin irritant.[2][5]
Hand Protection Chemically resistant gloves, such as nitrile, are required. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to prevent cross-contamination.[5][7]Provides a direct barrier to prevent skin contact and subsequent irritation.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if work cannot be conducted within a certified chemical fume hood, or during a large spill clean-up.[5][8] The need for respiratory protection should be determined by a formal risk assessment.Minimizes the risk of inhaling airborne particles or vapors of the compound, which can lead to respiratory tract irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is essential to mitigate risks. The following procedural steps provide a clear framework for safe laboratory operations.

A. Preparation and Handling Protocol
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to control dust.[9] Use tools and equipment that are compatible with the chemical.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-handling Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

B. Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

  • Evacuate and Alert: In the event of a spill, immediately evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills contained within a fume hood, trained personnel with appropriate PPE may proceed with cleanup. For large spills, or spills outside of a fume hood, contact the institution's Environmental Health and Safety (EHS) department.

  • Small Spill Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[5]

    • Absorb the spill with an inert material such as vermiculite or sand.[5]

    • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

C. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[13]

  • Container Management: The hazardous waste container must be kept closed except when adding waste, and it should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.[13]

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request to the EHS department for pickup and disposal by a certified hazardous waste management company.[13][14]

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes in handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Identify Chemical: This compound Hazards Review GHS Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Start->Hazards Consult SDS/PubChem EyeProtection Eye/Face Protection: Chemical Splash Goggles (Face shield if splash risk) Hazards->EyeProtection Based on H319 HandProtection Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) Hazards->HandProtection Based on H315 BodyProtection Body Protection: Lab Coat, Long Pants, Closed-toe Shoes Hazards->BodyProtection Based on H315 RespiratoryProtection Respiratory Protection: Required if outside fume hood or during large spills Hazards->RespiratoryProtection Based on H335

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Supervisor Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (or outside hood) Assess->LargeSpill Large Cleanup Trained Personnel Cleanup with Full PPE SmallSpill->Cleanup ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Dispose Collect Waste in Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.